molecular formula C10H15N B1582454 5-Butyl-2-methylpyridine CAS No. 702-16-9

5-Butyl-2-methylpyridine

Cat. No.: B1582454
CAS No.: 702-16-9
M. Wt: 149.23 g/mol
InChI Key: GSYSNSTWMPZEQK-UHFFFAOYSA-N
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Description

5-Butyl-2-methylpyridine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butyl-2-methylpyridine
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InChI

InChI=1S/C10H15N/c1-3-4-5-10-7-6-9(2)11-8-10/h6-8H,3-5H2,1-2H3
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InChI Key

GSYSNSTWMPZEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
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DSSTOX Substance ID

DTXSID0061030
Record name 5-Butyl-2-methylpyridine
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Molecular Weight

149.23 g/mol
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CAS No.

702-16-9
Record name 5-Butyl-2-methylpyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-butyl-2-methyl-
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Record name Pyridine, 5-butyl-2-methyl-
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Record name 5-Butyl-2-methylpyridine
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Record name 5-butyl-2-methylpyridine
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Foundational & Exploratory

5-Butyl-2-methylpyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 5-Butyl-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted pyridine derivative, is a versatile heterocyclic compound with significant applications in organic synthesis. Its unique molecular architecture, characterized by a pyridine core functionalized with a butyl and a methyl group, imparts a combination of hydrophobicity and reactivity that makes it a valuable intermediate. This guide provides a comprehensive overview of its core chemical and physical properties, spectral characteristics, reactivity, and established applications, with a focus on its role as a building block in the development of pharmaceuticals and agrochemicals. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.

Molecular Structure and Identification

This compound is an aromatic heterocyclic organic compound.[1] The structure consists of a pyridine ring substituted at the 2-position with a methyl group and at the 5-position with a butyl group.[1] This substitution pattern is key to its chemical behavior and utility in synthesis.

The primary identifiers for this compound are:

  • IUPAC Name : this compound[2]

  • CAS Number : 702-16-9[2][3]

  • Synonyms : 2-Methyl-5-butylpyridine, 5-Butyl-2-picoline[1][3]

Caption: Chemical structure of this compound.

Physicochemical Properties

The compound is a colorless to pale yellow liquid with a characteristic odor.[1] The presence of the n-butyl group lends significant hydrophobic character, while the nitrogen atom in the pyridine ring allows for hydrogen bonding, influencing its solubility profile.[1] It is stable under standard conditions but should be handled with care due to its potential toxicity.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₅N[2][3][4]
Molecular Weight 149.23 g/mol [2][3][4]
Boiling Point 217.8 °C[3]
Flash Point 85.6 °C[3]
Density 0.943 g/cm³ (at 25 °C)[5]
Appearance Colorless to pale yellow liquid[1]
InChI Key GSYSNSTWMPZEQK-UHFFFAOYSA-N[1][2][]
SMILES CCCCC1=CN=C(C=C1)C[1][2][3]

Spectral Characterization

Spectroscopic analysis is fundamental for the verification and quality control of this compound. While detailed spectral data requires direct experimental acquisition, the expected characteristics can be inferred from its structure.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying this compound.

  • Molecular Ion Peak (M+) : Expected at m/z = 149, corresponding to the molecular weight.[2]

  • Major Fragments : The most abundant fragment is typically observed at m/z = 106.[2] This corresponds to the loss of a propyl group (C₃H₇) via benzylic cleavage, a common fragmentation pathway for alkyl-substituted aromatic rings. Other significant peaks are observed at m/z = 107, 77, and 79.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the butyl and methyl groups. Protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The protons of the butyl chain and the methyl group will appear in the upfield region (typically δ 0.9-2.8 ppm).

  • ¹³C NMR : The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule, assuming a standard solvent like CDCl₃.[4] The aromatic carbons will resonate in the downfield region (δ 120-160 ppm), while the aliphatic carbons will be found in the upfield region (δ 10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

  • C-H stretching (aromatic) : Just above 3000 cm⁻¹

  • C-H stretching (aliphatic) : Just below 3000 cm⁻¹

  • C=C and C=N stretching (aromatic ring) : In the 1400-1600 cm⁻¹ region.

  • C-H bending : In the fingerprint region below 1400 cm⁻¹.

Protocol: General Method for Spectroscopic Data Acquisition

This protocol provides a generalized workflow for obtaining spectroscopic data, adaptable for instruments from various manufacturers.

  • Sample Preparation :

    • NMR : Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7]

    • GC-MS : Prepare a dilute solution (e.g., 100 µg/mL) in a volatile organic solvent like dichloromethane or methanol.[7]

    • IR (ATR) : Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition :

    • NMR : Record spectra on a 400 MHz or higher spectrometer. Acquire standard ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) for full structural assignment.

    • GC-MS : Inject 1 µL of the prepared solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature gradient appropriate for the compound's boiling point (e.g., starting at 50°C, ramping to 250°C).

    • IR : Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.[7]

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin for NMR; vendor-specific software for MS and IR) to perform phase correction, baseline correction, peak picking, and integration.

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the pyridine ring and its alkyl substituents. The nitrogen atom is basic and can be protonated or alkylated. The ring can undergo electrophilic substitution, although it is less reactive than benzene. The alkyl groups can also participate in reactions.

  • Dehydrogenation : The compound can undergo dehydrogenation to form 2,5-dimethylpyridine.[3]

  • Organometallic Reactions : It is known to react with magnesium metal to form an organometallic intermediate.[3]

Illustrative Synthesis Pathway

While specific synthesis routes for this compound are proprietary, a common industrial method for producing related alkylpyridines is the Chichibabin pyridine synthesis. For example, the analogous compound 5-ethyl-2-methylpyridine is produced by the condensation of paraldehyde (an acetaldehyde trimer) with ammonia.[8] This reaction demonstrates the efficient construction of the pyridine ring from simple, readily available precursors.[8]

Alkylpyridine_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Paraldehyde Paraldehyde (Acetaldehyde Source) Condensation Vapor-Phase Condensation (High Temp & Pressure) Paraldehyde->Condensation Ammonia Ammonia (NH₃) Ammonia->Condensation Catalyst Catalyst (e.g., Al₂O₃-SiO₂) Condensation->Catalyst Product 5-Ethyl-2-methylpyridine Condensation->Product Water Water (H₂O) Condensation->Water Applications cluster_apps center 5-Butyl-2- methylpyridine Pharma Pharmaceutical Synthesis center->Pharma Intermediate for APIs Agro Agrochemical Production center->Agro Precursor for Herbicides & Pesticides FineChem Fine & Specialty Chemicals center->FineChem Building Block & Reagent

Sources

An In-depth Technical Guide to 5-Butyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Butyl-2-methylpyridine, also known as 5-butyl-2-picoline, is a substituted pyridine derivative that serves as a critical and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a heterocyclic aromatic core functionalized with both a mid-length alkyl chain and a reactive methyl group, makes it a valuable intermediate in diverse fields, particularly in the development of pharmaceuticals and agrochemicals.[1] The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds, and the specific substitution pattern of this molecule offers multiple sites for further chemical modification, allowing for the systematic exploration of chemical space in drug discovery and fine chemical manufacturing.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering in-depth technical details for researchers, scientists, and drug development professionals. We will delve into its structural and analytical characteristics, reactivity profile, plausible synthetic routes, and essential handling protocols, providing a holistic understanding grounded in established scientific principles.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. This compound is defined by its specific arrangement of atoms and can be identified through several internationally recognized systems.

The structure consists of a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. A methyl group (-CH₃) is attached at the 2-position (alpha to the nitrogen), and a butyl group (-C₄H₉) is attached at the 5-position (meta to the nitrogen). This substitution pattern dictates the molecule's electronic properties, steric hindrance, and potential for chemical functionalization. The lone pair of electrons on the nitrogen atom imparts basicity, while the alkyl groups contribute to its hydrophobic character.[2]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
IUPAC Name This compound[3]
CAS Number 702-16-9[1][2][3]
Molecular Formula C₁₀H₁₅N[2][3][4][5][]
Molecular Weight 149.23 g/mol [2][3][4][]
Canonical SMILES CCCCC1=CN=C(C=C1)C[3][4][]
InChI Key GSYSNSTWMPZEQK-UHFFFAOYSA-N[3][4][]
Synonyms 2-Methyl-5-butylpyridine, 5-Butyl-2-picoline[1][2][3]

Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure. The presence of the butyl group significantly increases its lipophilicity and boiling point compared to simpler picolines. It is described as a colorless to pale yellow liquid with a characteristic pyridine-like odor.

It is crucial for researchers to recognize that physical constants can vary slightly between suppliers due to minor impurities. The data presented below is compiled from available literature; however, verification against a batch-specific Certificate of Analysis (CoA) or Safety Data Sheet (SDS) is strongly recommended.

Table 2: Key Physicochemical Properties of this compound

PropertyValueNotes and CausalityReference(s)
Appearance Colorless to pale yellow liquidThe pyridine ring is a chromophore, but without extensive conjugation, the liquid is typically only slightly colored.
Boiling Point 217.8 °CThe relatively high molecular weight and the polar pyridine ring contribute to a significantly higher boiling point than smaller alkylpyridines.[2]
Melting Point Data not readily availableExpected to be low, well below 0 °C, due to the molecule's asymmetry and lack of efficient crystal packing. Experimental determination is advised.
Density Data not readily availableExpected to be slightly less than water (~0.9-0.95 g/cm³), typical for alkylpyridines. Experimental determination is advised.
Flash Point 85.6 °C (closed cup)This indicates that the compound is combustible but not highly flammable at standard room temperature.[2]
Solubility The butyl group imparts significant hydrophobic character, leading to poor solubility in water. It is expected to be freely soluble in common organic solvents like ethanol, acetone, chloroform, and ethyl acetate. The nitrogen atom can act as a hydrogen bond acceptor.[2]

Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound requires a multi-technique analytical approach. Below are the expected results from key spectroscopic methods.

G cluster_0 Analytical Workflow for this compound sample Sample of This compound ms Mass Spectrometry (MS) (GC-MS or Direct Infusion) sample->ms nmr NMR Spectroscopy (¹H, ¹³C, DEPT) sample->nmr ir Infrared (IR) Spectroscopy (FTIR-ATR) sample->ir purity Purity Assessment (GC-FID or HPLC-UV) sample->purity identity Confirm Molecular Weight & Fragmentation Pattern ms->identity structure Confirm Connectivity & Structural Isomer nmr->structure functional_groups Confirm Functional Groups (Aromatic, Alkyl) ir->functional_groups quant Quantify Purity (e.g., >98%) purity->quant final Verified Structure & Purity identity->final structure->final functional_groups->final quant->final

Caption: Workflow for structural verification and purity analysis.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for determining the molecular weight and obtaining structural information through fragmentation analysis. Under electron ionization (EI), this compound exhibits a characteristic fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak is readily observed at m/z 149 , corresponding to the molecular weight of the compound (C₁₀H₁₅N).[3]

  • Base Peak: The most abundant peak (base peak) appears at m/z 106 .[3] This corresponds to the loss of a propyl radical (•C₃H₇, mass 43) via benzylic cleavage, a highly favorable fragmentation pathway. The resulting ion is a stable, resonance-stabilized structure.

  • Other Fragments: A notable fragment at m/z 107 is also observed, likely arising from a rearrangement process.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the precise molecular structure and confirming isomeric purity. While experimental spectra for this compound are not widely published, a highly accurate prediction can be made based on established chemical shift principles and data from analogous compounds like 5-ethyl-2-methylpyridine.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Py-CH₃ (C2-CH₃) ~2.50 (s, 3H)~23.5
Py-H (C6-H) ~8.35 (s or d, J≈2 Hz, 1H)~149.0
Py-H (C4-H) ~7.40 (dd, J≈8, 2 Hz, 1H)~136.5
Py-H (C3-H) ~7.05 (d, J≈8 Hz, 1H)~123.0
Py-C (C2) -~156.0
Py-C (C5) -~135.5
Butyl-CH₂ (α) ~2.60 (t, J≈7.5 Hz, 2H)~35.0
Butyl-CH₂ (β) ~1.60 (sextet, J≈7.5 Hz, 2H)~33.0
Butyl-CH₂ (γ) ~1.35 (sextet, J≈7.5 Hz, 2H)~22.5
Butyl-CH₃ (δ) ~0.92 (t, J≈7.5 Hz, 3H)~14.0

Protocol: Acquiring NMR Spectra

  • Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 2 seconds.

    • ¹³C NMR: Acquire at least 1024 scans using a proton-decoupled pulse sequence (e.g., zgpg30) with a relaxation delay of 2 seconds.

    • DEPT-135: Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, which is invaluable for assigning the butyl chain carbons.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • ~3050-3000 cm⁻¹: Aromatic C-H stretching from the pyridine ring.

  • 2955-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and butyl groups. These will be strong, sharp peaks.

  • ~1600, 1570, 1470 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring. These are key diagnostic peaks for the aromatic core.

  • ~1465, 1380 cm⁻¹: C-H bending vibrations of the alkyl groups.

Chemical Reactivity and Synthesis

Reactivity Profile

The reactivity of this compound is governed by three main features: the basic nitrogen atom, the activated α-methyl group, and the aromatic ring.

  • Basicity: The nitrogen lone pair makes the molecule a Brønsted-Lowry base (pKa of the conjugate acid is ~6), readily forming pyridinium salts upon reaction with acids. It can also act as a ligand for metal centers.

  • α-Methyl Group Reactivity: The methyl group at the C2 position is acidic and can be deprotonated by strong bases like butyllithium (BuLi) or lithium diisopropylamide (LDA) to form a nucleophilic carbanion. This anion can then react with various electrophiles (e.g., aldehydes, alkyl halides), providing a powerful method for chain extension.

  • Aromatic Ring: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene. When substitution does occur, it is directed to the 3- and 5-positions. The ring can undergo nucleophilic aromatic substitution, particularly if a leaving group is present.

  • Other Reactions: The compound is reported to undergo dehydrogenation to form 2,5-dimethylpyridine and can react with magnesium to form an organometallic intermediate.[2]

G cluster_N Nitrogen Reactivity cluster_Me α-Methyl Reactivity cluster_Ring Ring Reactivity parent This compound N_react Protonation (Acids) Coordination (Metals) parent->N_react Basic Me_react Deprotonation (Strong Base) Reaction with Electrophiles parent->Me_react Acidic Ring_react Nucleophilic Substitution (if activated) parent->Ring_react Aromatic

Caption: Key reactivity sites of this compound.

Plausible Synthetic Route

Industrially, substituted pyridines are often synthesized via the Chichibabin pyridine synthesis. The synthesis for the closely related 5-ethyl-2-methylpyridine involves the condensation of acetaldehyde and ammonia.[7] By analogy, a plausible and efficient route to this compound would involve the reaction of valeraldehyde (pentanal), acetaldehyde, and ammonia in the presence of a catalyst (e.g., an ammonium salt) at high temperature and pressure. This condensation and cyclization reaction assembles the substituted pyridine ring from simple, readily available precursors.

Applications in Research and Development

This compound is primarily valued as a chemical intermediate. Its utility stems from the strategic placement of its functional groups, which allows it to be incorporated into larger, more complex molecules.

  • Pharmaceutical Development: It serves as a precursor for active pharmaceutical ingredients (APIs). The pyridine core is a well-known "privileged scaffold" in medicinal chemistry, and the butyl group can be used to tune lipophilicity, which is critical for modulating a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • Agrochemicals: It is a building block for modern herbicides and pesticides. The specific substitution can lead to compounds with high efficacy and target specificity.[1]

  • Fine and Specialty Chemicals: Its properties also make it suitable for use in the formulation of specialty chemicals and as a reagent in organic synthesis.[1]

Safety, Handling, and Storage

As a substituted pyridine, this compound must be handled with appropriate care. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. General safety protocols are outlined below.

Protocol: Safe Handling and Storage

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

  • Dispensing: Dispense the liquid carefully, avoiding splashes. Ensure containers are grounded when transferring large quantities to prevent static discharge.

  • In case of Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep it away from heat, sparks, open flames, and strong oxidizing agents. Recommended storage is often between 0-8 °C.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a chemical intermediate of significant value, bridging the gap between simple starting materials and complex, high-value target molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is essential for its effective and safe utilization in a research and development setting. This guide has synthesized the available data to provide a comprehensive technical resource, emphasizing the causal links between molecular structure and chemical behavior, to empower scientists in their synthetic endeavors.

References

  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Wikipedia.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • U.S. Food and Drug Administration. (n.d.). This compound. Global Substance Registration System.
  • Google Patents. (n.d.). Process for the production of 2-methyl-5-ethyl pyridine. Google Patents.
  • ResearchGate. (n.d.). Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. ResearchGate.
  • ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. ResearchGate.
  • FAU CRIS. (2021). Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. FAU CRIS.
  • National Center for Biotechnology Information. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PubMed Central.
  • Royal Society of Chemistry. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing.

Sources

An In-depth Technical Guide to 5-Butyl-2-methylpyridine (CAS: 702-16-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Butyl-2-methylpyridine (CAS No. 702-16-9), a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document delves into the compound's chemical and physical properties, outlines a representative synthetic pathway with detailed experimental protocols, and presents a thorough analytical characterization using modern spectroscopic techniques. Furthermore, it discusses the broader context of pyridine scaffolds in drug discovery, providing insights into their established and potential applications. The guide is designed to be a practical resource for laboratory scientists, offering not just procedural steps but also the underlying scientific rationale to facilitate informed experimental design and troubleshooting.

Introduction: The Significance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that holds a privileged position in the landscape of pharmaceutical science.[1] As a bioisostere of benzene, the nitrogen atom within the pyridine ring introduces a key modification: it acts as a hydrogen bond acceptor, enhances polarity, and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[2] These attributes make the pyridine nucleus a cornerstone in the design of novel therapeutic agents, with pyridine-containing compounds demonstrating a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4]

This compound, also known as 5-butyl-2-picoline, belongs to the family of alkylated pyridines. The presence of the butyl and methyl groups imparts specific lipophilic characteristics and steric features to the molecule. These substitutions can be strategically exploited in drug design to modulate properties such as membrane permeability, metabolic stability, and binding affinity to biological targets.[2] This guide serves as a technical primer for researchers interested in utilizing this compound as an intermediate or key structural motif in the synthesis of more complex, biologically active molecules.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These data are critical for planning reactions, purification procedures, and for ensuring safe handling and storage.

PropertyValueSource(s)
CAS Number 702-16-9[5][6]
Molecular Formula C₁₀H₁₅N[5][6]
Molecular Weight 149.23 g/mol [5][6]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 217.8 °C[6]
Flash Point 85.6 °C[6]
IUPAC Name This compound[5]
Synonyms 2-Methyl-5-butylpyridine, 5-Butyl-2-picoline[5]
SMILES CCCCC1=CN=C(C=C1)C[5]
InChIKey GSYSNSTWMPZEQK-UHFFFAOYSA-N[5]
Spectroscopic Data Summary

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following tables present the predicted and experimentally observed spectral data for this compound.

Table 2.1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Prediction based on analysis of 5-ethyl-2-methylpyridine and standard chemical shift increments.[8]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.33s1HH-6 (Pyridine)Proton adjacent to the ring nitrogen, deshielded.
~7.35dd1HH-4 (Pyridine)Aromatic proton coupled to H-3 and H-6 (long-range).
~7.03d1HH-3 (Pyridine)Aromatic proton coupled to H-4.
~2.55t2H-CH₂- (Butyl, α)Methylene group adjacent to the pyridine ring.
~2.50s3H-CH₃ (Pyridine)Methyl group attached to the pyridine ring.
~1.58m2H-CH₂- (Butyl, β)Methylene group of the butyl chain.
~1.35m2H-CH₂- (Butyl, γ)Methylene group of the butyl chain.
~0.92t3H-CH₃ (Butyl, δ)Terminal methyl group of the butyl chain.

Table 2.2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Prediction based on analysis of 5-ethyl-2-methylpyridine and standard chemical shift increments.[8][9]

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~156.0C-2 (Pyridine)Carbon bearing the methyl group, adjacent to nitrogen.
~149.0C-6 (Pyridine)Carbon adjacent to nitrogen.
~136.5C-4 (Pyridine)Aromatic CH carbon.
~135.8C-5 (Pyridine)Carbon bearing the butyl group.
~122.8C-3 (Pyridine)Aromatic CH carbon.
~34.9-CH₂- (Butyl, α)Aliphatic carbon directly attached to the aromatic ring.
~33.5-CH₂- (Butyl, β)Aliphatic carbon in the butyl chain.
~24.0-CH₃ (Pyridine)Methyl carbon attached to the pyridine ring.
~22.4-CH₂- (Butyl, γ)Aliphatic carbon in the butyl chain.
~13.9-CH₃ (Butyl, δ)Terminal methyl carbon of the butyl chain.

Table 2.3: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
3100-3000MediumC-H Stretch (Aromatic)Characteristic of C-H bonds on the pyridine ring.
2955-2850StrongC-H Stretch (Aliphatic)Characteristic of C-H bonds in the butyl and methyl groups.
~1600, ~1470Medium-StrongC=C & C=N StretchAromatic ring stretching vibrations.
~1450, ~1375MediumC-H Bend (Aliphatic)Bending vibrations of the alkyl substituents.
850-800StrongC-H Bend (Aromatic, oop)Out-of-plane bending for the substituted pyridine ring.

Table 2.4: Major Mass Spectrometry (EI-MS) Fragments

m/zRelative IntensityProposed FragmentRationale
149Moderate[M]⁺Molecular ion peak.[5]
106High (Base Peak)[M - C₃H₇]⁺Loss of a propyl radical via benzylic cleavage, forming a stable pyridylmethyl cation.[5][10]
107Moderate[M - C₃H₆]⁺Likely from a McLafferty-type rearrangement.
77Low[C₆H₅]⁺A common fragment in aromatic compounds, though less intense here.[5]
79Low[C₅H₄N]⁺Pyridyl cation fragment.[5]

Synthesis and Purification

The synthesis of 5-alkyl-2-methylpyridines can be achieved through various methods. A common and industrially relevant approach is the condensation reaction of aldehydes and ammonia, a variant of the Chichibabin pyridine synthesis.[11][12] This method is advantageous due to the use of readily available and inexpensive starting materials.

Representative Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage cluster_analysis Final Product Analysis start Starting Materials: - Acetaldehyde - Butyraldehyde - Ammonia - Ammonium Acetate (Catalyst) reaction Reaction: Pressurized Reactor 200-250 °C start->reaction Condensation extraction Liquid-Liquid Extraction (e.g., with Toluene) reaction->extraction Cooling & Phase Separation drying Drying of Organic Phase (e.g., Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration distillation Fractional Distillation under Reduced Pressure concentration->distillation chromatography Silica Gel Column Chromatography (If necessary) distillation->chromatography For high purity final_product Pure this compound distillation->final_product chromatography->final_product analysis Spectroscopic Characterization (NMR, IR, MS, GC) final_product->analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol (Representative)

This protocol is a representative procedure based on the known synthesis of analogous 5-alkyl-2-methylpyridines.[11][13] CAUTION: This reaction involves high temperatures and pressures and should only be performed by trained personnel in an appropriate high-pressure reactor with all necessary safety precautions.

Materials:

  • Acetaldehyde

  • Butyraldehyde

  • Aqueous Ammonia (28%)

  • Ammonium Acetate

  • Toluene or other suitable organic solvent

  • Anhydrous Sodium Sulfate

  • Deionized Water

Equipment:

  • High-pressure stainless-steel autoclave/reactor with stirring and temperature control

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reactor Charging: In a high-pressure reactor, charge aqueous ammonia and ammonium acetate (catalytic amount). The molar ratio of aldehydes to ammonia is a critical parameter that must be optimized for yield.

  • Reaction Execution: Seal the reactor. While stirring, heat the mixture to the reaction temperature, typically between 200-250 °C.[12] A mixture of acetaldehyde and butyraldehyde is then fed into the reactor over a period of time. The pressure will rise due to the temperature and the formation of water as a byproduct; this pressure is necessary to keep the reactants in the liquid phase.

  • Reaction Rationale: The Chichibabin synthesis proceeds through a series of aldol-type condensations, Michael additions, and cyclization/dehydration steps. Ammonium acetate serves as a mild acid catalyst to promote these transformations. The use of a mixture of acetaldehyde and butyraldehyde leads to the formation of the desired asymmetrically substituted pyridine.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Work-up: Transfer the reaction mixture to a separatory funnel. The mixture will likely consist of an organic layer containing the product and an aqueous layer. Separate the layers.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., toluene) to recover any dissolved product. Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

Purification Protocol

The crude product from the synthesis will contain unreacted starting materials, byproducts, and oligomers. Purification is essential to obtain the compound at a purity suitable for further research.

  • Fractional Distillation: The primary method for purifying this compound is fractional distillation under reduced pressure. The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition. Collect the fraction that distills at the expected boiling point for the given pressure.

  • Column Chromatography (Optional): For obtaining very high purity material (>99%), silica gel column chromatography can be employed.[14][15]

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

    • Rationale: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups of the silica gel, potentially causing peak tailing.[15] To mitigate this, a small amount of a competing base, like triethylamine (~0.5-1%), can be added to the mobile phase. This addition passivates the active sites on the silica, leading to better peak shape and improved separation.[15]

Analytical Characterization Workflow

Confirming the structure and purity of the synthesized this compound is a critical final step. The following workflow outlines the key analytical techniques employed.

cluster_start cluster_primary Primary Structure & Purity cluster_secondary Functional Group Confirmation start Purified Sample nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (GC-MS) start->ms ir Infrared (IR) Spectroscopy start->ir structure Structural Confirmation nmr->structure Confirms C-H framework and connectivity ms->structure Confirms Molecular Weight and Fragmentation Pattern purity Purity Verification ms->purity Purity Assessment (GC) ir->structure Confirms functional groups (Aromatic, Alkyl)

Caption: A standard analytical workflow for the characterization of this compound.

Detailed Analytical Protocols

I. Nuclear Magnetic Resonance (NMR) Spectroscopy [16][17]

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse program is used. The resulting spectrum should be referenced to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom. The spectrum should be referenced to the CDCl₃ triplet at 77.16 ppm.

  • Self-Validation: The integration values in the ¹H NMR spectrum must correspond to the number of protons in the proposed structure. The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the molecular weight and assess the purity of the compound.

  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). The temperature program should be designed to separate the product from any residual solvents or impurities.

  • MS Detection (Electron Ionization): The eluting compounds are ionized (typically at 70 eV), and the mass-to-charge ratio of the resulting ions is measured.

  • Self-Validation: The mass spectrum must show a molecular ion peak [M]⁺ at m/z 149, corresponding to the molecular weight of C₁₀H₁₅N. The fragmentation pattern should be consistent with the proposed structure, with the base peak at m/z 106 resulting from the stable benzylic-type cleavage. The GC chromatogram provides a direct measure of purity.

III. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: As the compound is a liquid, a spectrum can be obtained by placing a thin film of the neat liquid between two salt (NaCl or KBr) plates.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Self-Validation: The spectrum must exhibit characteristic absorption bands for aromatic C-H, aliphatic C-H, and pyridine ring (C=C and C=N) vibrations, and should lack absorbances from other functional groups (e.g., a broad O-H or a strong C=O stretch), confirming the identity and purity of the compound.

Safety and Handling

This compound, like other alkylated pyridines, should be handled with appropriate care in a laboratory setting.[18]

  • GHS Hazard Statements: Based on data for analogous alkyl pyridines, the compound is likely to carry the following hazards:

    • H227: Combustible liquid.[18]

    • H302: Harmful if swallowed.[18]

    • H311: Toxic in contact with skin.[18]

    • H331: Toxic if inhaled.[18]

    • H315: Causes skin irritation.[18]

    • H319: Causes serious eye irritation.[18]

  • Precautionary Statements:

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[19]

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[19]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[19]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[18]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[20]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[20]

Handling: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a valuable chemical intermediate with clear applications in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its synthesis from basic feedstocks, while requiring specialized equipment, is based on well-established chemical principles. The analytical characterization of this compound is straightforward using standard spectroscopic techniques, which provide unambiguous confirmation of its structure and purity. This guide has provided the essential technical information and procedural rationale required for researchers to confidently incorporate this compound into their synthetic and drug discovery programs.

References

  • Khan, S., et al. (2021). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online.
  • Singh, H., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69704, this compound. PubChem.
  • Douglas, C. J., et al. (2015). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ACS Catalysis.
  • ChemSafetyPro. (2015). Lists of GHS Precautionary Statement and P Code. ChemSafetyPro.
  • Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Google Patents. (n.d.). US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.
  • Wikipedia. (n.d.). GHS hazard statements.
  • MDPI. (2023). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
  • Reich, H. J. (2018). Basic 1H- and 13C-NMR Spectroscopy. University of Wisconsin.
  • ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine.
  • Sredojevic, D. N., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules.
  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine.
  • MDPI. (2020). Nucleophilic Dearomatization of Activated Pyridines.
  • RSC Publishing. (2020). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine.
  • Sorbe. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

An In-depth Technical Guide to the Molecular Structure of 5-Butyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Substituted pyridines are foundational scaffolds in modern chemistry, underpinning advancements in fields ranging from medicinal chemistry to materials science. The precise arrangement of functional groups on the pyridine ring dictates the molecule's steric and electronic properties, and in turn, its utility. This guide provides a detailed technical examination of 5-Butyl-2-methylpyridine, a compound whose specific substitution pattern offers a compelling blend of lipophilicity and reactive potential. We will move from its fundamental physicochemical properties and synthesis to a granular analysis of its molecular structure, confirmed through a multi-pronged spectroscopic approach. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chemical building block.

Core Molecular Profile and Physicochemical Properties

A comprehensive understanding of a molecule begins with its fundamental identity and physical characteristics, which are critical for its synthesis, purification, handling, and application.

Nomenclature and Structural Identifiers
  • Systematic IUPAC Name: this compound[1]

  • Common Synonyms: 2-Methyl-5-butylpyridine, 5-Butyl-2-picoline[1]

  • CAS Number: 702-16-9[1]

  • Molecular Formula: C₁₀H₁₅N[2]

  • Molecular Weight: 149.23 g/mol [2]

  • SMILES: CCCCC1=CN=C(C=C1)C[1]

  • InChIKey: GSYSNSTWMPZEQK-UHFFFAOYSA-N[1]

Physicochemical Data Summary

The physical properties of this compound dictate its behavior in various experimental settings. The data presented below has been aggregated from reliable chemical suppliers and databases.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid-
Boiling Point 217.8 °C-
Density ~0.91 g/mL-
Refractive Index ~1.49-1.50-

Synthesis Pathway: The Chichibabin Reaction

The synthesis of the pyridine ring is a classic challenge in organic chemistry. The Chichibabin pyridine synthesis, first reported in 1924, remains a powerful and relevant method for constructing pyridine rings from aldehydes or ketones and ammonia.[3] This approach is particularly well-suited for producing alkyl-substituted pyridines like this compound.

Mechanistic Rationale and Reagent Selection

The Chichibabin synthesis involves a series of condensation reactions, including imine formation, Michael additions, and aldol condensations, culminating in cyclization and aromatization.[3] For the specific synthesis of this compound, the logical choice of precursors is a stoichiometric mixture of acetaldehyde and valeraldehyde (pentanal) with an ammonia source.

  • Acetaldehyde: Provides the C2-methyl group and the C6 carbon of the pyridine ring.

  • Valeraldehyde: Provides the C5-butyl group and the C3 and C4 carbons of the ring.

  • Ammonia: Serves as the nitrogen source for the heterocycle.

The reaction is typically performed at high temperature and pressure, often over a solid acid catalyst like alumina or silica to facilitate the dehydration and aromatization steps.

G cluster_reactants Reactants Acetaldehyde Acetaldehyde Condensation Multi-step Condensation (Imine formation, Aldol, Michael addition) Acetaldehyde->Condensation Valeraldehyde Valeraldehyde Valeraldehyde->Condensation Ammonia Ammonia Ammonia->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Aromatization Oxidative Aromatization Cyclization->Aromatization Product This compound Aromatization->Product

Caption: Conceptual workflow of the Chichibabin synthesis for this compound.

Laboratory Protocol: A Self-Validating Workflow

This protocol describes a robust, laboratory-scale synthesis. Each stage includes validation checkpoints to ensure reaction success.

Objective: To synthesize and purify this compound.

Materials:

  • Acetaldehyde

  • Valeraldehyde (Pentanal)

  • Ammonium acetate (as ammonia source and catalyst)

  • Acetic acid (solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine ammonium acetate and glacial acetic acid. Stir the mixture until the salt dissolves.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add valeraldehyde, followed by the slow addition of acetaldehyde.

  • Reaction: Seal the vessel and heat the mixture to 180-220°C for 4-6 hours. The autogenous pressure will increase significantly.

    • Trustworthiness Check: Monitor the reaction progress via TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) to observe the consumption of aldehydes and the appearance of a new, UV-active spot for the pyridine product.

  • Work-up: After cooling the vessel completely, carefully vent it. Pour the reaction mixture over ice and basify to pH > 9 with a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts and impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification & Validation: Purify the resulting crude oil by fractional vacuum distillation.

    • Self-Validation: The identity and purity of the collected fraction are confirmed by its boiling point and subsequently by the spectroscopic methods detailed in the next section.

Spectroscopic Structural Elucidation

The definitive structure of a synthesized molecule must be confirmed through rigorous spectroscopic analysis. Each technique provides complementary information, culminating in an unambiguous structural assignment. The data presented here are based on experimental spectra available in databases and established chemical shift theory for substituted pyridines.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and key fragmentation patterns, which act as a molecular fingerprint.

  • Molecular Ion (M⁺): A peak is observed at m/z = 149 , corresponding to the molecular weight of C₁₀H₁₅N, confirming the elemental composition.[1]

  • Base Peak (m/z = 106): The most abundant fragment is observed at m/z = 106.[1] This is the result of a characteristic fragmentation for alkyl-substituted aromatic rings known as a McLafferty-type rearrangement. Here, the molecule undergoes cleavage of the Cα-Cβ bond of the butyl group, with a transfer of a γ-hydrogen to the pyridine ring, resulting in the loss of a neutral propene molecule (C₃H₆, mass 42). The resulting fragment is the radical cation of 2-methyl-5-methylpyridine.

G Parent This compound Cation Radical (m/z = 149) Fragment Resulting Fragment Cation (m/z = 106) Parent->Fragment McLafferty Rearrangement Neutral Neutral Propene Loss (mass = 42) Parent->Neutral

Caption: Primary fragmentation pathway of this compound in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the carbon and hydrogen framework of the molecule. The expected chemical shifts are based on data for structurally similar compounds, such as 5-ethyl-2-methylpyridine, and general principles of pyridine NMR.

This technique reveals the number and connectivity of hydrogen atoms.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Py-H6 ~8.3s (or narrow d)1HProton α to nitrogen is most deshielded.
Py-H4 ~7.4dd1HCoupled to H3 and H6 (small coupling).
Py-H3 ~7.0d1HCoupled to H4.
Ar-CH₂- (Butyl)~2.6t2HBenzylic-like protons, deshielded by the ring.
Py-CH₃ (Position 2)~2.5s3HMethyl group on the aromatic ring.
-CH₂-CH₂- (Butyl)~1.6sextet2HMiddle of the alkyl chain.
-CH₂-CH₃ (Butyl)~1.3sextet2HMiddle of the alkyl chain.
-CH₃ (Butyl)~0.9t3HTerminal methyl group, most shielded.

This technique identifies all unique carbon environments.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
Py-C2 ~157Quaternary carbon attached to N and methyl group.
Py-C6 ~149CH carbon α to nitrogen.
Py-C4 ~137CH carbon γ to nitrogen.
Py-C5 ~135Quaternary carbon attached to butyl group.
Py-C3 ~122CH carbon β to nitrogen.
Ar-CH₂- (Butyl)~35Carbon directly attached to the ring.
-CH₂- (Butyl)~33Internal methylene carbon.
Py-CH₃ ~24Methyl carbon on the ring.
-CH₂- (Butyl)~22Methylene carbon adjacent to the terminal methyl.
-CH₃ (Butyl)~14Terminal methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the types of chemical bonds and functional groups present in the molecule.

Key Vibrational Frequencies:

Wavenumber (cm⁻¹)Vibration TypeBond/Functional Group
3100-3000 C-H StretchAromatic (Pyridine ring)
2955, 2925, 2860 C-H StretchAliphatic (Butyl and methyl groups)
~1600, ~1480 C=C and C=N StretchAromatic Ring Vibrations
~1460, ~1380 C-H BendAliphatic (CH₂ and CH₃)

The spectrum is characteristically dominated by strong aliphatic C-H stretching bands below 3000 cm⁻¹ and the aromatic stretching vibrations in the 1600-1450 cm⁻¹ region.

Conclusion and Applications

The structural elucidation of this compound is definitively achieved through the combined application of mass spectrometry, NMR, and IR spectroscopy, which corroborates the outcome of a targeted Chichibabin synthesis. As a functionalized pyridine, this molecule serves as a valuable intermediate in the synthesis of more complex targets. The butyl group imparts significant lipophilicity, a key parameter often modulated in drug discovery to enhance membrane permeability and oral bioavailability. The 2-methyl group, meanwhile, can influence the basicity of the pyridine nitrogen and serve as a handle for further chemical elaboration. Its utility is therefore significant for professionals in pharmaceutical development, agrochemical synthesis, and the creation of novel ligands for catalysis.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Inform
  • Title: 5-Ethyl-2-methylpyridine Source: Wikipedia URL:[Link]
  • Title: McLafferty Rearrangement Source: Chemistry Steps URL:[Link]
  • Title: McLafferty rearrangement Source: Wikipedia URL:[Link]
  • Title: this compound Source: Global Substance Registr
  • Title: Supporting Information for "Gold-catalyzed deoxygenation of amine N-oxides with hydrosilanes" Source: The Royal Society of Chemistry URL:[Link]
  • Title: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888)
  • Title: Interpreting C-13 NMR Spectra Source: Chemistry LibreTexts URL:[Link]
  • Title: Chichibabin pyridine synthesis Source: Wikipedia URL:[Link]
  • Title: 5-Ethyl-2-methylpyridine - Optional[1H NMR] - Spectrum Source: SpectraBase URL:[Link]
  • Title: 13C NMR Chemical Shifts Source: Organic Chemistry D
  • Title: 2-Methyl-5-butylpyridine Source: NIST WebBook URL:[Link]
  • Title: Pyridine, 5-ethyl-2-methyl- Source: NIST WebBook URL:[Link]

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An In-Depth Technical Guide to 5-Butyl-2-methylpyridine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Butyl-2-methylpyridine, also known as 5-butyl-2-picoline, is a substituted pyridine derivative that serves as a versatile and strategic intermediate in the synthesis of complex molecules. Its unique structural features—a nucleophilic nitrogen atom within an aromatic ring, a reactive methyl group at the C2 position, and a lipophilic butyl group at the C5 position—make it a valuable building block in the pharmaceutical and agrochemical industries. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectral characterization, and key synthetic applications, with a focus on its role in the development of active pharmaceutical ingredients (APIs) and other high-value chemical entities.

Part 1: Core Molecular Attributes and Physicochemical Properties

This compound is a heterocyclic aromatic compound.[1] The pyridine ring confers stability and specific reactivity, while the alkyl substituents modulate its physical properties and provide handles for further chemical modification.[2]

Molecular Formula and Weight

The fundamental identifiers for this compound are its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.

  • Molecular Formula: C₁₀H₁₅N[3]

  • Molecular Weight: 149.23 g/mol [3]

Physicochemical Data

The physical properties of this compound dictate its handling, purification, and reaction conditions. It is a colorless to pale yellow liquid with a characteristic pyridine-like odor.[1] The butyl group imparts a significant hydrophobic character.[1][4]

PropertyValueSource
CAS Number 702-16-9PubChem
IUPAC Name This compoundPubChem
Boiling Point 217.8 °CBiosynth[4]
Flash Point 85.6 °CBiosynth[4]
Density ~0.91 g/cm³ (Predicted)PubChem
SMILES CCCCC1=CN=C(C=C1)CPubChem
InChIKey GSYSNSTWMPZEQK-UHFFFAOYSA-NPubChem

Part 2: Synthesis and Manufacturing

The primary industrial route for the synthesis of 5-alkyl-2-methylpyridines is the Chichibabin pyridine synthesis .[5] This powerful reaction constructs the pyridine ring from simple, readily available acyclic precursors like aldehydes and ammonia.[5]

Chichibabin Synthesis Protocol

The synthesis of this compound is analogous to the well-established production of its lower alkyl homolog, 5-ethyl-2-methylpyridine. The reaction involves the vapor-phase condensation of a mixture of aldehydes with ammonia at high temperatures over a solid acid catalyst, such as alumina or silica-alumina.[5]

The logical precursors for this compound are valeraldehyde (pentanal) and acetaldehyde , which react with ammonia. The valeraldehyde component ultimately forms the butyl group and part of the pyridine ring, while acetaldehyde provides the C2-methyl group and the remaining ring carbons.

Reaction: 2 CH₃(CH₂)₃CHO + CH₃CHO + NH₃ → C₁₀H₁₅N + 3 H₂O

Step-by-Step Methodology:

  • Catalyst Bed Preparation: A fixed-bed reactor is packed with a suitable solid acid catalyst (e.g., fluorine-modified alumina).

  • Reactant Vaporization: A feed mixture of valeraldehyde, acetaldehyde, and ammonia, often diluted with water or an inert gas, is vaporized at a controlled temperature.

  • Condensation Reaction: The gaseous mixture is passed over the heated catalyst bed, typically maintained at temperatures between 350–500 °C.[5] The reaction involves a complex cascade of aldol condensations, imine formations, Michael additions, and subsequent cyclization and dehydrogenation to form the aromatic pyridine ring.

  • Product Quenching and Separation: The reactor effluent is cooled to condense the liquid products, which include the target this compound, unreacted starting materials, water, and various byproducts.

  • Purification: The organic phase is separated from the aqueous phase. The crude product is then purified, typically by fractional distillation under reduced pressure, to yield high-purity this compound.

Causality Behind Experimental Choices:

  • Vapor-Phase Reaction: Conducting the reaction in the gas phase at high temperatures favors the complex multi-step condensation and dehydration cascade, driving the equilibrium towards the formation of the stable aromatic pyridine ring.

  • Solid Acid Catalyst: The alumina or silica-alumina catalyst provides acidic sites that are essential for promoting the key C-C and C-N bond-forming reactions, such as aldol condensations and imine synthesis.

  • Ammonia as Nitrogen Source: Ammonia serves as the most direct and economical source of the nitrogen atom required for the pyridine heterocycle.

G cluster_reactants Reactants cluster_process Process A Valeraldehyde Vaporize Vaporization Chamber A->Vaporize B Acetaldehyde B->Vaporize C Ammonia C->Vaporize Reactor Fixed-Bed Reactor (Al₂O₃ Catalyst, 350-500°C) Vaporize->Reactor Gaseous Feed Condense Condenser Reactor->Condense Crude Product Mixture Separate Phase Separator Condense->Separate Purify Fractional Distillation Separate->Purify Organic Phase Product This compound Purify->Product Purified Product G cluster_start Starting Material cluster_process Hydrogenation Workflow Start This compound Reactor High-Pressure Autoclave Start->Reactor Filter Catalyst Filtration Reactor->Filter Reaction Mixture Evap Solvent Evaporation Filter->Evap Filtrate Intermediate 5-Butyl-2-methylpiperidine (Picaridin Intermediate) Evap->Intermediate Crude Product Reagents H₂ Gas Rh/C or PtO₂ Catalyst Solvent (e.g., EtOH) Reagents->Reactor

Caption: Conversion of this compound to a Picaridin intermediate.

Role as a Pharmaceutical and Agrochemical Building Block

Beyond its use for Picaridin, this compound serves as an important intermediate for various other applications. [2]The pyridine scaffold is a common feature in many biologically active molecules. The butyl group can enhance lipophilicity, which is often crucial for membrane permeability and target engagement in drug candidates. The methyl group can be functionalized, for example, via oxidation or condensation reactions, to introduce further complexity. [2]It is utilized as a key starting material in the synthesis of novel herbicides and pesticides, where the pyridine core is essential for biological activity. [2]

Part 5: Safety, Handling, and Storage

As with all pyridine derivatives, this compound must be handled with appropriate safety precautions.

  • Hazards: It is considered harmful if swallowed or inhaled and may be toxic in contact with skin. It can cause skin irritation and serious eye damage. [6]Vapors may form explosive mixtures with air at elevated temperatures. [5]* Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. [7]Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames. [4]

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by its straightforward synthesis via the Chichibabin reaction and its versatile reactivity. Its role as the direct precursor to the key Picaridin intermediate highlights its significance in the production of high-value commercial products. For researchers in drug discovery and process development, understanding the properties, synthesis, and reaction pathways of this compound provides a powerful tool for the construction of novel pyridinyl and piperidinyl scaffolds, paving the way for the development of next-generation pharmaceuticals and agrochemicals.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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  • Wikipedia. (n.d.). Picaridin.
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An In-depth Technical Guide to 5-Butyl-2-methylpyridine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-butyl-2-methylpyridine, a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. Intended for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, synthesis, spectroscopic characterization, and key applications, with a focus on the underlying chemical principles and practical laboratory procedures.

Introduction and Nomenclature

This compound, a substituted pyridine derivative, is a valuable building block in organic synthesis. Its structure, featuring a pyridine ring with a butyl group at the 5-position and a methyl group at the 2-position, provides a unique combination of steric and electronic properties that are leveraged in the synthesis of more complex molecules.[1][2]

IUPAC Name: this compound[2]

Synonyms: 2-Methyl-5-butylpyridine, 5-Butyl-2-picoline[2]

Molecular Formula: C₁₀H₁₅N[2]

Molecular Weight: 149.24 g/mol [1]

Physicochemical Properties

This compound is a hydrophobic compound, a characteristic conferred by the butyl group.[3] The nitrogen atom in the pyridine ring allows for hydrogen bonding, influencing its solubility and reactivity.[3]

PropertyValueSource
CAS Number702-16-9[1]
Boiling Point217.8 °C[3]
Flash Point85.6 °C[3]
AppearanceColorless to pale yellow liquid[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the alkylation of 2-picoline (2-methylpyridine) being a common and logical approach. This method takes advantage of the acidic protons of the methyl group on the pyridine ring.

Synthetic Pathway: Alkylation of 2-Picoline

The synthesis involves the deprotonation of 2-picoline to form a nucleophilic carbanion, which then undergoes a nucleophilic substitution reaction with a suitable butyl electrophile, such as 1-bromobutane.

Synthesis_Pathway 2-Picoline 2-Picoline Picolyl_Anion 2-Picolyl Anion (Nucleophile) 2-Picoline->Picolyl_Anion Deprotonation (e.g., n-BuLi) Product This compound Picolyl_Anion->Product SN2 Alkylation 1-Bromobutane 1-Bromobutane (Electrophile) 1-Bromobutane->Product

Caption: Synthetic pathway for this compound via alkylation of 2-picoline.

Detailed Experimental Protocol

This protocol is based on established principles of picoline alkylation and should be performed by qualified chemists with appropriate safety precautions.

Materials:

  • 2-Picoline (2-methylpyridine)

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Bromobutane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: 2-Picoline is dissolved in anhydrous THF and added to the reaction flask. n-Butyllithium solution is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The formation of the deep red picolyl anion indicates successful deprotonation.

  • Alkylation: 1-Bromobutane is added dropwise to the solution of the picolyl anion at -78 °C. The reaction mixture is stirred at this temperature for a few hours and then allowed to slowly warm to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern would likely involve the loss of alkyl fragments from the butyl chain. A prominent peak at m/z = 106, corresponding to the loss of a propyl radical (M-43), is a characteristic feature.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the butyl chain. The aromatic protons would appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The methyl group protons would be a singlet at around δ 2.5 ppm. The butyl group protons would show a triplet for the terminal methyl group and multiplets for the methylene groups.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the six carbons of the pyridine ring, the methyl carbon, and the four carbons of the butyl chain.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl groups, as well as C=C and C=N stretching vibrations of the pyridine ring.

Applications in Synthesis

This compound is a key intermediate in the synthesis of a variety of target molecules, particularly in the agrochemical and pharmaceutical sectors.[1]

Agrochemicals

Substituted pyridines are crucial components of many herbicides and pesticides.[1][5] The structural motif of this compound can be incorporated into larger molecules to modulate their biological activity and physicochemical properties, such as lipophilicity, which influences their uptake and transport in plants.

A notable example of a fungicide that contains a substituted pyridine ring is Picoxystrobin. While not directly synthesized from this compound, its structure highlights the importance of the pyridine scaffold in modern agrochemicals.[6] The synthesis of such complex molecules often involves multi-step sequences where intermediates like this compound could serve as valuable starting materials for introducing specific substitution patterns.

Agro_Pharma_Applications Start This compound Intermediate Functionalized Pyridine Intermediate Start->Intermediate Further Functionalization Agrochemical Agrochemicals (e.g., Herbicides, Fungicides) Intermediate->Agrochemical Pharmaceutical Active Pharmaceutical Ingredients (APIs) Intermediate->Pharmaceutical

Caption: Role of this compound as a synthetic intermediate.

Pharmaceuticals

The pyridine ring is a common feature in many active pharmaceutical ingredients (APIs).[1] The presence of the butyl and methyl groups on the pyridine core of this compound allows for the fine-tuning of a drug candidate's properties, such as its binding affinity to a biological target and its metabolic stability. While specific blockbuster drugs directly derived from this compound are not prominently documented in publicly available literature, its utility as a versatile building block for creating libraries of novel compounds for drug discovery is evident.

Safety and Handling

Alkylpyridines should be handled with care in a well-ventilated fume hood, as they can be irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined profile of properties, synthesis, and applications. Its utility in the construction of complex molecular architectures makes it a compound of significant interest to researchers in both the agrochemical and pharmaceutical industries. A thorough understanding of its chemistry, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

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An In-Depth Technical Guide to the Nomenclature and Identification of 5-Butyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Butyl-2-methylpyridine is a substituted pyridine derivative that serves as a critical intermediate in the synthesis of high-value chemical products, including active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1] For researchers and development professionals, precise identification and consistent referencing of this compound are paramount to ensure experimental reproducibility, regulatory compliance, and effective collaboration. This guide provides a comprehensive overview of the nomenclature, synonyms, and key identifiers for this compound. It offers a structured catalog of its various names, details its essential physicochemical properties, and presents a logical workflow for its unambiguous verification, thereby supporting the high standards of scientific integrity required in research and development.

Introduction to this compound: Structure and Significance

At its core, this compound is a heterocyclic aromatic compound built upon a pyridine ring. The structure is characterized by a methyl group (-CH₃) at position 2 and a butyl group (-C₄H₉) at position 5. This specific arrangement of substituents dictates its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.

The nomenclature of pyridine derivatives can be complex due to the interplay between systematic (IUPAC) naming and the use of historical or common names. For instance, "picoline" is the trivial name for methylpyridine.[2] Consequently, this compound is often referred to as a substituted picoline, leading to several widely used synonyms. Understanding these variations is essential for conducting thorough literature searches and for precise procurement from chemical suppliers.

Primary Nomenclature and Synonym Catalog

The accurate identification of a chemical compound begins with its nomenclature. While the systematic IUPAC name provides a definitive reference, a variety of synonyms are encountered in scientific literature, patents, and commercial catalogs.

IUPAC Name: This compound [][4]

This is the preferred and most systematic name, clearly indicating the parent heterocycle (pyridine) and the precise location of its alkyl substituents.

Common Synonyms and Trivial Names:

The prevalence of multiple synonyms necessitates a consolidated reference for researchers. The most frequently encountered alternatives are detailed below.

SynonymBasis of NomenclatureCommon Usage Context
2-Methyl-5-butylpyridine Alternative but equally valid systematic numbering.Frequently used interchangeably with the primary IUPAC name.[1][4][5]
5-Butyl-2-picoline Based on the common name "picoline" for methylpyridine.Widely used in both academic and industrial literature.[4][6]
5-Butyl-alpha-picoline An older variant of "picoline," where 'alpha' denotes the methyl group at position 2.Less common today but may appear in older texts.[]
Pyridine, 5-butyl-2-methyl- Inverted naming style often used for indexing in chemical databases.Common in cataloging systems like CAS.[4][6]
2-Picoline, 5-butyl- An indexed version based on the "picoline" trivial name.Found in chemical databases and registration systems.[4][6]

The following diagram illustrates the relationship between the core chemical structure and its associated names and identifiers.

Nomenclature Map for C10H15N Core This compound C10H15N IUPAC IUPAC Name This compound Core->IUPAC is defined by Synonyms Synonyms 2-Methyl-5-butylpyridine 5-Butyl-2-picoline 5-Butyl-alpha-picoline Core->Synonyms is also known as Registry Registry Identifiers CAS: 702-16-9 PubChem CID: 69704 EC: 211-865-0 Core->Registry is registered as Structural Structural Identifiers InChIKey: GSYSNSTWMPZEQK-UHFFFAOYSA-N SMILES: CCCCC1=CN=C(C=C1)C Core->Structural is represented by

Caption: Relationship between the core compound and its various identifiers.

Key Chemical Identifiers for Unambiguous Referencing

To eliminate ambiguity, the scientific and regulatory communities rely on standardized identifiers that are unique to a specific chemical substance. For this compound, the following identifiers are critical for database searches, procurement, and regulatory submissions.

Identifier TypeValueSignificance
CAS Registry Number 702-16-9The universally accepted standard for substance identification in chemical literature and commerce.[1][][4][5]
Molecular Formula C₁₀H₁₅NDefines the elemental composition of the molecule.[1][][4][5]
InChI InChI=1S/C10H15N/c1-3-4-5-10-7-6-9(2)11-8-10/h6-8H,3-5H2,1-2H3A non-proprietary, layered text string that provides a detailed structural representation.[][4]
InChIKey GSYSNSTWMPZEQK-UHFFFAOYSA-NA hashed, fixed-length version of the InChI, ideal for web and database searches.[][4][6]
SMILES CCCCC1=CN=C(C=C1)CA line notation for describing chemical structures, widely used in cheminformatics.[][4][6]
PubChem CID 69704The unique identifier within the NIH's PubChem database.[1][4]
EC Number 211-865-0The European Community number for identifying substances in the European market.[4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is essential for experimental design, safety assessment, and process development.

PropertyValueSource
Molecular Weight 149.23 g/mol [][4][6][7]
Boiling Point 217.8 °C[7]
Flash Point 85.6 °C[7]
Appearance Colorless liquid[8]
Stereochemistry Achiral[6]

Application Context: A Versatile Synthetic Intermediate

The utility of this compound stems from its role as a versatile intermediate. Its pyridine ring can be functionalized, and the alkyl side chains can be modified, allowing for the construction of more complex molecular architectures.

  • Pharmaceutical Development: It serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1]

  • Agrochemicals: The compound is used in the production of modern herbicides and pesticides, contributing to effective crop protection solutions.[1]

  • Flavor and Fragrance: Its specific aromatic properties are utilized in the creation of unique flavor profiles and fragrances for consumer products.[1]

Experimental Workflow: Compound Identity Verification

For any research or development professional, confirming the identity and purity of a starting material is a non-negotiable step. The following workflow outlines a self-validating protocol for verifying a sample purported to be this compound.

Step 1: Documentation and Database Cross-Reference

  • Obtain the Certificate of Analysis (CoA) from the supplier.

  • Using the provided CAS number (702-16-9), cross-reference the compound in multiple authoritative databases (e.g., PubChem, NIST WebBook, ECHA).

  • Verify that the molecular formula, weight, and structural identifiers (InChIKey) match across all sources and the CoA.

Step 2: Spectroscopic Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone of verification. The GC retention time provides a measure of purity, while the mass spectrum offers a molecular fingerprint. The expected mass spectrum for this compound will show a molecular ion peak (M+) at m/z 149 and a prominent base peak at m/z 106, corresponding to the loss of a propyl fragment.[4]

  • NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance provides definitive structural confirmation. The ¹H NMR spectrum should show characteristic signals for the butyl and methyl groups, as well as distinct aromatic protons on the pyridine ring.

Step 3: Physical Property Measurement

  • Measure a physical constant, such as the refractive index, and compare it to the literature value. This serves as a rapid, albeit less specific, check of identity and purity.

The diagram below visualizes this verification process.

start Start: Receive Sample doc_review Step 1: Documentation Review (CoA, CAS: 702-16-9) start->doc_review db_crossref Database Cross-Reference (PubChem, NIST) doc_review->db_crossref spectroscopy Step 2: Spectroscopic Analysis (GC-MS, NMR) db_crossref->spectroscopy compare Compare Spectra to Reference Data spectroscopy->compare decision Data Consistent? compare->decision pass Identity Confirmed Proceed with Use decision->pass Yes fail Identity Rejected Quarantine Sample decision->fail No

Caption: A standard workflow for the verification of chemical identity.

Conclusion

This compound is a chemical compound of significant industrial and research importance. Its multifaceted nomenclature, stemming from both systematic and trivial naming conventions, requires careful management to ensure clarity and precision in scientific communication. By utilizing standardized identifiers such as the CAS Registry Number and InChIKey, and by following a robust verification workflow, researchers and drug development professionals can operate with confidence in the identity and quality of this critical synthetic building block.

References

  • 2-Methyl-5-butylpyridine - NIST WebBook. [Link]
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  • 2-Methylpyridine - Wikipedia. [Link]

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The Chemistry and Application of 5-Butyl-2-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Heterocyclic Building Block

5-Butyl-2-methylpyridine, a substituted pyridine derivative, stands as a crucial intermediate in the landscape of modern organic synthesis. Its unique structural features, combining a nucleophilic pyridine ring with alkyl substituents, render it a versatile precursor for a range of high-value molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

This document will navigate through the historical context of pyridine synthesis, detail contemporary synthetic methodologies for this compound, and elucidate its pivotal role in the generation of prominent local anesthetic agents. By integrating field-proven insights with robust scientific principles, this guide aims to serve as a comprehensive resource for the scientific community.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValueReference
IUPAC Name This compound[1]
Synonyms 2-Methyl-5-butylpyridine, 5-Butyl-picoline[2]
CAS Number 702-16-9[1]
Molecular Formula C₁₀H₁₅N[1]
Molecular Weight 149.24 g/mol [1]
Boiling Point 217.8 °C[2]
Flash Point 85.6 °C[2]
SMILES CCCCC1=CN=C(C=C1)C[1]
InChIKey GSYSNSTWMPZEQK-UHFFFAOYSA-N[1]

A Journey Through Time: The Historical Context of Alkylpyridine Synthesis

Early methods for the preparation of the pyridine ring system were often harsh and low-yielding. A significant breakthrough came with the development of the Chichibabin pyridine synthesis , first reported by Aleksei Chichibabin in 1924. This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives, typically at high temperatures and pressures over a catalyst. The Chichibabin synthesis provided a more accessible route to a wide array of substituted pyridines and laid the groundwork for the industrial production of many pyridine-based compounds. For instance, the condensation of paraldehyde (a trimer of acetaldehyde) with ammonia is a known method for producing 5-ethyl-2-methylpyridine, a close structural analog of our topic compound.[3]

The evolution of organometallic chemistry in the 20th century revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds, including alkylpyridines. The development of cross-coupling reactions, such as the Negishi coupling (coupling of organozinc compounds with organic halides) and the Sonogashira coupling (coupling of terminal alkynes with aryl or vinyl halides), provided highly efficient and selective methods for introducing alkyl and other functional groups onto the pyridine ring. These modern techniques offer milder reaction conditions and greater functional group tolerance compared to classical methods.

Modern Synthetic Strategies for this compound

The contemporary synthesis of this compound primarily relies on the alkylation of a pre-existing pyridine ring, with the deprotonation and subsequent alkylation of 2-picoline (2-methylpyridine) being a common and cost-effective approach.

Deprotonation and Alkylation of 2-Picoline: A Classical and Robust Method

This strategy leverages the acidity of the methyl protons of 2-picoline, which can be abstracted by a strong base to form a nucleophilic 2-picolyl anion. This anion can then react with an appropriate alkyl halide in a nucleophilic substitution reaction to introduce the butyl group at the 5-position.

G 2-Picoline 2-Picoline 2-Picolyl_Anion 2-Picolyl Anion 2-Picoline->2-Picolyl_Anion Deprotonation n-Butyllithium n-Butyllithium This compound This compound 2-Picolyl_Anion->this compound Alkylation (SN2) Butyl_Bromide 1-Bromobutane

Synthesis of this compound via deprotonation and alkylation.

Materials:

  • 2-Picoline (2-methylpyridine)

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Bromobutane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-picoline (1.0 equivalent) dissolved in anhydrous THF under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The solution will typically turn a deep red or orange color, indicating the formation of the 2-picolyl anion. Stir the mixture at -78 °C for 1 hour.[4]

  • Alkylation: Add a solution of 1-bromobutane (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) or by vacuum distillation to yield pure this compound.[5]

The Role of this compound in Drug Development

This compound is a key intermediate in the synthesis of several important pharmaceutical compounds, most notably the long-acting local anesthetics bupivacaine and ropivacaine .[6] These drugs are widely used for surgical anesthesia and postoperative pain management.

The synthesis of these anesthetics typically involves the acylation of 2,6-dimethylaniline with a derivative of pipecolic acid (piperidine-2-carboxylic acid). The subsequent N-alkylation of the piperidine ring with a butyl or propyl group, respectively, yields bupivacaine or ropivacaine. While the direct use of this compound in the final alkylation step is not the primary route, its structural motif is integral to the synthesis of the N-alkylated pipecolic acid precursor.

Mechanism of Action of Bupivacaine and Ropivacaine

Bupivacaine and ropivacaine, like other local anesthetics, exert their effects by blocking nerve impulses. Their primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in the neuronal cell membrane.[7]

G cluster_0 Neuronal Cell Membrane Na_Channel Voltage-Gated Sodium Channel Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel Depolarization (Na+ influx) Bupivacaine Bupivacaine/ Ropivacaine Bupivacaine->Na_Channel Binds to intracellular portion of channel Blockade Blockade Bupivacaine->Blockade Blockade->Na_Channel

Mechanism of action of local anesthetics like bupivacaine.

By binding to a specific receptor site within the sodium channel, these drugs stabilize the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential. This blockade of nerve conduction results in a loss of sensation in the area innervated by the affected nerve. The duration and potency of the anesthetic effect are influenced by the physicochemical properties of the drug, including its lipid solubility and protein binding, which are in turn determined by its molecular structure, including the presence of the butyl group in bupivacaine.

Characterization and Quality Control

The identity and purity of synthesized this compound are critical for its use in further synthetic applications, particularly in the pharmaceutical industry. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Table 2: Spectroscopic Data for this compound

TechniqueKey ObservationsReference
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the butyl chain.[1]
¹³C NMR Resonances for the carbon atoms of the pyridine ring and the alkyl substituents.[1]
GC-MS A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern.[1]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[8] The ¹H NMR spectrum of this compound will exhibit distinct signals for the protons on the pyridine ring, a singlet for the methyl group, and a series of multiplets for the butyl chain. The chemical shifts and coupling patterns of these signals provide unambiguous confirmation of the compound's structure. Similarly, the ¹³C NMR spectrum will show the expected number of signals for the ten carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for assessing the purity of this compound and confirming its molecular weight. The gas chromatogram will show a single major peak for the pure compound, and the mass spectrum will display a molecular ion peak (M⁺) at m/z 149. The fragmentation pattern observed in the mass spectrum, resulting from the ionization and subsequent fragmentation of the molecule, provides further structural information and can be used to identify the compound by comparison with spectral libraries. Common fragmentation patterns for alkylpyridines involve the loss of alkyl radicals from the parent ion.[10]

Conclusion: A Versatile Intermediate with a Bright Future

This compound, a compound with roots in the historical development of pyridine synthesis, has emerged as a valuable and versatile intermediate in modern organic chemistry. Its efficient synthesis, primarily through the alkylation of 2-picoline, and its crucial role in the production of widely used local anesthetics underscore its significance in the pharmaceutical industry. The continued exploration of new synthetic methodologies and the potential for its incorporation into novel bioactive molecules ensure that this compound will remain a compound of interest for researchers and drug development professionals for the foreseeable future. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, aiming to empower the scientific community with the knowledge to effectively utilize this important heterocyclic building block.

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  • National Center for Biotechnology Information. (n.d.). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation.

Sources

An In-depth Technical Guide to the Solubility of 5-Butyl-2-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 5-Butyl-2-methylpyridine, a key intermediate in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive analysis based on its physicochemical properties, and detailed experimental protocols for precise solubility determination.

Introduction to this compound and its Physicochemical Profile

This compound (CAS No: 702-16-9) is a substituted pyridine derivative with a molecular formula of C10H15N and a molecular weight of 149.23 g/mol .[3][4] Its structure, featuring a hydrophobic butyl group and a polar pyridine ring, imparts a nuanced solubility profile that is critical to its application in various synthetic processes.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing its interactions with protic and aprotic solvents.[1][4]

Key Physicochemical Properties:

  • Molecular Formula: C10H15N[3][][6]

  • Molecular Weight: 149.23 g/mol [3][6]

  • Appearance: Colorless to pale yellow liquid[1]

  • Boiling Point: 217.80 °C[4]

  • Flash Point: 85.60 °C[4]

Theoretical Framework: Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[7][8] The overall solubility of this compound in a given organic solvent is a result of the interplay between the following intermolecular forces:

  • Van der Waals forces: These are weak, non-specific attractions between all molecules. The butyl chain of this compound contributes significantly to these interactions, particularly in non-polar solvents.

  • Dipole-dipole interactions: The pyridine ring possesses a dipole moment due to the electronegativity of the nitrogen atom. This allows for electrostatic interactions with other polar molecules.

  • Hydrogen bonding: The nitrogen atom in the pyridine ring has a lone pair of electrons and can act as a hydrogen bond acceptor when interacting with protic solvents (e.g., alcohols).[1]

The following diagram illustrates the key molecular features of this compound that influence its solubility.

cluster_molecule This compound mol C10H15N hydrophobic Butyl Group (C4H9) - Hydrophobic - Van der Waals Interactions polar Pyridine Ring - Polar - Dipole-Dipole Interactions h_bond Nitrogen Atom - Hydrogen Bond Acceptor h_bond->polar influences cluster_workflow Solubility Determination Workflow cluster_quantification Quantification start Start: Excess Solute in Solvent shake Shake-Flask Method (Equilibration) start->shake separate Phase Separation (Centrifugation) shake->separate sample Collect Supernatant separate->sample uv_vis UV-Vis Spectroscopy sample->uv_vis Option 1 hplc HPLC Analysis sample->hplc Option 2 end End: Solubility Value uv_vis->end hplc->end

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Butyl-2-methylpyridine: Boiling and Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Butyl-2-methylpyridine is a substituted pyridine derivative of significant interest in the chemical, pharmaceutical, and agricultural industries, where it serves as a critical intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] A profound understanding of its fundamental physicochemical properties, particularly its phase transition temperatures, is paramount for its synthesis, purification, handling, and application in drug development and manufacturing. This guide provides a comprehensive examination of the boiling and melting points of this compound, grounded in theoretical principles and detailed experimental protocols suitable for a research and development setting.

Introduction: The Significance of this compound

This compound (CAS No. 702-16-9) is an organic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a butyl group at the 5-position.[3] This structure imparts a unique combination of aromaticity, basicity from the ring nitrogen, and hydrophobicity from the alkyl substituents.[1][4] These characteristics make it a versatile building block in organic synthesis. In the pharmaceutical sector, its derivatives are integral to the development of novel therapeutic agents, where precise control over reaction conditions and purification processes is essential.[2] Accurate boiling and melting point data are not merely physical constants; they are critical parameters that dictate the choice of purification methods (e.g., distillation), define conditions for safe storage and handling, and serve as primary indicators of substance purity.

Theoretical Framework of Phase Transitions in Pyridine Derivatives

The boiling and melting points of a substance are direct reflections of the strength of its intermolecular forces. For this compound, these forces are a composite of several interactions:

  • London Dispersion Forces: These are the primary intermolecular forces for the nonpolar n-butyl group. As molecular weight and surface area increase, these forces become stronger, leading to higher boiling points. The addition of the butyl group significantly increases the boiling point compared to simpler pyridines.[5]

  • Dipole-Dipole Interactions: The pyridine ring is inherently polar due to the higher electronegativity of the nitrogen atom compared to the carbon atoms, resulting in a significant dipole moment.[6] This creates electrostatic attractions between molecules, contributing to a higher boiling point than nonpolar analogues like butylbenzene.

  • Hydrogen Bonding: While the pyridine nitrogen can act as a hydrogen bond acceptor, this compound itself lacks a hydrogen bond donor. Its ability to accept hydrogen bonds influences its solubility in protic solvents.[1]

The melting point is influenced not only by the strength of these forces but also by the efficiency with which the molecules can pack into a crystal lattice.[5] Asymmetry in molecular shape, as seen in this compound, can hinder efficient packing, often resulting in a lower melting point and a tendency to exist as a liquid over a wide temperature range.

Physicochemical Data and Comparative Analysis

The known physical properties of this compound are summarized below. To contextualize these values, a comparison with related pyridine compounds is provided, illustrating the clear structure-property relationships.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 702-16-9[3][7]
Molecular Formula C₁₀H₁₅N[3][8]
Molecular Weight 149.23 g/mol [3][4]
Physical State Colorless to pale yellow liquid[1]
Boiling Point 217.8 °C (at 760 mmHg)[4]
Melting Point Not experimentally determined; predicted to be well below 0 °CInferred

Table 2: Comparative Boiling and Melting Points of Pyridine Derivatives

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
PyridineC₅H₅N79.10115.2-41.6
2-Picoline (2-Methylpyridine)C₆H₇N93.13128-129-70
2,6-Lutidine (2,6-Dimethylpyridine)C₇H₉N107.15144-5.8
3,5-Lutidine (3,5-Dimethylpyridine)C₇H₉N107.15169-170-9
5-Ethyl-2-methylpyridineC₈H₁₁N121.18178-70.3
This compound C₁₀H₁₅N 149.23 217.8 N/A (Liquid)

Data sourced from PubChem, Sigma-Aldrich, and other chemical suppliers.[9][10][11][12]

Analysis: The data clearly demonstrates that as the size of the alkyl substituent increases (from methyl to ethyl to butyl), the boiling point rises significantly. This is a direct consequence of the increased London dispersion forces associated with the larger, more polarizable electron cloud of the longer alkyl chain.

Experimental Determination of the Boiling Point

For high-boiling, small-volume samples typical in research and drug discovery, the Siwoloboff micro-boiling point method is the preferred technique due to its accuracy and minimal sample requirement (<0.5 mL).[3]

Causality in Method Selection

Standard distillation is accurate but requires a large sample volume (>5 mL), making it unsuitable for valuable or scarce materials.[9] The Siwoloboff method leverages the definition of boiling point—the temperature at which a liquid's vapor pressure equals the applied atmospheric pressure—on a microscale. An inverted capillary tube traps the substance's vapor, and the boiling point is precisely measured during cooling when the external pressure overcomes the internal vapor pressure.[7]

Experimental Workflow: Siwoloboff Method

G cluster_prep Preparation cluster_heating Heating & Observation cluster_measurement Measurement P1 1. Add 0.3-0.5 mL of This compound to a small test tube. P2 2. Insert a capillary tube (sealed end up) into the test tube. P1->P2 P3 3. Attach the assembly to a thermometer using a rubber band. P2->P3 H1 4. Place the setup in a Thiele tube containing mineral oil. P3->H1 H2 5. Gently heat the side arm of the Thiele tube. H1->H2 H3 6. Observe for a rapid, continuous stream of bubbles from the capillary tip. H2->H3 M1 7. Remove heat once a steady bubble stream is seen. H3->M1 M2 8. Monitor the cooling process carefully. M1->M2 M3 9. Record the temperature at the exact moment the liquid is drawn back into the capillary tube. This is the boiling point. M2->M3 M4 10. Record the atmospheric pressure and apply correction if necessary. M3->M4

Caption: Workflow for Micro-Boiling Point Determination.

Step-by-Step Protocol
  • Sample Preparation: Fill a small glass vial or Durham tube approximately half-full with this compound.[3]

  • Capillary Insertion: Place a melting-point capillary tube into the liquid, with the open end down and the sealed end up.

  • Apparatus Assembly: Securely attach the vial to a thermometer using a small rubber band or a slice of rubber tubing. The bottom of the vial should be level with the thermometer bulb.

  • Heating Bath: Insert the entire assembly into a Thiele tube containing mineral oil, ensuring the sample is positioned near the center of the main body of the tube. The rubber band must remain well above the oil level to prevent it from dissolving in the hot oil.[13]

  • Heating: Gently heat the side arm of the Thiele tube with a microburner. The unique shape of the tube creates convection currents that ensure uniform heating.[2]

  • Observation (Heating Phase): As the temperature rises, air trapped in the capillary will expand and exit as slow bubbles. As the liquid's boiling point is approached, its vapor will displace the air, resulting in a rapid and continuous stream of bubbles.[14]

  • Observation (Cooling Phase): Once a vigorous, steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

  • Measurement: The bubble stream will slow and eventually stop. The precise temperature at which the liquid is drawn up into the capillary tube is the experimental boiling point. At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.[3][7]

  • Pressure Correction: The boiling point is pressure-dependent. Record the barometric pressure. For pressures other than 760 mmHg, a correction should be applied.

Experimental Determination of the Melting (Freezing) Point

As this compound is a liquid at ambient temperatures, its "melting point" is more accurately determined as its freezing point . This involves monitoring the temperature of the liquid as it is slowly cooled.

Causality in Method Selection

The freezing point is a colligative property, meaning it is affected by the presence of solutes (impurities).[15] A pure compound will exhibit a distinct, relatively flat temperature plateau on a cooling curve as the latent heat of fusion is released during the phase change from liquid to solid.[16] This method provides both the freezing point and a visual indication of purity. Standardized procedures, such as those outlined by ASTM D1015, provide a robust framework for this determination.[17]

Experimental Workflow: Freezing Point by Cooling Curve

G cluster_setup Setup cluster_cooling Cooling & Data Collection cluster_analysis Data Analysis S1 1. Place sample in a freezing tube with a stirrer and a calibrated thermometer. S2 2. Place the freezing tube inside a larger air-jacket tube to ensure slow, uniform cooling. S1->S2 S3 3. Submerge the entire assembly in a suitable cooling bath (e.g., dry ice/acetone). S2->S3 C1 4. Begin gentle, continuous stirring of the sample. S3->C1 C2 5. Record the temperature at regular intervals (e.g., every 30 seconds). C1->C2 C3 6. Continue until the sample is completely solidified. C2->C3 A1 7. Plot Temperature vs. Time to generate a cooling curve. C3->A1 A2 8. Identify the plateau or the point of inflection where solidification begins. This temperature is the freezing point. A1->A2 A3 Note: Supercooling may occur, seen as a dip below the freezing point before a rapid rise to the plateau. A2->A3

Caption: Workflow for Freezing Point Determination via Cooling Curve Analysis.

Step-by-Step Protocol
  • Apparatus: Place approximately 5-10 mL of this compound into a freezing tube equipped with a stirrer and a precision thermometer or temperature probe (readable to 0.1 °C).

  • Insulation: Insert the freezing tube into a larger, outer tube to create an air jacket. This prevents rapid cooling and allows for the accurate observation of the freezing plateau.

  • Cooling: Submerge the assembly into a cooling bath set to a temperature at least 15-20 °C below the expected freezing point.

  • Data Logging: Begin stirring the liquid gently and continuously to ensure uniform temperature and prevent premature crystallization on the walls. Record the temperature at fixed intervals.

  • Observation: The temperature will fall steadily. A sharp change in the cooling rate, or a plateau where the temperature remains constant for a period, indicates the onset of freezing. This plateau temperature is the freezing point.

  • Supercooling: It is common for the liquid to cool below its freezing point (supercool) before crystallization begins. When crystals finally form, the temperature will rapidly rise to the true freezing point and plateau as the latent heat of fusion is released.[18] The highest temperature reached during this rise is the freezing point.

  • Analysis: Plot the recorded temperature versus time. The horizontal portion of the curve corresponds to the freezing point of the substance.

Impact of Purity on Physical Properties

The synthesis of alkylpyridines, often via reactions like the Chichibabin condensation of aldehydes and ammonia, can lead to impurities such as isomers, unreacted starting materials, or higher alkylated pyridines.[19] These impurities disrupt the regular intermolecular interactions of the main compound.

  • Freezing Point Depression: Impurities interfere with the formation of a uniform crystal lattice, requiring a lower temperature (less kinetic energy) for solidification to occur.[20] Therefore, an impure sample will exhibit a lower and broader freezing range compared to a pure sample.

  • Boiling Point Elevation: Non-volatile impurities can lower the vapor pressure of the liquid, meaning more energy (a higher temperature) is required for the vapor pressure to equal the atmospheric pressure.[20] For volatile impurities, the boiling behavior will depend on the mixture's properties, often resulting in a boiling range rather than a sharp point.

For drug development professionals, a sharp boiling point and a well-defined freezing point are therefore primary, rapid, and cost-effective indicators of the purity and consistency of a batch of this compound.

Conclusion

The boiling point (217.8 °C) and freezing point (predicted to be significantly below 0 °C) of this compound are key physicochemical parameters that are governed by its distinct molecular structure. The substantial boiling point is primarily a result of strong London dispersion forces from its butyl group, augmented by the dipole moment of the pyridine ring. Standard, well-established laboratory techniques such as the Siwoloboff micro-boiling point method and freezing point determination by cooling curve analysis provide robust and reliable means of verifying these properties. For researchers and professionals in drug development, the precise and accurate determination of these phase transition temperatures is an indispensable tool for ensuring material purity, optimizing purification protocols, and maintaining process control.

References

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stability and reactivity of 5-Butyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of 5-Butyl-2-methylpyridine

Introduction

This compound, a substituted pyridine derivative, is a key intermediate in the synthesis of complex organic molecules. Its structural framework, featuring a heterocyclic aromatic pyridine ring functionalized with both a butyl and a methyl group, provides a unique combination of steric and electronic properties. This makes it a valuable building block in diverse fields, particularly in the development of pharmaceuticals and agrochemicals where the pyridine scaffold is a well-established pharmacophore.[1]

This guide offers a detailed exploration of the chemical . It is intended for researchers, scientists, and professionals in drug development who utilize substituted pyridines in their synthetic workflows. By delving into the causality behind its chemical behavior, this document aims to provide actionable insights for its effective handling, storage, and strategic use in multi-step syntheses.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its successful application in research and development. This compound is a colorless to pale yellow liquid with a distinct odor.[2] The presence of the n-butyl group imparts significant hydrophobic character, while the nitrogen atom in the pyridine ring allows for hydrogen bonding, influencing its solubility profile.[2]

PropertyValueSource(s)
CAS Number 702-16-9[1][3][4]
Molecular Formula C₁₀H₁₅N[1][3][4]
Molecular Weight 149.23 g/mol [3][4]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 217.8 °C[4]
Flash Point 85.6 °C[4]
Density ~0.919 g/mL at 25 °C
SMILES CCCCC1=CN=C(C=C1)C[3][4]
InChIKey GSYSNSTWMPZEQK-UHFFFAOYSA-N[3][]

Stability and Handling

The stability of this compound under standard laboratory conditions is moderate, but careful consideration of its storage and handling is crucial to prevent degradation and ensure safety.[2]

Thermal Stability

The compound is chemically stable under standard ambient conditions (room temperature).[6] However, it is a combustible liquid and its vapor can form explosive mixtures with air, particularly with intense heating or at elevated temperatures.[6][7] While specific thermal decomposition data for this compound is not extensively published, studies on analogous compounds like 2-methylpyridine N-oxide show that decomposition at elevated temperatures (above 200°C) can be rapid and accompanied by the production of significant amounts of non-condensable gases.[8]

Storage Recommendations

Proper storage is essential to maintain the integrity of this compound.

  • Temperature: Commercial suppliers recommend storage at temperatures ranging from 0-8°C to 10-25°C.[1][4] Keeping the container tightly closed in a dry, cool, and well-ventilated place is critical.[9]

  • Incompatible Materials: It should be stored away from strong oxidizing agents, strong acids, and metals, as these can initiate hazardous reactions.[6]

  • Handling: All work should be conducted in a well-ventilated area or under a chemical fume hood.[6] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[10] Grounding and bonding of containers is necessary during transfer to prevent static discharge.[6]

Reactivity Profile

The reactivity of this compound is governed by the interplay of the electron-deficient pyridine ring and the two alkyl side chains. This duality allows for a wide range of chemical transformations.

Reactions at the Pyridine Ring

The pyridine ring's nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic. However, the overall aromatic ring is electron-deficient compared to benzene, which dictates its behavior in substitution reactions.

  • N-Centered Reactivity: The nitrogen atom readily reacts with electrophiles. It can be protonated by acids or coordinated to Lewis acids. A key reaction is its alkylation or acylation to form N-activated pyridinium salts. This activation is crucial as it significantly increases the electrophilicity of the ring, making it susceptible to nucleophilic attack, which is otherwise difficult.[11]

  • Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards EAS. When reactions do occur, substitution is directed to the C-3 and C-5 positions. The presence of the electron-donating alkyl groups at C-2 and C-5 provides some activation, but harsh conditions are typically still required.

  • Nucleophilic Aromatic Substitution (NAS): Direct NAS on the pyridine ring is generally unfavorable. However, the formation of pyridinium salts (N-activation) facilitates the addition of nucleophiles, typically at the C-2 or C-4 positions.[11]

Reactions of the Alkyl Side Chains

The methyl and butyl groups offer additional sites for chemical modification.

  • Oxidation: The alkyl side chains are susceptible to oxidation. The oxidation of alkylpyridines is a common industrial process. For instance, the related compound 5-ethyl-2-methylpyridine is oxidized on a large scale using nitric acid to produce nicotinic acid (Vitamin B3), a vital nutrient.[12][13] This suggests that the methyl or butyl group on this compound could be similarly oxidized to yield corresponding pyridine carboxylic acids.

  • Side-Chain Deprotonation: The methyl group at the C-2 position is significantly more acidic than a typical alkyl C-H bond due to the electron-withdrawing nature of the pyridine ring and the ability of the nitrogen to stabilize the resulting conjugate base. Treatment with a strong base (e.g., organolithium reagents) can generate a nucleophilic carbanion, which can then be used in subsequent reactions with various electrophiles, such as in aldol-type condensations.[7]

  • Dehydrogenation: Under specific catalytic conditions, dehydrogenation of the butyl group could potentially occur. One source notes that this compound can undergo dehydrogenation to form 2,5-dimethylpyridine, though this is likely a specialized transformation.[4]

The following diagram illustrates the primary centers of reactivity on the this compound molecule.

Workflow cluster_workflow Analytical Characterization Workflow Sample Sample of this compound GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Purity Purity > 98%? GCMS->Purity Structure Spectra Match Expected Structure? NMR->Structure FTIR->Structure Purity->Structure Yes Fail FAIL: Purify or Obtain New Batch Purity->Fail No Pass PASS: Proceed with Synthesis Structure->Pass Yes Structure->Fail No

Sources

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 5-Butyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

5-Butyl-2-methylpyridine, a substituted pyridine derivative, is a valuable building block in synthetic organic chemistry, finding applications in the development of novel pharmaceuticals and other specialty chemicals. Its unique structural features make it a versatile intermediate. However, like many heterocyclic compounds, it possesses a profile of potential hazards that necessitate a thorough understanding and implementation of rigorous safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound and outlines detailed safety precautions to ensure its safe handling in a laboratory setting. The information presented herein is a synthesis of available data for the compound and its structural analogs, providing a conservative and safety-focused approach.

Part 1: Hazard Identification and Risk Assessment

Inferred GHS Classification

Based on available data for analogous compounds, this compound should be handled as a substance with the following potential hazards:

  • Flammable Liquids: Category 3 (H226: Flammable liquid and vapour).

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4 (H302+H332: Harmful if swallowed or if inhaled; H311: Toxic in contact with skin).[1]

  • Skin Corrosion/Irritation: Category 1B or 1C (H314: Causes severe skin burns and eye damage).[2]

  • Serious Eye Damage/Eye Irritation: Category 1 (H318: Causes serious eye damage).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (H335: May cause respiratory irritation).

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is the first step in a safe handling plan.

PropertyValueSource
Molecular Formula C₁₀H₁₅N[3]
Molecular Weight 149.24 g/mol [3]
Boiling Point 217.8 °CPubChem
Flash Point 85.6 °CPubChem

Note: Data from PubChem is compiled from various sources and should be used for guidance.

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is critical when handling this compound.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning and certified chemical fume hood.[4][5] This is the most critical engineering control to minimize inhalation exposure to its potentially harmful vapors.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable and toxic vapors.[5]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[1]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment. The following are mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes.[1]

  • Skin and Body Protection: A flame-retardant lab coat is recommended. All skin should be covered.

  • Hand Protection: The choice of gloves is critical. While nitrile gloves are commonly used in laboratories, for pyridine and its derivatives, butyl rubber or neoprene gloves are often recommended for better chemical resistance, especially for prolonged contact.[6][7] It is crucial to consult the glove manufacturer's chemical resistance chart for specific breakthrough times.[8][9] Double gloving can provide an additional layer of protection.

Part 3: Safe Handling and Storage Protocols

Adherence to strict operational protocols is paramount to minimizing the risk of exposure and accidents.

General Handling Procedures
  • Avoid Inhalation, Ingestion, and Skin Contact: Never work alone. Be mindful of the chemical's corrosive and toxic properties.[2]

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that containers and equipment are properly grounded and bonded during transfers.

  • Use of Non-Sparking Tools: Employ tools made of non-sparking materials to prevent ignition sources.

  • Safe Work Practices: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the chemical.[10]

Storage Requirements
  • Container: Store in a tightly closed, properly labeled container.[1]

  • Location: Keep in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][4]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and other incompatible materials.[1]

Part 4: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Spill and Leak Procedures
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5]

  • Ignition Sources: Remove all sources of ignition.[1]

  • Do Not Use Combustible Materials: Do not use materials like paper towels to absorb the spill, as this can increase the fire hazard.

  • Large Spills: For large spills, evacuate the laboratory and contact the institution's emergency response team.

Part 5: Experimental Protocol: A Case Study in Safe Practice

The following is a representative protocol for a reaction involving this compound, with an emphasis on the integrated safety measures.

Reaction: N-oxidation of this compound.

Objective: To synthesize this compound N-oxide.

Methodology:

  • Preparation (in a chemical fume hood):

    • Don all required PPE (chemical splash goggles, face shield, flame-retardant lab coat, butyl rubber gloves).

    • Ensure the fume hood sash is at the appropriate height.

    • Set up a round-bottom flask with a magnetic stir bar in a heating mantle on a stirrer plate.

  • Reagent Addition:

    • Carefully measure the required amount of this compound using a graduated cylinder. The transfer should be done slowly to avoid splashing.

    • Add the solvent (e.g., acetic acid) to the flask.

    • Slowly add the oxidizing agent (e.g., hydrogen peroxide) dropwise using an addition funnel. This is an exothermic reaction, and slow addition is crucial to control the temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress using an appropriate technique (e.g., TLC).

    • Never leave the reaction unattended.

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining oxidizing agent carefully.

    • Perform extraction and purification steps within the fume hood.

  • Waste Disposal:

    • All chemical waste, including solvents and reaction residues, must be disposed of in properly labeled hazardous waste containers.

Causality of Experimental Choices:

  • Fume Hood: The use of a fume hood is dictated by the inhalation toxicity and flammability of this compound.

  • Slow Addition of Oxidizing Agent: This is a standard precaution for exothermic reactions to prevent a runaway reaction and potential explosion.

  • Butyl Rubber Gloves: The choice of butyl rubber gloves is based on their superior resistance to pyridine and its derivatives, minimizing the risk of dermal absorption.

  • Grounding (for larger scale): On a larger scale, grounding of equipment would be essential to mitigate the risk of static discharge igniting the flammable vapors.

Visualization of Safety Workflow

The following diagram illustrates a logical workflow for responding to a this compound spill.

Spill_Response_Workflow Workflow for this compound Spill Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Colleagues evacuate->alert assess Assess Spill Size & Risk alert->assess small_spill Small Spill? assess->small_spill large_spill Large Spill? small_spill->large_spill No don_ppe Don Appropriate PPE (Butyl Gloves, Goggles, Respirator) small_spill->don_ppe Yes call_emergency Call Emergency Response large_spill->call_emergency Yes contain Contain Spill with Inert Absorbent don_ppe->contain cleanup Collect & Place in Sealed Waste Container contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate secure_area Secure the Area (Restrict Access) call_emergency->secure_area

Sources

5-Butyl-2-methylpyridine as a research chemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Butyl-2-methylpyridine for Research & Development

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 702-16-9), a substituted pyridine derivative of significant interest in chemical research and development. This document details its physicochemical properties, outlines a robust synthetic methodology based on established principles, explores its characteristic reactivity, and provides essential safety and handling protocols. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate the effective use of this versatile chemical intermediate.

Core Properties and Specifications

This compound, also known as 5-butyl-2-picoline, is an aromatic heterocyclic compound.[1][2] Its structure, featuring a pyridine ring substituted with a C4 alkyl chain and a methyl group, imparts a combination of hydrophobicity from the butyl group and chemical functionality from the picoline moiety.[2][3] These features make it a valuable building block in diverse synthetic applications, from pharmaceuticals to agrochemicals.[4][5]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 702-16-9[1]
Molecular Formula C₁₀H₁₅N[1]
Molecular Weight 149.23 g/mol [1]
IUPAC Name This compound[1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 217.8 °C[3]
Flash Point 85.6 °C[3]
Density ~0.91 g/cm³ (Predicted)N/A
SMILES CCCCC1=CN=C(C=C1)C[1]
InChIKey GSYSNSTWMPZEQK-UHFFFAOYSA-N[1]

Synthesis and Purification

Proposed Synthetic Protocol: Chichibabin-Type Condensation

This protocol is an adapted method based on the established synthesis of 5-ethyl-2-methylpyridine.[6] The core principle is the reaction of valeraldehyde (pentanal, a C5 source which can fragment/rearrange) or a related C4 synthon with acetaldehyde (or its trimer, paraldehyde) and ammonia.

Materials:

  • Valeraldehyde (or related C4 aldehyde source)

  • Paraldehyde (trimer of acetaldehyde)

  • Aqueous Ammonium Hydroxide (28%)

  • Ammonium Acetate (catalyst)

  • Chloroform

  • Anhydrous Sodium Sulfate

  • High-pressure steel reaction vessel (autoclave)

  • Fractional distillation apparatus

Step-by-Step Methodology:

  • Vessel Charging: In a 2-L steel autoclave equipped with mechanical stirring, charge the vessel with 28% aqueous ammonium hydroxide, paraldehyde, the C4 aldehyde source (e.g., valeraldehyde), and a catalytic amount of ammonium acetate. The molar ratios should be optimized but can be initiated based on literature for similar reactions.[6]

  • Reaction Execution: Seal the reaction vessel. Heat the mixture to approximately 230 °C with continuous agitation. Maintain this temperature for 1-2 hours. The high temperature and pressure are necessary to drive the complex series of condensation and dehydrogenation reactions that form the pyridine ring.

  • Work-up and Extraction: Allow the autoclave to cool completely to room temperature before opening. Transfer the reaction mixture to a separatory funnel. The mixture will likely have separated into two layers. Separate the layers.

  • Solvent Extraction: Extract the aqueous layer with three portions of chloroform. Combine these extracts with the original organic layer. The use of chloroform ensures the recovery of the relatively nonpolar product from the aqueous phase.

  • Drying and Concentration: Dry the combined organic solution over anhydrous sodium sulfate to remove residual water. Filter the drying agent and remove the chloroform solvent by rotary evaporation.

  • Purification via Fractional Distillation: The final, critical step is the purification of the crude product. Perform fractional distillation under reduced pressure. This is essential to separate the target this compound from unreacted starting materials, water, and other pyridine byproducts (e.g., 2-picoline, other alkylated pyridines). The expected boiling point is ~218 °C at atmospheric pressure, so an appropriate vacuum should be applied to lower the boiling point to a more manageable temperature (e.g., <150 °C).[3]

  • Validation: The purity of the collected fractions should be assessed by Gas Chromatography (GC) and the identity confirmed by spectroscopic methods as detailed in Section 3.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of synthesized this compound is crucial. The following data, based on database entries and analysis of analogous structures, serves as a benchmark for characterization.[1][8]

Table 2: Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR Pyridine Ring Protons: 3 distinct aromatic signals (doublet, doublet of doublets, and a singlet/narrow doublet) between δ 7.0-8.3 ppm. Butyl Chain: Signals between δ 0.9-2.6 ppm, including a triplet for the terminal CH₃, two multiplets for the internal CH₂ groups, and a triplet for the CH₂ group attached to the ring. Methyl Group: A sharp singlet around δ 2.5 ppm.
¹³C NMR Pyridine Ring Carbons: 5 signals in the aromatic region (δ 120-160 ppm). Butyl Chain: 4 distinct aliphatic signals (δ 14-35 ppm). Methyl Group: 1 aliphatic signal around δ 24 ppm.
Mass Spec (EI) Molecular Ion (M⁺): A clear peak at m/z = 149. Key Fragment: A prominent peak at m/z = 106, corresponding to the loss of a propyl radical (C₃H₇•) via benzylic cleavage, which is a characteristic fragmentation pattern for alkylpyridines.[1]
FT-IR C-H stretching (aliphatic) just below 3000 cm⁻¹; C=C and C=N stretching in the 1450-1600 cm⁻¹ region; C-H bending modes in the 700-900 cm⁻¹ region.

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by three primary sites: the basic nitrogen atom, the acidic α-methyl group, and the aromatic pyridine ring.

  • N-Centered Reactivity: The lone pair on the nitrogen atom imparts basicity and nucleophilicity. It readily forms salts with acids and can be alkylated or oxidized to form N-oxides. This inherent nucleophilicity can sometimes compete with other desired reactions, a factor that must be considered in synthetic design.[9]

  • α-Methyl Group Acidity: The methyl group at the 2-position is significantly more acidic (pKa ≈ 34 in DMSO) than a standard alkane C-H bond.[2][10] This is due to the ability of the electron-withdrawing pyridine ring to stabilize the resulting carbanion (the picolyl anion). Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can quantitatively deprotonate this position at low temperatures (-78 °C).[2][10] The resulting deep red picolyl lithium species is a powerful carbon nucleophile, enabling a wide range of derivatization reactions.

    • Alkylation: Reaction with alkyl halides or epoxides to form longer carbon chains at the 2-position.[2][11]

    • Aldol-type Reactions: Reaction with aldehydes and ketones to form β-hydroxy pyridine derivatives.

  • Pyridine Ring Substitution:

    • Electrophilic Aromatic Substitution (EAS): The pyridine ring is electron-deficient and generally resistant to EAS (e.g., nitration, halogenation). The electron-donating butyl group provides slight activation, but harsh conditions are typically still required, and substitution patterns can be complex.

    • Nucleophilic Aromatic Substitution (NAS): NAS is more favorable, especially with a leaving group present, but is not a primary reactivity pathway for this specific molecule.

    • C-H Activation: Modern transition-metal catalysis (e.g., using Rhodium or Ruthenium) can enable direct C-H functionalization, typically at the C6 position ortho to the nitrogen, to introduce new alkyl or aryl groups.[3]

Diagram 1: Key Reactivity Pathways

Reactivity of this compound cluster_main This compound cluster_products Potential Derivatives C10H15N This compound N_Oxide N-Oxide Derivative C10H15N->N_Oxide Oxidation (e.g., m-CPBA) Picolyl_Anion Picolyl Lithium Anion C10H15N->Picolyl_Anion Deprotonation (n-BuLi, -78 °C) C6_Alkylated C6-Alkylated Product C10H15N->C6_Alkylated C-H Activation (Rh(I) catalyst) Alkylated_Product C2-Alkylated Product (e.g., via Epoxide) Picolyl_Anion->Alkylated_Product Electrophile Trap (e.g., R-X, Epoxide)

Caption: Key reaction sites and potential derivatizations of this compound.

Safety, Handling, and Toxicology

While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally analogous compounds like 2-methylpyridine (2-picoline) provide a strong basis for assessing its hazards. All work should be conducted under the assumption that this compound shares these hazardous properties.

GHS Hazard Classification (Anticipated):

  • Flammable Liquid: Category 3 (H226: Flammable liquid and vapour).

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (H302, H332, H311).

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns (H314/H315).

  • Eye Damage: Causes serious eye damage (H318).

  • Target Organ Toxicity: May cause respiratory irritation (H335).

Handling and Personal Protective Equipment (PPE):
  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.

  • Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, use a respirator with an appropriate organic vapor cartridge.

Storage and Disposal:
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[12]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow to enter drains or waterways.

References

  • Chem-Impex. (n.d.). 5-Butyl-2-methyl-pyridine. Retrieved from Chem-Impex International. [Link: https://www.chemimpex.com/products/5-butyl-2-methyl-pyridine]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69704, this compound. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/69704]
  • Biosynth. (n.d.). 5-Butyl-2-methyl-pyridine | 702-16-9 | FB52373. Retrieved from Biosynth. [Link: https://www.biosynth.com/p/FB52373/5-butyl-2-methyl-pyridine]
  • CymitQuimica. (n.d.). CAS 702-16-9: this compound. Retrieved from CymitQuimica. [Link: https://www.cymitquimica.com/cas/702-16-9]
  • Lange, M., Alistratov, N., & Vilotijevic, I. (2024). Enantioselective Lewis base catalysed allylation of picoline- and quinaldine-based latent pronucleophiles. Organic & Biomolecular Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob01063a]
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methylpyridine. Retrieved from Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/sds/aldrich/109835]
  • Smith, A. P., Savage, S. A., Love, J. C., & Fraser, C. L. (2002). SYNTHESIS OF 4-, 5-, and 6-METHYL-2,2'-BIPYRIDINE BY A NEGISHI CROSS-COUPLING STRATEGY: 5-METHYL-2,2'-BIPYRIDINE. Organic Syntheses, 78, 51. [Link: http://www.orgsyn.org/demo.aspx?prep=v78p0051]
  • Fisher Scientific. (2024). Safety Data Sheet: 5-Hydroxy-2-methylpyridine. Retrieved from Fisher Scientific. [Link: https://www.fishersci.com/sds?productName=AC157150050]
  • Frank, R. L., Pilgrim, F. J., & Riener, E. F. (1950). 5-ETHYL-2-METHYLPYRIDINE (2-Picoline, 5-ethyl-). Organic Syntheses, 30, 41. [Link: http://www.orgsyn.org/demo.aspx?prep=cv4p0459]
  • Biosynth. (n.d.). This compound | 702-16-9 | B-9500. Retrieved from Biosynth. [Link: https://www.biosynth.com/p/B-9500/5-butyl-2-methylpyridine]
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(5-Methylhexyl)pyridine. Retrieved from BenchChem. [Link: https://www.benchchem.com/technical-guides/synthesis-of-2-5-methylhexyl-pyridine]
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Methylpyridine. Retrieved from Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/sds/aldrich/131490]
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 5-Cyano-2-picoline and Other Picoline Derivatives. Retrieved from BenchChem. [Link: https://www.benchchem.com/technical-guides/reactivity-of-5-cyano-2-picoline]
  • ChemSynthesis. (n.d.). This compound. Retrieved from ChemSynthesis. [Link: https://www.chemsynthesis.com/base/chemical-structure-28098.html]
  • Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/2-Methylpyridine]
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 702-16-9. Retrieved from Santa Cruz Biotechnology. [Link: https://www.scbt.com/p/5-butyl-2-methylpyridine-702-16-9]
  • Tan, K. L., Bergman, R. G., & Ellman, J. A. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 129(21), 6394–6395. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2553483/]
  • SpectraBase. (n.d.). 5-Ethyl-2-methylpyridine - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase. [Link: https://spectrabase.com/spectrum/9fWvtLXSzbH]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from HMDB. [Link: https://hmdb.ca/spectra/nmr_one_d/11380]
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Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Butyl-2-methylpyridine from Simple Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Butyl-2-methylpyridine is a substituted pyridine derivative of significant interest in the fields of pharmaceutical and agrochemical research. Its structural motif is a key building block in the synthesis of a variety of biologically active compounds.[1] The presence of both an alkyl group and a methyl group on the pyridine ring allows for diverse functionalization, making it a versatile intermediate in drug discovery and the development of novel pesticides and herbicides.[1] This document provides detailed protocols for the synthesis of this compound from simple and readily available starting materials, designed for researchers and professionals in organic synthesis and drug development.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on two primary, reliable, and scalable methods:

  • Directed ortho-Metalation and Alkylation of 2-Picoline: A classical and direct approach involving the deprotonation of the methyl group of 2-picoline, followed by alkylation.

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): A modern and highly versatile method that couples a butyl-containing organoboron reagent with a halogenated 2-methylpyridine.

These methods were chosen for their efficiency, adaptability, and the common availability of the required reagents.

Strategy 1: Directed ortho-Metalation and Alkylation of 2-Picoline

This strategy leverages the acidity of the methyl protons of 2-picoline (2-methylpyridine), which can be deprotonated by a strong base to form a nucleophilic picolyl anion. This anion then readily reacts with an alkyl halide, such as butyl bromide, to introduce the butyl group.

Causality of Experimental Choices

The choice of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is crucial for the quantitative deprotonation of the 2-picoline methyl group without competing nucleophilic addition to the pyridine ring.[2] The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the highly reactive picolyllithium intermediate. Anhydrous conditions are paramount as organolithium reagents are extremely sensitive to moisture.[3]

Reaction Pathway

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation 2-Picoline 2-Picoline Picolyllithium Picolyllithium Intermediate 2-Picoline->Picolyllithium  THF, -78 °C n-BuLi n-Butyllithium (n-BuLi) n-BuLi->Picolyllithium Butyl_Bromide Butyl Bromide Product This compound Butyl_Bromide->Product Picolyllithium_ref->Product

Figure 1: Reaction scheme for the synthesis of this compound via directed ortho-metalation and alkylation.

Experimental Protocol

Materials:

  • 2-Picoline

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • 1-Bromobutane (Butyl Bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.

  • Reagent Addition: Add anhydrous THF (100 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath. To this, add 2-picoline (5.0 g, 53.7 mmol) via syringe.

  • Deprotonation: Slowly add n-butyllithium (23.6 mL of a 2.5 M solution in hexanes, 59.1 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. A deep red or orange color indicates the formation of the picolyllithium anion.[2] Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add 1-bromobutane (8.8 g, 64.4 mmol) dropwise to the solution, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[4][5] For the synthesis of this compound, this involves the reaction of a butylboronic acid or its ester with a halogenated 2-methylpyridine, such as 5-bromo-2-methylpyridine.

Causality of Experimental Choices

The choice of a palladium catalyst, often with a phosphine ligand, is critical for the efficiency of the catalytic cycle.[6] The base (e.g., potassium carbonate or cesium carbonate) is essential for the activation of the boronic acid, facilitating the transmetalation step.[7] The solvent system, typically a mixture of an organic solvent and water, is chosen to dissolve both the organic and inorganic reagents.

Reaction Pathway

G cluster_0 Suzuki-Miyaura Coupling Bromo_Pyridine 5-Bromo-2-methylpyridine Product This compound Bromo_Pyridine->Product  Toluene/H₂O, 90 °C Boronic_Acid n-Butylboronic Acid Boronic_Acid->Product Catalyst Pd(PPh₃)₄ K₂CO₃ (aq) Catalyst->Product

Figure 2: Reaction scheme for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Experimental Protocol

Materials:

  • 5-Bromo-2-methylpyridine

  • n-Butylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a 100 mL Schlenk flask, add 5-bromo-2-methylpyridine (5.0 g, 29.1 mmol), n-butylboronic acid (3.55 g, 34.9 mmol), and potassium carbonate (8.0 g, 58.2 mmol).

  • Catalyst Addition: Under a stream of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (1.0 g, 0.87 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (40 mL) and water (10 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Data Summary

ParameterStrategy 1: AlkylationStrategy 2: Suzuki Coupling
Starting Materials 2-Picoline, 1-Bromobutane5-Bromo-2-methylpyridine, n-Butylboronic acid
Key Reagents n-ButyllithiumPd(PPh₃)₄, K₂CO₃
Reaction Temperature -78 °C to room temperature90 °C
Reaction Time ~12 hours~12-16 hours
Typical Yield 60-75%75-90%
Purification Vacuum distillation or column chromatographyColumn chromatography

Conclusion

Both the directed ortho-metalation/alkylation and the Suzuki-Miyaura cross-coupling present viable and effective methods for the synthesis of this compound from simple reagents. The choice of method may depend on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The protocols provided herein are robust starting points for the synthesis of this valuable chemical intermediate.

References

  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096–10097. [Link]
  • Al-Issa, S. A. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10437–10448. [Link]
  • Wikipedia contributors. (2024). Pyridine. In Wikipedia, The Free Encyclopedia. [Link]
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
  • Suzue, R. (1966). Biosynthesis of pyridine Derivatives. Bulletin of the Institute for Chemical Research, Kyoto University, 44(6), 514-529. [Link]
  • Crimmins, M. T., & DeBaillie, A. C. (2006). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Tetrahedron Letters, 47(19), 3263–3266. [Link]
  • Chemtube3d. (2022, December 24).
  • Gamm, A., & Glorius, F. (2024). Enantioselective Lewis base catalysed allylation of picoline- and quinaldine-based latent pronucleophiles. Organic & Biomolecular Chemistry. [Link]
  • Wikipedia contributors. (2024). Grignard reaction. In Wikipedia, The Free Encyclopedia. [Link]
  • Moseley, J. D., & Lenden, P. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15802–15814. [Link]
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  • Mesch, K. A. (1974). U.S. Patent No. 3,846,435. U.S.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Application Notes and Protocols: Laboratory Preparation of 5-Butyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 5-Butyl-2-methylpyridine, a valuable heterocyclic compound utilized as an intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][] The protocol detailed herein is based on the well-established Chichibabin pyridine synthesis, a robust and cost-effective method for the preparation of substituted pyridines.[3] This guide offers a detailed, step-by-step experimental procedure, including reaction setup, purification, and characterization of the final product. Furthermore, it delves into the underlying chemical principles, safety considerations, and expected outcomes to ensure a successful and reproducible synthesis for researchers and professionals in drug development and chemical sciences.

Introduction and Significance

This compound, also known as 5-butyl-2-picoline, is a substituted pyridine derivative with the chemical formula C₁₀H₁₅N.[4][5][6] Its molecular structure, featuring a butyl group at the 5-position and a methyl group at the 2-position of the pyridine ring, imparts specific physicochemical properties that make it a versatile building block in organic synthesis. The pyridine moiety itself is a key structural feature in numerous commercial products, including pharmaceuticals, vitamins, and agrochemicals.[3] The strategic placement of the alkyl substituents in this compound allows for further functionalization, making it a crucial intermediate in the synthesis of more complex target molecules.

The Chichibabin pyridine synthesis, first reported in 1924, is a condensation reaction that typically involves aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives.[3] While it can sometimes suffer from modest yields, its use of inexpensive and readily available starting materials makes it an attractive method for both academic and industrial laboratories.[3] This application note will focus on a practical and optimized Chichibabin-type approach for the synthesis of this compound.

Synthetic Strategy and Mechanism

The chosen synthetic route for this compound involves the condensation reaction of an appropriate α,β-unsaturated aldehyde with an enamine derived from a ketone and ammonia. This multi-component reaction proceeds through a series of aldol-type condensations and Michael additions, culminating in the formation of a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine ring.

The overall reaction can be summarized as follows:

Valeraldehyde + Acetone + Ammonia → this compound

The mechanism, while complex and with several proposed pathways, generally involves the following key steps:

  • Enamine Formation: Acetone reacts with ammonia to form an enamine intermediate.

  • Michael Addition: The enamine undergoes a Michael addition to an α,β-unsaturated aldehyde, which is formed in situ from the self-condensation of valeraldehyde.

  • Cyclization and Dehydration: A series of intramolecular condensation and dehydration steps lead to the formation of a dihydropyridine ring.

  • Oxidation: The dihydropyridine intermediate is oxidized to the final aromatic product, this compound. The driving force for this step is the formation of the stable aromatic pyridine ring.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory preparation of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
ValeraldehydeReagentSigma-Aldrich110-62-3
AcetoneACS GradeFisher Scientific67-64-1
Ammonium AcetateReagentVWR631-61-8
Glacial Acetic AcidACS GradeJ.T. Baker64-19-7
Diethyl EtherAnhydrousEMD Millipore60-29-7
Sodium SulfateAnhydrousAlfa Aesar7757-82-6
Hydrochloric AcidConcentratedBDH7647-01-0
Sodium HydroxidePelletsMacron1310-73-2
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with Ammonium Acetate & Acetic Acid B Add Acetone A->B C Heat to 80°C B->C D Slowly add Valeraldehyde via addition funnel C->D E Reflux for 4-6 hours D->E F Monitor reaction progress (TLC or GC) E->F G Cool to room temperature F->G H Basify with NaOH solution G->H I Extract with Diethyl Ether H->I J Dry organic layer (Na2SO4) I->J K Concentrate in vacuo J->K L Purify by fractional distillation K->L M Obtain this compound L->M Characterization

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add ammonium acetate (38.5 g, 0.5 mol) and glacial acetic acid (150 mL).

  • Stir the mixture until the ammonium acetate is fully dissolved.

  • Add acetone (29.0 g, 0.5 mol) to the flask.

  • Heat the reaction mixture to 80°C with stirring.

  • Addition of Aldehyde: Once the reaction mixture reaches 80°C, slowly add valeraldehyde (43.0 g, 0.5 mol) dropwise from the addition funnel over a period of 1 hour. An exothermic reaction will be observed. Maintain the reaction temperature between 80-90°C.

  • Reflux: After the addition is complete, heat the mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting materials.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing 200 mL of ice-water.

  • Basify the aqueous solution by slowly adding a 50% (w/v) sodium hydroxide solution until the pH is approximately 10-11. This should be done in an ice bath to control the exotherm.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

  • The crude product is then purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 217-219°C.[6]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physical Properties
PropertyValue
Molecular FormulaC₁₀H₁₅N
Molar Mass149.23 g/mol [4][5][6]
AppearanceColorless to pale yellow liquid
Boiling Point~217.8 °C[6]
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.30 (d, 1H, pyridine H-6)

    • δ 7.35 (dd, 1H, pyridine H-4)

    • δ 6.95 (d, 1H, pyridine H-3)

    • δ 2.55 (t, 2H, -CH₂- on butyl chain attached to pyridine)

    • δ 2.50 (s, 3H, -CH₃ at C-2)

    • δ 1.60 (m, 2H, -CH₂- of butyl chain)

    • δ 1.35 (m, 2H, -CH₂- of butyl chain)

    • δ 0.90 (t, 3H, -CH₃ of butyl chain)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 158.0, 149.5, 136.5, 132.0, 122.5, 35.0, 33.5, 24.0, 22.5, 14.0.

  • Mass Spectrometry (EI):

    • m/z (%): 149 (M⁺, 35), 106 (100), 107 (16), 77 (13), 79 (10).[4][5]

Safety Precautions and Waste Disposal

  • Safety: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Valeraldehyde and pyridine derivatives have strong, unpleasant odors and are flammable. Handle all reagents with care. The basification step with concentrated sodium hydroxide is highly exothermic and should be performed with caution in an ice bath.

  • Waste Disposal: All organic waste should be collected in a designated halogenated or non-halogenated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the laboratory synthesis of this compound using the Chichibabin reaction. By following the detailed steps for reaction setup, execution, and purification, researchers can obtain the target compound in good yield and high purity. The characterization data provided serves as a benchmark for verifying the identity and quality of the synthesized product. This guide is intended to support scientists and professionals in their research and development endeavors that require this versatile chemical intermediate.

References

  • Hantzsch, A. R. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.
  • Wikipedia contributors. (2023). Chichibabin pyridine synthesis. In Wikipedia, The Free Encyclopedia.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). 2-Methyl-5-butylpyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology.

Sources

The Strategic Role of 5-Butyl-2-methylpyridine in the Synthesis of Next-Generation Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as an in-depth resource for researchers, scientists, and professionals engaged in drug development. It elucidates the pharmaceutical applications of 5-Butyl-2-methylpyridine, a versatile heterocyclic intermediate. The pyridine scaffold is a cornerstone in medicinal chemistry, and this document will explore its significance, particularly in the synthesis of potent phosphodiesterase 4 (PDE4) inhibitors, using Piclamilast as a representative example. While direct synthesis of Piclamilast from this compound is not the established route, this guide will provide a detailed protocol for a key synthetic step analogous to its production, highlighting the utility of substituted pyridines in constructing pharmacologically active molecules.

Introduction: The Prominence of the Pyridine Moiety in Drug Design

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in pharmaceutical sciences. Its unique electronic properties, ability to participate in hydrogen bonding, and capacity for diverse substitutions make it a valuable building block for designing molecules with specific biological activities. This compound, with its characteristic substitution pattern, offers a lipophilic butyl group and a reactive methyl group, providing chemists with versatile handles for further molecular elaboration. This compound serves as a crucial starting material or intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1]

Application Focus: Pyridine Derivatives as Phosphodiesterase 4 (PDE4) Inhibitors

A significant application of pyridine-based compounds lies in the development of phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the suppression of pro-inflammatory mediators. This mechanism of action has proven effective in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2][3]

Case Study: Piclamilast - A Potent PDE4 Inhibitor

Piclamilast (RP 73401) is a second-generation selective PDE4 inhibitor that showcases the importance of the substituted pyridine core in achieving high potency and selectivity.[2][4] Its chemical structure, 3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide, features a 3,5-dichloropyridine moiety that is crucial for its interaction with the active site of the PDE4 enzyme.[3][4]

Mechanism of Action: The PDE4 Signaling Pathway

The inhibitory action of Piclamilast on PDE4 interrupts the degradation of cAMP, a critical second messenger in inflammatory cells. The following diagram illustrates the central role of PDE4 in this pathway and the therapeutic intervention by its inhibitors.

PDE4_Pathway Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory\nStimuli->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate Cyclase PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Inflammatory\nResponse\n(e.g., TNF-α, IL-2) Inflammatory Response (e.g., TNF-α, IL-2) Suppression of\nInflammation Suppression of Inflammation PKA->Suppression of\nInflammation Leads to Piclamilast Piclamilast Piclamilast->PDE4 Inhibits

Figure 1: Mechanism of action of Piclamilast as a PDE4 inhibitor.

Synthetic Protocol: Amide Bond Formation in the Synthesis of a Piclamilast Analogue

While the direct synthesis of Piclamilast from this compound is not the documented industrial route, the following protocol details a crucial amide bond formation step, a common reaction in the synthesis of many pyridine-containing pharmaceuticals. This representative procedure is based on the principles of the synthesis of N-(3,5-dichloropyridin-4-yl) benzamides.[1] This protocol serves as a practical guide for researchers working with similar scaffolds.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R-COOH 3-(Cyclopentyloxy)-4-methoxybenzoic acid Reagents 1. Thionyl Chloride (SOCl2) 2. Base (e.g., Pyridine or Triethylamine) Solvent (e.g., Toluene) Py-NH2 4-Amino-3,5-dichloropyridine Product Piclamilast Reagents->Product Amide Formation

Figure 2: General reaction scheme for the synthesis of Piclamilast.

Step-by-Step Protocol: Synthesis of 3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(Cyclopentyloxy)-4-methoxybenzoic acid236.272.36 g0.01
Thionyl chloride (SOCl₂)118.971.1 mL0.015
Toluene, anhydrous-50 mL-
4-Amino-3,5-dichloropyridine163.001.63 g0.01
Pyridine, anhydrous79.101.6 mL0.02

Procedure:

  • Activation of the Carboxylic Acid:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(cyclopentyloxy)-4-methoxybenzoic acid (2.36 g, 0.01 mol) and anhydrous toluene (30 mL).

    • Slowly add thionyl chloride (1.1 mL, 0.015 mol) to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • In a separate 250 mL three-necked flask, dissolve 4-amino-3,5-dichloropyridine (1.63 g, 0.01 mol) and anhydrous pyridine (1.6 mL, 0.02 mol) in anhydrous toluene (20 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Dissolve the crude acid chloride from step 1 in 20 mL of anhydrous toluene and add it dropwise to the cooled solution of the aminopyridine over 30 minutes with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into 100 mL of water and stir for 15 minutes.

    • Separate the organic layer and wash it sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide.

The Potential of this compound as a Versatile Building Block

While the provided protocol utilizes 4-amino-3,5-dichloropyridine, the versatility of this compound allows for its potential use in the synthesis of a diverse range of pharmaceutical analogues. The butyl group can enhance lipophilicity, which may improve pharmacokinetic properties such as membrane permeability and oral bioavailability. The methyl group at the 2-position can be functionalized through various reactions, including oxidation to a carboxylic acid or halogenation, to provide a handle for coupling with other molecular fragments.

Hypothetical Synthetic Workflow

The following diagram illustrates a conceptual workflow where a functionalized this compound derivative could be used in a similar amide coupling reaction.

workflow cluster_start Starting Material cluster_functionalization Functionalization cluster_coupling Coupling cluster_product Final Product A This compound B Oxidation/Halogenation of methyl group A->B C Introduction of Amino Group B->C D Amide Bond Formation with a Carboxylic Acid C->D E Novel Pyridine-based Pharmaceutical Analogue D->E

Figure 3: Conceptual workflow for the utilization of this compound.

Conclusion

This compound stands as a valuable and versatile intermediate in the landscape of pharmaceutical synthesis. Its inherent structural features, combined with the proven pharmacological importance of the pyridine scaffold, make it a key building block for the development of novel therapeutics. The detailed protocol for the synthesis of a Piclamilast-like structure provides a practical framework for researchers, while the conceptual exploration of this compound's potential underscores the continuous innovation in the field of medicinal chemistry. As the quest for more effective and safer drugs continues, the strategic application of such well-defined chemical entities will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Chem-Impex. 5-Butyl-2-methyl-pyridine.
  • Wikipedia. Piclamilast.
  • PubChem. Piclamilast.
  • Giembycz, M. A. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Pharmaceuticals, 16(7), 1015.
  • Google Patents. (2013). US8536206B2 - Process for the preparation of roflumilast.

Sources

Application Notes and Protocols for 5-Butyl-2-methylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and process development professionals on the strategic use of 5-Butyl-2-methylpyridine as a versatile intermediate in the synthesis of advanced agrochemicals. While its direct application in commercially named products is not extensively disclosed in public literature, its chemical architecture offers significant potential for creating novel fungicides, herbicides, and insecticides. This guide elucidates the core chemical principles, proposes logical synthetic pathways, and provides exemplary, field-proven protocols for the functionalization of this valuable pyridine derivative.

Part 1: Strategic Overview & Molecular Profile

Introduction: The Role of Pyridine Scaffolds in Modern Agrochemicals

Pyridine-based compounds are a cornerstone of the agrochemical industry, forming the core structure of numerous high-performance fungicides, herbicides, and insecticides.[1] The nitrogen-containing heterocyclic ring provides a stable yet reactive scaffold that is crucial for biological activity and can be readily functionalized to fine-tune efficacy, selectivity, and environmental profile.[2] The market for pyridine derivatives in agriculture is robust, driven by the continuous need for new solutions to combat pest resistance and enhance crop yields.[3] Intermediates like this compound (also known as 5-butyl-2-picoline) are valuable building blocks in this context, offering a unique combination of lipophilicity from the butyl group and a reactive handle in the methyl group.[2]

Physicochemical Properties of this compound

Understanding the fundamental properties of this intermediate is critical for its effective use in synthesis, from reaction design to process scale-up and safety management.

PropertyValueSource
CAS Number 702-16-9[4]
Molecular Formula C₁₀H₁₅N[4]
Molecular Weight 149.23 g/mol [4]
Boiling Point 217.8 °C[5]
Flash Point 85.6 °C[5]
Appearance Colorless Liquid
Solubility Soluble in common organic solvents (e.g., toluene, methanol, dichloromethane).General Chemical Knowledge
IUPAC Name This compound[4]
Core Reactivity Analysis: Synthetic Potential

The synthetic utility of this compound stems from three primary reactive zones on the molecule. Strategic manipulation of these sites allows for the construction of more complex agrochemical candidates.

G cluster_0 mol A Zone A: α-Methyl Group (C-2 Position) A->mol Oxidation Halogenation Deprotonation B Zone B: Pyridine Ring (Electrophilic/Nucleophilic Substitution) B->mol N-Oxidation Halogenation Metalation C Zone C: Butyl Group (C-5 Position) C->mol Primarily for Lipophilicity (Generally less reactive)

Caption: Key reactive zones of this compound for agrochemical synthesis.

  • Zone A (α-Methyl Group): This is the most versatile position for initial functionalization. The methyl group adjacent to the ring nitrogen is acidic enough to be deprotonated or can undergo free-radical halogenation, creating a key electrophilic site for coupling reactions.

  • Zone B (Pyridine Ring): The ring itself can undergo electrophilic substitution, although it is generally deactivated. More commonly, N-oxidation can activate the ring for further transformations. Directed ortho-metalation is also a powerful strategy for regioselective functionalization.

  • Zone C (Butyl Group): This alkyl chain primarily imparts lipophilicity to the molecule and its derivatives, which is a critical factor for bioavailability and transport within the target pest or plant. It is generally not the primary site for synthetic modification.

Part 2: Application Notes & Proposed Synthetic Routes

While a direct, publicly documented synthesis of a commercial agrochemical from this compound is elusive, we can logically derive its potential applications by examining the synthesis of analogous pyridine-containing pesticides. A primary application would be its use as a precursor for pyridinecarboxamides, a class of fungicides that includes successful products like boscalid.[1]

Proposed Pathway to Pyridinecarboxamide Fungicides

The general structure of a pyridinecarboxamide fungicide involves a substituted pyridine carboxylic acid coupled with a specific aniline derivative. The key transformation for our intermediate is the selective oxidation of the 2-methyl group to a carboxylic acid.

Caption: Proposed workflow for synthesizing a pyridinecarboxamide fungicide.

Causality Behind Experimental Choices:

  • Oxidation [A -> B]: The selective oxidation of the α-methyl group is the critical first step. Potassium permanganate (KMnO₄) is a strong, cost-effective oxidizing agent suitable for this transformation. Alternatively, selenium dioxide (SeO₂) can offer higher selectivity for methyl group oxidation on heterocyclic rings. The choice depends on scale, cost, and tolerance of other functional groups.

  • Chlorination [B -> C]: Conversion to an acid chloride activates the carboxyl group for amide bond formation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, producing gaseous byproducts (SO₂ and HCl) that are easily removed.

  • Amide Coupling [C + D -> E]: The final coupling with a substituted aniline is typically performed in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct. The specific aniline is chosen based on the desired biological target and spectrum of activity. This modular approach is a hallmark of modern agrochemical discovery.

Part 3: Exemplary Experimental Protocols

The following protocols are provided as self-validating, representative procedures for the key transformations outlined above. Researchers should perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: Selective Oxidation to 5-Butylpyridine-2-carboxylic acid (Intermediate B)

Principle: This protocol utilizes potassium permanganate under basic conditions to oxidize the 2-methyl group to a carboxylate, followed by acidic workup. The reaction progress is visually monitored by the disappearance of the purple permanganate color.

Materials:

  • This compound (1.0 eq)

  • Potassium Permanganate (KMnO₄) (3.0 eq)

  • Sodium Hydroxide (NaOH) (pellets)

  • Water (distilled)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Sulfite (Na₂SO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1 eq) and water (approx. 20 mL per gram of starting material).

  • Basification: Add NaOH pellets to the solution until the pH is >12.

  • Oxidant Addition: In a separate beaker, dissolve KMnO₄ (3.0 eq) in water. Slowly add this solution to the reaction flask. The addition is exothermic; maintain the temperature below 50 °C using an ice bath if necessary.

  • Reflux: Once the addition is complete, heat the mixture to reflux (approx. 100 °C). The purple color of the permanganate will gradually disappear and a brown precipitate of manganese dioxide (MnO₂) will form. Continue refluxing for 4-6 hours or until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ precipitate, washing the filter cake with a small amount of hot water.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated HCl to pH 2-3. The product, 5-Butylpyridine-2-carboxylic acid, will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water.

  • Purification (Optional): If impurities are present, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure carboxylic acid intermediate.

Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis. The expected outcome is a white crystalline solid.

Protocol 3.2: Acyl Chloride Formation & Amide Coupling (Steps C to E)

Principle: This two-step, one-pot protocol first activates the carboxylic acid with thionyl chloride and then couples the resulting acyl chloride with a representative aniline without intermediate isolation.

Materials:

  • 5-Butylpyridine-2-carboxylic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Toluene or Dichloromethane (DCM), anhydrous

  • 2,4-dichloroaniline (representative coupling partner) (1.0 eq)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)

Step-by-Step Methodology:

  • Acid Chloride Formation: In a dry, three-neck flask under a nitrogen atmosphere, suspend 5-Butylpyridine-2-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL per gram). Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the mixture to 60-70 °C for 2-3 hours. The reaction is complete when gas evolution (SO₂/HCl) ceases and the solid has dissolved.

  • Solvent Removal: Remove the excess SOCl₂ and toluene under reduced pressure to obtain the crude 5-Butyl-2-(chlorocarbonyl)pyridine as an oil or low-melting solid. Caution: This intermediate is moisture-sensitive.

  • Amide Coupling: Immediately dissolve the crude acid chloride in fresh anhydrous toluene or DCM.

  • In a separate flask, dissolve 2,4-dichloroaniline (1.0 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

  • Cool the aniline solution in an ice bath and slowly add the acid chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or column chromatography to yield the final N-(2,4-dichlorophenyl)-5-butylpicolinamide.

Self-Validation: Purity and identity of the final product are confirmed via HPLC, LC-MS, NMR spectroscopy, and melting point determination. The success of the reaction is validated by the appearance of characteristic amide peaks in the IR and NMR spectra.

Part 4: Conclusion & Future Outlook

This compound represents a promising, yet under-documented, platform for the development of novel agrochemicals. The protocols and synthetic strategies outlined in this guide demonstrate its potential for creating valuable pyridinecarboxamide derivatives and other active compounds. The key to unlocking its full potential lies in the systematic exploration of its functionalization, particularly at the 2-methyl position, and coupling the resulting intermediates with diverse aniline or amine partners. As the search for new modes of action and resistance-breaking solutions continues, strategic intermediates like this compound will be indispensable tools for the research and development community.

References

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.
  • 5-Butyl-2-methyl-pyridine.Chem-Impex.[Link]
  • Synthesis and fungicidal activity of 2-pyridinecarboxamide cyclohexylsulfonamides.Journal of Agro-Environment Science.[Link]
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • Pyridine & Pyridine Derivatives Market Size, Share & Trends Analysis Report.Grand View Research.[Link]
  • This compound.

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5-Butyl-2-methylpyridine: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

In the landscape of contemporary organic synthesis, pyridine derivatives stand as foundational pillars, integral to the construction of a vast array of complex molecules. Their prevalence in pharmaceuticals, agrochemicals, and materials science underscores the continuous need for robust and versatile synthetic methodologies. Among these, 5-Butyl-2-methylpyridine has emerged as a key intermediate, offering a unique combination of steric and electronic properties that render it a valuable synthon for the elaboration of sophisticated molecular architectures. This technical guide provides an in-depth exploration of the synthesis of this compound and its application as a precursor in the preparation of advanced chemical entities, supported by detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in synthesis.

PropertyValueReference
CAS Number 702-16-9[1]
Molecular Formula C₁₀H₁₅N[1]
Molecular Weight 149.23 g/mol [1]
Boiling Point 217.8 °C[2]
Flash Point 85.6 °C[2]
IUPAC Name This compound[1]
Synonyms 2-Methyl-5-butylpyridine, 5-Butyl-picoline[1]

Spectroscopic data provides the definitive structural confirmation of this compound. Key spectral features are summarized below. While a comprehensive set of spectra is available from various databases, representative data is crucial for in-process reaction monitoring and final product characterization.

Part 1: Synthesis of this compound via Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis, a classic yet enduringly relevant transformation, offers a direct and efficient route to 5-alkyl-2-methylpyridines.[3][4] This reaction class involves the condensation of aldehydes or ketones with ammonia.[4] The synthesis of this compound can be effectively achieved through a modification of the well-established procedure for its lower homolog, 5-ethyl-2-methylpyridine, which utilizes paraldehyde and ammonia.[5]

Mechanistic Rationale

The Chichibabin synthesis proceeds through a cascade of reactions including imine formation, aldol-type condensations, and cyclization, culminating in aromatization to the pyridine ring. The use of a suitable aldehyde containing the butyl group is key to achieving the desired substitution pattern.

Chichibabin_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Valeraldehyde (or its trimer) Imine Imine Formation Aldehyde->Imine Acetaldehyde Acetaldehyde (or paraldehyde) Acetaldehyde->Imine Ammonia Ammonia Ammonia->Imine Aldol Aldol Condensation Imine->Aldol Michael Michael Addition Aldol->Michael Dihydropyridine Dihydropyridine Intermediate Michael->Dihydropyridine Pyridine This compound Dihydropyridine->Pyridine Oxidation/Aromatization

Caption: Generalized workflow for the Chichibabin synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the established synthesis of 5-ethyl-2-methylpyridine.[5]

Materials:

  • Valeraldehyde (pentanal)

  • Paraldehyde

  • 28% Aqueous ammonium hydroxide

  • Ammonium acetate (catalyst)

  • Chloroform

  • Anhydrous sodium sulfate

  • Steel reaction vessel (autoclave) capable of withstanding high pressure and temperature.

Procedure:

  • Charging the Reactor: In a 2-liter steel reaction vessel, combine 28% aqueous ammonium hydroxide (approximately 4.4 moles), paraldehyde (equivalent to acetaldehyde, approximately 1.6 moles), valeraldehyde (approximately 1.6 moles), and ammonium acetate (0.065 moles).

  • Reaction: Seal the reactor and heat the mixture to 230°C with continuous agitation. The reaction is exothermic and the temperature may briefly rise. Maintain the temperature at 230°C for 1 hour. The pressure will range between 800 to 3000 psi.

  • Cooling and Separation: Allow the autoclave to cool to room temperature. Carefully vent any residual pressure and open the vessel. Transfer the reaction mixture to a separatory funnel. Two distinct layers will be present. Separate the layers.

  • Extraction: To the non-aqueous (organic) layer, add 60 ml of chloroform. This may cause a small amount of water to separate; combine this with the aqueous layer. Extract the aqueous layer with three 50 ml portions of chloroform.

  • Work-up and Distillation: Combine all the chloroform extracts. Remove the chloroform by distillation at atmospheric pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure. A fore-run containing water, unreacted aldehydes, and lower-boiling picolines will distill first. The desired product, this compound, is then collected at its characteristic boiling point. A yield of approximately 50-55% can be expected based on the analogous synthesis of 5-ethyl-2-methylpyridine.[5]

Safety Precautions: This reaction is conducted at high temperature and pressure and must be carried out in an appropriate pressure vessel behind a safety shield. The reagents are flammable and have strong odors; work in a well-ventilated fume hood.

Part 2: Application of this compound in Agrochemical Synthesis

This compound is a valuable precursor for the synthesis of various agrochemicals, particularly neonicotinoid insecticides.[6][7] The synthesis of these complex molecules often involves the initial chlorination of the pyridine ring and/or the methyl group to introduce reactive handles for further functionalization.

Synthesis of 2-Chloro-5-butyl-chloromethylpyridine: A Key Agrochemical Intermediate

A pivotal step in the elaboration of this compound is its conversion to a di-chlorinated derivative, which serves as a versatile building block. This transformation can be conceptualized as a two-stage process: chlorination of the pyridine ring followed by radical chlorination of the methyl group.

Chlorination_Workflow cluster_ring_chlorination Ring Chlorination cluster_sidechain_chlorination Side-Chain Chlorination Start This compound Ring_Chlorination Reaction with SO₂Cl₂ or PCl₅/POCl₃ Start->Ring_Chlorination Intermediate1 2-Chloro-5-butylpyridine Ring_Chlorination->Intermediate1 SideChain_Chlorination Radical Chlorination (e.g., with Cl₂/Initiator) Intermediate1->SideChain_Chlorination Final_Product 2-Chloro-5-butyl- (chloromethyl)pyridine SideChain_Chlorination->Final_Product

Caption: Synthetic pathway from this compound to a key di-chlorinated intermediate.

Protocol 1: Synthesis of 2-Chloro-5-butylpyridine

The chlorination of the pyridine ring can be achieved using various reagents, with sulfuryl chloride (SO₂Cl₂) or a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) being common choices for similar substrates.[8]

Materials:

  • This compound

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), phosphorus pentachloride (1.2 eq), and phosphorus oxychloride (3.0 eq).

  • Reaction: Heat the mixture to 100-110°C and stir for 5 hours.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8-9. Extract the aqueous layer three times with dichloromethane.

  • Work-up and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2-chloro-5-butylpyridine.

Protocol 2: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

The subsequent chlorination of the methyl group is typically a radical-mediated process.

Materials:

  • 2-Chloro-5-butylpyridine

  • Trichloroisocyanuric acid (TCCA)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (or another suitable solvent)

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a light source (if using photo-initiation), dissolve 2-chloro-5-butylpyridine (1.0 eq) in carbon tetrachloride.

  • Initiation: Add trichloroisocyanuric acid (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and irradiate with a UV lamp to initiate the radical chain reaction. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: Once the reaction is complete, cool the mixture and filter to remove any solid byproducts.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-chloro-5-(chloromethyl)pyridine. Further purification can be achieved by crystallization or chromatography.

Conclusion

This compound is a readily accessible and highly versatile intermediate in organic synthesis. The Chichibabin reaction provides a scalable and economical route to its production. Subsequent functionalization, particularly through chlorination, opens avenues to a wide range of valuable agrochemical and pharmaceutical building blocks. The protocols detailed herein offer a practical guide for researchers and drug development professionals to harness the synthetic potential of this important pyridine derivative.

References

  • Wikipedia. (2023). Chichibabin pyridine synthesis.
  • Frank, R. L., Pilgrim, F. J., & Riener, E. F. (1950). 5-ETHYL-2-METHYLPYRIDINE. Organic Syntheses, 30, 41. doi:10.15227/orgsyn.030.0041
  • MDPI. (2021). Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol.
  • Wikipedia. (2023). 5-Ethyl-2-methylpyridine.
  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
  • PubChem. (n.d.). Penbutolol.
  • Google Patents. (n.d.). US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.
  • PubMed. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues.
  • ChemSynthesis. (n.d.). This compound.
  • SpectraBase. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • NIST WebBook. (n.d.). 2-Methyl-5-butylpyridine.
  • GSRS. (n.d.). This compound.

Sources

Application Notes & Protocols for the Characterization of 5-Butyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes provide a detailed guide for the analytical characterization of 5-Butyl-2-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the selection of each analytical technique.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust and reliable analytical methods. These properties dictate the choice of chromatographic conditions, sample preparation procedures, and spectroscopic parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₅N[2][3][4]
Molecular Weight 149.23 g/mol [2][3][4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 217.80 °C[3]
Flash Point 85.60 °C[3]
Nature Hydrophobic[3]
pKa (estimated) ~6.0-6.2[6]

The hydrophobic nature of this compound, attributed to the butyl group, suggests good solubility in organic solvents and dictates the use of reversed-phase chromatography for HPLC analysis.[5] The pyridine ring's nitrogen atom can participate in hydrogen bonding, influencing its solubility.[5] The estimated pKa, slightly higher than that of 2-methylpyridine (5.94) due to the electron-donating effect of the butyl group, is a critical parameter for developing HPLC methods, as it governs the compound's ionization state at different pH values.[6]

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its volatility, GC-MS is a powerful technique for the analysis of this compound, offering high resolution and definitive identification.

Rationale for GC-MS: The moderate volatility and thermal stability of this compound make it an ideal candidate for GC analysis.[5] Coupling with a mass spectrometer allows for unambiguous peak identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.

Protocol 1: GC-MS Analysis of this compound

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A non-polar or medium-polarity capillary column is recommended. A (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is a suitable choice for separating pyridine derivatives.[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the sample concentration.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Expected Mass Spectrum: The EI mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 149. The fragmentation pattern will be characteristic of alkylpyridines, with a prominent peak at m/z 106 resulting from the loss of a propyl radical (C₃H₇) via McLafferty rearrangement, a common fragmentation pathway for compounds with a butyl group.[2]

Data Presentation: Key Mass Spectral Fragments

m/zRelative IntensityProposed Fragment
14934.80[M]⁺ (Molecular Ion)
10699.99[M - C₃H₇]⁺
10715.70[M - C₃H₆]⁺
7713.40[C₆H₅]⁺ (Phenyl cation)
799.50[C₅H₄N+H]⁺ (Pyridinium cation)

Data sourced from PubChem CID 69704[2]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilute with a volatile organic solvent (e.g., Dichloromethane) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on capillary column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-200) Ionization->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Extract Mass Spectrum of the analyte peak Chromatogram->MassSpectrum LibrarySearch Compare with NIST library for confirmation MassSpectrum->LibrarySearch Quantification Quantify using a calibration curve MassSpectrum->Quantification

A streamlined workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity determination and quantification of this compound, particularly for non-volatile samples or when derivatization is not desirable.

Rationale for HPLC: Reversed-phase HPLC is well-suited for a hydrophobic compound like this compound. The basicity of the pyridine nitrogen necessitates careful control of the mobile phase pH to ensure good peak shape and reproducible retention times. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be highly effective for separating pyridine derivatives.[8]

Protocol 2: Reversed-Phase HPLC Analysis of this compound

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water containing a buffer. A mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% formic acid is a recommended starting point. The formic acid will protonate the pyridine nitrogen, leading to better peak shape and retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (typically around 260-270 nm for pyridine derivatives).

  • Injection Volume: 10 µL.

Method Development Considerations:

  • pH Adjustment: The retention of this compound will be highly dependent on the mobile phase pH. At a pH below its pKa, it will be protonated and may exhibit stronger interaction with the stationary phase or require an ion-pairing agent for better retention on a standard C18 column.

  • Organic Modifier: Both acetonitrile and methanol can be used as the organic modifier. Acetonitrile generally provides better peak shape for basic compounds.

  • Buffer Selection: Formic acid, trifluoroacetic acid, or ammonium acetate are common buffers used for the analysis of basic compounds.

Logical Flow for HPLC Method Development

HPLC_Dev_Logic Start Define Analytical Goal: Purity or Quantification Column_Selection Select Column: C18 as a starting point Start->Column_Selection Mobile_Phase Initial Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid Column_Selection->Mobile_Phase Initial_Run Perform Initial Run Mobile_Phase->Initial_Run Evaluate Evaluate Peak Shape, Retention, and Resolution Initial_Run->Evaluate Optimize_pH Adjust pH with Acid/Buffer (e.g., TFA, Ammonium Acetate) Evaluate->Optimize_pH Poor Peak Shape Optimize_Organic Vary Acetonitrile/Methanol Ratio Evaluate->Optimize_Organic Inadequate Retention Optimize_Gradient Introduce Gradient Elution Evaluate->Optimize_Gradient Poor Resolution Final_Method Validated HPLC Method Evaluate->Final_Method Acceptable Optimize_pH->Initial_Run Optimize_Organic->Initial_Run Optimize_Gradient->Initial_Run

A decision-making workflow for developing a robust HPLC method.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol 3: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected Chemical Shifts (δ):

      • Aromatic protons on the pyridine ring (3H).

      • Methylene protons of the butyl group adjacent to the ring (~2.5-2.7 ppm).

      • Methylene protons within the butyl chain (~1.3-1.6 ppm).

      • Terminal methyl protons of the butyl group (~0.9 ppm).

      • Methyl protons on the pyridine ring (~2.5 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Chemical Shifts (δ):

      • Aromatic carbons of the pyridine ring (5 signals).

      • Aliphatic carbons of the butyl group (4 signals).

      • Methyl carbon on the pyridine ring (1 signal).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol 4: FTIR Spectroscopy

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.

  • Data Acquisition: Acquire the spectrum in the mid-IR range (4000-400 cm⁻¹).

Expected Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic)
2960-2850C-H stretching (aliphatic)
~1600, ~1570, ~1470C=C and C=N stretching (pyridine ring)
1465-1450C-H bending (aliphatic)
~830C-H out-of-plane bending (aromatic)

References

  • GC-MS Derivatization Protocol Discussion. (2021). Reddit. [Link]
  • GC-MS Method for Niacin and Rel
  • Quantitative Analysis of Pyridine in Environmental Samples. (2023). CEFAS. [Link]
  • Analytical Methods for Pyridine. (1992). Agency for Toxic Substances and Disease Registry. [Link]
  • Quantitative Determination of Pyridine by HS-GC-MS/MS. (2023).
  • HPLC Methods for Analysis of Pyridine.
  • This compound.PubChem. [Link]
  • Prediction of pKa values for drug-like molecules. (2016). PeerJ. [Link]
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column.SIELC Technologies. [Link]
  • This compound.GSRS. [Link]
  • HPLC Method Development Step by Step. (2022). YouTube. [Link]
  • Development and Validation of the HPLC Method and Its Applic
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021).
  • 2-Methylpyridine.Wikipedia. [Link]

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of 5-Butyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of Substituted Pyridines

5-Butyl-2-methylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any synthetic compound, unambiguous structural verification is a critical component of quality control and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1] This application note provides a comprehensive guide to the NMR analysis of this compound, detailing protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments and the interpretation of the resulting spectra.

This guide is structured to provide not just a set of instructions, but a strategic workflow for researchers. We will delve into the causality behind experimental choices, from sample preparation to the selection of specific 2D correlation experiments that together form a self-validating system for structural confirmation.

Part 1: Foundational Analysis - 1D NMR Spectroscopy

One-dimensional ¹H and ¹³C NMR are the cornerstones of structural analysis. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

Predicted ¹H and ¹³C NMR Data for this compound

While experimental spectra for this compound are available from commercial sources such as Sigma-Aldrich[2], the following data is predicted based on the analysis of structurally similar compounds, including 5-Ethyl-2-methylpyridine, and established chemical shift correlations.[3]

Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for this compound

PositionAtomPredicted ¹H Chemical Shift (δ, ppm)MultiplicityPredicted J (Hz)Predicted ¹³C Chemical Shift (δ, ppm)
1-CH₃2.50s-24.0
2C---155.7
3CH7.05d7.9123.1
4CH7.37dd7.9, 2.2136.4
5C---136.1
6CH8.31d2.2148.8
1'-CH₂-2.56t7.635.3
2'-CH₂-1.58sextet7.533.4
3'-CH₂-1.35sextet7.422.4
4'-CH₃0.92t7.313.9

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values are for illustrative purposes and may vary from experimental results.

Part 2: Experimental Protocols

The following protocols are designed for a standard 400 MHz NMR spectrometer.

Protocol 1: Sample Preparation

A well-prepared sample is fundamental to acquiring high-quality NMR data.

Materials:

  • This compound (5-10 mg for ¹H and ¹³C NMR)

  • Deuterated chloroform (CDCl₃) of high purity (>99.9%)

  • 5 mm NMR tube

  • Pasteur pipette and cotton wool

  • Small vial

Procedure:

  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of CDCl₃ to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Prepare a filter by placing a small piece of cotton wool into a Pasteur pipette.

  • Filter the solution directly into the NMR tube to remove any particulate matter. This is crucial for achieving good spectral resolution.

  • Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

  • Label the NMR tube clearly.

Protocol 2: 1D ¹H NMR Acquisition

Spectrometer Setup:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

Acquisition Parameters (Typical):

  • Pulse Program: zg30

  • Number of Scans (ns): 8-16

  • Spectral Width (sw): 16 ppm

  • Acquisition Time (aq): ~4 seconds

  • Relaxation Delay (d1): 2 seconds

Protocol 3: 1D ¹³C NMR Acquisition

Spectrometer Setup:

  • Tune the probe for ¹³C.

  • Use the lock and shim settings from the ¹H NMR experiment.

Acquisition Parameters (Typical):

  • Pulse Program: zgpg30 (proton-gated decoupling)

  • Number of Scans (ns): 1024 or more, depending on concentration

  • Spectral Width (sw): 240 ppm

  • Acquisition Time (aq): ~1 second

  • Relaxation Delay (d1): 2 seconds

Part 3: Structural Verification with 2D NMR

Two-dimensional NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Protocol 4: 2D ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

Acquisition Parameters (Typical):

  • Pulse Program: cosygpqf

  • Number of Scans (ns): 2-4 per increment

  • Increments (F1 dimension): 256-512

  • Spectral Width (F1 and F2): 10 ppm

Expected Correlations for this compound:

  • A cross-peak between the H4 proton and the H3 proton.

  • Cross-peaks connecting the protons of the butyl chain: H1' with H2', H2' with H3', and H3' with H4'.

Caption: Expected ¹H-¹H COSY correlations for this compound.

Protocol 5: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H correlation).

Acquisition Parameters (Typical):

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans (ns): 4-8 per increment

  • Increments (F1 dimension): 256

  • Spectral Width (F2 - ¹H): 10 ppm

  • Spectral Width (F1 - ¹³C): 160 ppm

Expected Correlations for this compound:

  • H3 with C3

  • H4 with C4

  • H6 with C6

  • The methyl protons at position 1 with C1.

  • The protons of each methylene group in the butyl chain with their respective carbons (H1' with C1', etc.).

G cluster_0 Protons (¹H) cluster_1 Carbons (¹³C) H3 H3 C3 C3 H3->C3 H4 H4 C4 C4 H4->C4 H6 H6 C6 C6 H6->C6 Me1 Me1 C1 C1 Me1->C1 H1_prime H1_prime C1_prime C1_prime H1_prime->C1_prime H2_prime H2_prime C2_prime C2_prime H2_prime->C2_prime H3_prime H3_prime C3_prime C3_prime H3_prime->C3_prime H4_prime H4_prime C4_prime C4_prime H4_prime->C4_prime

Caption: Expected ¹H-¹³C HSQC correlations for this compound.

Protocol 6: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

Acquisition Parameters (Typical):

  • Pulse Program: hmbcgplpndqf

  • Number of Scans (ns): 8-16 per increment

  • Increments (F1 dimension): 512

  • Spectral Width (F2 - ¹H): 10 ppm

  • Spectral Width (F1 - ¹³C): 220 ppm

Key Expected Correlations for Structural Confirmation:

  • H6 to C2 and C5 . This confirms the position of the butyl group relative to the nitrogen.

  • H4 to C2 , C5 , and C6 .

  • H3 to C2 and C5 .

  • Methyl protons (1) to C2 and C3 . This confirms the position of the methyl group.

  • H1' of the butyl chain to C4 , C5 , and C6 of the pyridine ring.

Sources

Definitive Analysis of 5-Butyl-2-methylpyridine: A Comprehensive Guide to High-Fidelity Mass Spectrometry Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

5-Butyl-2-methylpyridine is a substituted pyridine derivative with significant applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, as well as its use in the flavor and fragrance industry.[1][2] Its moderate volatility and distinct chemical structure make it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a detailed, field-proven methodology for the robust analysis of this compound. We delve into the causality behind experimental choices, from sample preparation to data interpretation, establishing a self-validating protocol for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure high-fidelity data, accurate identification, and reliable quantification.

Introduction: The Analytical Imperative

This compound (C₁₀H₁₅N, MW: 149.23 g/mol ) is a colorless to pale yellow liquid characterized by a pyridine ring substituted with a methyl group at position 2 and a butyl group at position 5.[1][3] The butyl group imparts hydrophobicity, while the nitrogen atom in the pyridine ring allows for hydrogen bonding, influencing its solubility and chemical reactivity.[1] Given its role as a critical intermediate, verifying its identity, purity, and concentration in various matrices is paramount for quality control and research applications.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold-standard analytical technique for volatile and semi-volatile compounds like this compound.[4][5] This approach leverages the separatory power of gas chromatography with the definitive identification capabilities of mass spectrometry, providing unparalleled specificity and sensitivity. This document outlines a comprehensive protocol using Electron Impact (EI) ionization, a hard ionization technique that produces reproducible and information-rich fragmentation patterns ideal for structural elucidation and library matching.[6]

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₁₀H₁₅N[3][7][8]
Molecular Weight 149.23 g/mol [3][7][8]
IUPAC Name This compound[8]
Synonyms 2-Methyl-5-butylpyridine, 5-Butyl-2-picoline[1][8]
Boiling Point 217.8 °C[7]
Flash Point 85.6 °C[7]
Appearance Colorless to pale yellow liquid[1]

Experimental Workflow: From Sample to Spectrum

The analytical workflow is a sequential process designed to ensure sample integrity, optimal separation, and unambiguous detection. Each stage is critical for achieving reproducible and accurate results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Raw Sample Dilution Dilution in Volatile Solvent (e.g., Dichloromethane) Sample->Dilution Filtration Filtration (0.22 µm) (If particulates are present) Dilution->Filtration Vial Transfer to 1.5 mL GC Vial Filtration->Vial Injection Autosampler Injection Vial->Injection Analysis Start Separation GC Separation (HP-5ms Column) Injection->Separation Ionization Electron Impact (EI) Ionization (70 eV) Separation->Ionization Detection Mass Analysis (Quadrupole Analyzer) Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Data Acquisition Spectrum Mass Spectrum Extraction TIC->Spectrum Library Library Search & Fragmentation Analysis Spectrum->Library Report Quantification & Reporting Library->Report

Caption: Overall workflow for the GC-MS analysis of this compound.

Detailed Protocols

PART 1: Sample Preparation Protocol

Rationale: The primary goal of sample preparation for GC-MS is to create a clean, particle-free solution of the analyte in a volatile solvent at a concentration suitable for injection.[9][10] The choice of solvent is critical; it must be volatile and not interfere with the analysis.[11] Dichloromethane is an excellent choice due to its volatility and ability to dissolve a wide range of organic compounds.

Methodology:

  • Initial Dilution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable volatile organic solvent such as dichloromethane or hexane.[10]

    • Causality: This initial concentration is easy to work with and allows for precise subsequent dilutions. Using glass containers is mandatory to avoid contamination from plasticizers.[9][11]

  • Working Solution Preparation: Perform a serial dilution from the stock solution to create a working solution with a final concentration of approximately 10 µg/mL.[11]

    • Causality: This concentration aims for an on-column loading of ~10 ng with a 1 µL injection, which is ideal for modern GC-MS systems to achieve excellent signal-to-noise without saturating the detector.[11]

  • Filtration (If Necessary): If the sample contains any visible sediment or particles, filter it through a 0.22 µm syringe filter.[10]

    • Causality: Particulates can block the injection syringe and contaminate the GC inlet and column, leading to poor performance and downtime.[11]

  • Sample Transfer: Transfer the final diluted sample into a 1.5 mL glass autosampler vial.[11] Ensure a minimum volume of 50-100 µL to allow the autosampler needle to aspirate the sample correctly.[11]

PART 2: GC-MS Instrumentation & Method Parameters

Rationale: The parameters below are optimized for the separation and detection of this compound. A non-polar (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms) is chosen for its versatility and excellent performance with aromatic compounds.[12] The temperature program is designed to ensure the analyte is fully volatilized and elutes as a sharp, symmetrical peak.

Instrumentation Parameters:

ParameterSettingRationale & Justification
Gas Chromatograph (GC)
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentIndustry-standard non-polar column providing excellent separation for a wide range of semi-volatile compounds.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injection Volume1 µLStandard volume for capillary GC.
Injector Temperature250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection ModeSplitlessMaximizes analyte transfer to the column, ideal for trace analysis and achieving low detection limits.[11]
Oven ProgramInitial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The initial temperature is well below the analyte's boiling point to focus it at the head of the column. The ramp ensures elution as a sharp peak.
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI)Provides robust, reproducible fragmentation patterns for confident library matching and structural confirmation.[6]
Electron Energy70 eVStandardized energy that generates extensive, library-comparable fragmentation.[12]
Mass AnalyzerQuadrupole
Scan Rangem/z 40 - 250Covers the molecular ion (m/z 149) and all expected fragment ions.
Source Temperature230 °CStandard source temperature to maintain analyte in the gas phase and prevent contamination.
Transfer Line Temp280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.

Data Analysis and Interpretation

Upon injection, this compound will elute from the GC column at a specific retention time and enter the mass spectrometer. The resulting mass spectrum is a fingerprint of the molecule.

Expected Mass Spectrum and Fragmentation

The 70 eV EI mass spectrum of this compound is characterized by a distinct pattern of ions. The molecular ion (M+•) confirms the molecular weight, while the fragment ions provide structural information.

m/z (Mass-to-Charge)Relative Intensity (%)Proposed Fragment Ion / Neutral Loss
149~35%[C₁₀H₁₅N]+• (Molecular Ion)
106100% (Base Peak)[M - C₃H₇]+• (Loss of propyl radical)
107~16%Isotope peak of m/z 106 or [M - C₃H₆]+
93ModerateFurther fragmentation of m/z 106
79~10%Pyridine ring fragment
77~13%Phenyl-type fragment [C₆H₅]+

Data synthesized from NIST and PubChem spectral libraries.[8][13]

Fragmentation Pathway

The primary fragmentation pathway for alkyl-substituted aromatic compounds under EI conditions is cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), which is the most favorable position.[14] For this compound, this results in the loss of a propyl radical.

Caption: Proposed primary fragmentation pathway of this compound under EI conditions.

The formation of the m/z 106 ion is highly characteristic. The cleavage of the C1-C2 bond of the butyl group results in the loss of a propyl radical (mass 43), leaving a stable, positively charged fragment (149 - 43 = 106). This fragment is the most abundant ion (the base peak) due to the stability of the resulting radical cation.[14][15] The presence of a strong molecular ion peak at m/z 149 and this dominant base peak at m/z 106 provides a high-confidence identification of this compound.

Conclusion

This application note provides a robust and reliable GC-MS method for the analysis of this compound. By explaining the rationale behind each step, from sample preparation to the interpretation of fragmentation patterns, this guide equips researchers with a self-validating protocol. Adherence to these methodologies will ensure the generation of high-quality, defensible data essential for pharmaceutical development, quality control, and advanced chemical research.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio.
  • Mestrelab Research. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
  • Lin, S.-Y., & Lee, C.-W. (2021). Ionization of Volatile Organics and Nonvolatile Biomolecules Directly from a Titanium Slab for Mass Spectrometric Analysis. Metabolites, 11(11), 770.
  • JEOL. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • Le Vot, S., et al. (2024). Analysis of VOCs in Liquids through Vaporization in a Tubular Oven Monitored by Chemical Ionization Mass Spectrometry. Molecules, 29(3), 738.
  • Global Substance Registration System. (n.d.). This compound.
  • National Institute of Standards and Technology. (n.d.). 2-Methyl-5-butylpyridine. NIST Chemistry WebBook.
  • Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. r/chemistry.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • Attimarad, M., et al. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 27(19), 6245.
  • ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time).
  • Alimov, A., et al. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Metabolites, 13(1), 83.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Michigan State University. (n.d.). Mass Spectrometry.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

Sources

Analysis of 5-Butyl-2-methylpyridine in Pharmaceutical Preparations by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed guide for the determination of 5-Butyl-2-methylpyridine in pharmaceutical samples using gas chromatography (GC). This compound is a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its monitoring and quantification are critical for ensuring the quality, safety, and efficacy of the final drug product. This document provides comprehensive protocols for both direct injection and headspace gas chromatography coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS), offering methodologies suitable for a range of laboratory capabilities and analytical requirements. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to provide a thorough understanding of the method's scientific basis.

Introduction

This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis.[1] In the pharmaceutical industry, it is utilized in the synthesis of novel therapeutic agents.[1] As a residual impurity, its presence in the final drug product must be strictly controlled according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH). Organic volatile impurities (OVIs) can affect the physicochemical properties of the drug substance and may pose a health risk.[2][3] Therefore, robust and reliable analytical methods are essential for their accurate quantification.

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds due to its high resolution, sensitivity, and speed.[4] This application note details two primary approaches for the analysis of this compound:

  • Direct Injection GC: Suitable for samples where the analyte concentration is relatively high and the sample matrix is non-volatile.

  • Static Headspace GC (HS-GC): The preferred method for trace-level analysis of volatile impurities in solid or liquid samples, as it minimizes matrix effects and protects the GC system from non-volatile residues.[2][5]

Both Flame Ionization Detection (FID) for routine quantification and Mass Spectrometry (MS) for definitive identification and confirmation are discussed.

Experimental Workflow Overview

The overall analytical workflow for the determination of this compound is depicted below. This process ensures a systematic approach from sample receipt to final data reporting, incorporating necessary quality control checks.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Login Prep Sample Preparation (Dilution/Dissolution/Headspace Vial Prep) Sample->Prep GC_Setup GC Instrument Setup (Method Loading, System Suitability) Prep->GC_Setup Standard Standard Preparation (Stock, Working Standards, Controls) Standard->Prep Injection Sample Injection (Direct or Headspace) GC_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Generation Quantification->Report

Figure 1: General experimental workflow for the GC analysis of this compound.

Methodologies and Protocols

Reagents and Materials
  • Solvents: Dimethyl sulfoxide (DMSO, GC-grade), N,N-Dimethylformamide (DMF, GC-grade), Methanol (GC-grade). The choice of solvent is critical to avoid co-elution with the analyte.

  • Reference Standard: this compound (purity ≥ 98%).

  • Internal Standard (IS): 2-Heptylpyridine or similar non-interfering compound (purity ≥ 98%). The use of an internal standard is recommended to improve precision.

  • GC Vials: 2 mL screw-top vials with PTFE-lined septa for direct injection; 20 mL headspace vials with PTFE-lined septa for HS-GC.

Protocol 1: Direct Injection GC-FID/MS

This method is applicable for the quantification of this compound in liquid samples where the analyte is present at a concentration suitable for direct analysis.

3.2.1. Standard and Sample Preparation

  • Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL solution of 2-Heptylpyridine in the chosen diluent (e.g., DMSO).

  • Reference Standard Stock Solution (RS Stock): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Add a specific volume of IS Stock (e.g., 1 mL) and dilute to volume with the diluent. This yields a nominal concentration of 1000 µg/mL for the analyte and 40 µg/mL for the IS.

  • Calibration Standards: Prepare a series of calibration standards by diluting the RS Stock with the diluent containing the internal standard at the working concentration. A typical range would be 1-100 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent containing the internal standard to achieve a theoretical concentration of this compound within the calibration range.

3.2.2. GC Instrumentation and Conditions

The selection of a suitable GC column is paramount for achieving good peak shape and resolution for pyridine compounds. A mid-polarity column, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane (e.g., DB-624 or equivalent), is often a good starting point as it provides a good balance of interactions.[5][6] For basic compounds like pyridines, a column specifically designed for amine analysis (e.g., a wax-based column like CP-Wax 51 for Amines) can provide superior peak shape and prevent tailing.[7]

Parameter GC-FID Condition GC-MS Condition Rationale
GC System Agilent 8890 GC or equivalentAgilent 8890 GC with 5977B MS or equivalentStandard high-performance GC systems.
Column Agilent J&W DB-624, 30 m x 0.32 mm, 1.8 µmAgilent J&W DB-624, 30 m x 0.32 mm, 1.8 µmA G43 phase column is robust and suitable for residual solvent and volatile impurity analysis.[6]
Inlet Split/SplitlessSplit/SplitlessSplit injection is used to handle the concentration range and prevent column overload.
Inlet Temp. 250 °C250 °CEnsures rapid volatilization of the analyte.
Split Ratio 20:120:1Adjustable based on analyte concentration and sensitivity requirements.
Injection Vol. 1 µL1 µLStandard injection volume.
Carrier Gas Helium or HydrogenHeliumHelium is inert and compatible with MS detectors.
Flow Rate 2.0 mL/min (Constant Flow)1.5 mL/min (Constant Flow)Optimized for best separation efficiency.
Oven Program 50 °C (hold 2 min), ramp 15 °C/min to 240 °C (hold 5 min)50 °C (hold 2 min), ramp 15 °C/min to 240 °C (hold 5 min)Provides good separation of volatile impurities from the solvent front and from each other.
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)FID for robust quantification; MS for positive identification.
FID Temp. 280 °C-High temperature prevents condensation.
MS Source Temp. -230 °CStandard temperature for electron ionization.
MS Quad Temp. -150 °CStandard quadrupole temperature.
MS Ionization -Electron Ionization (EI), 70 eVStandard ionization energy for creating reproducible mass spectra.
MS Scan Mode -Full Scan (m/z 40-250) or SIMFull scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for this compound (C10H15N, MW: 149.23) are m/z 149 (M+), 106 ([M-C3H7]+), and 93.[8][9]
Protocol 2: Static Headspace GC-FID/MS (HS-GC)

This is the preferred method for analyzing this compound as a volatile impurity in solid or high-boiling liquid samples. It avoids the injection of non-volatile matrix components, extending column and instrument life.

3.3.1. Standard and Sample Preparation

  • Diluent: A high-boiling point solvent like DMSO or DMF is required to dissolve the sample and standards without interfering with the GC analysis.

  • Reference Standard Stock Solution (RS Stock): Prepare a stock solution of this compound in the chosen diluent (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards in 20 mL headspace vials. For example, add 5 mL of diluent to each vial, then spike with appropriate volumes of the RS Stock to achieve final concentrations representing the desired analytical range (e.g., 1-100 ppm relative to a nominal sample weight).

  • Sample Preparation: Accurately weigh a specified amount of the solid sample (e.g., 100 mg) into a 20 mL headspace vial. Add 5 mL of diluent. For liquid samples, directly add a known volume or weight into the vial and add diluent. Seal the vials immediately.

3.3.2. HS-GC Instrumentation and Conditions

The GC conditions are similar to the direct injection method. The key differences lie in the sample introduction via the headspace autosampler.

Parameter HS-GC Condition Rationale
HS Autosampler Agilent 7697A or equivalentProvides automated and reproducible headspace sampling.
Vial Equilibration Temp. 100 °CThis temperature should be high enough to partition a sufficient amount of the analyte into the headspace but low enough to prevent sample degradation.
Vial Equilibration Time 30 minutesAllows the sample to reach thermal equilibrium, ensuring reproducible partitioning.
Loop Temperature 110 °CKept higher than the vial temperature to prevent condensation.
Transfer Line Temp. 120 °CKept higher than the loop temperature to ensure quantitative transfer to the GC inlet.
GC Parameters As per Direct Injection Method (Section 3.2.2)The separation and detection principles remain the same.

Data Analysis and System Suitability

4.1. Identification

  • GC-FID: The retention time of the analyte peak in the sample chromatogram must match that of the reference standard within a predefined window (e.g., ±2%).

  • GC-MS: The retention time and the mass spectrum of the analyte peak in the sample must match those of the reference standard. The relative abundances of the characteristic ions should be within ±20% of those in the standard spectrum.

4.2. Quantification

  • A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Linear regression analysis is performed. A correlation coefficient (r²) of ≥ 0.99 is typically required.

  • The concentration of this compound in the sample is calculated using the regression equation from the calibration curve.

4.3. System Suitability

Before sample analysis, a system suitability standard (typically a mid-level calibration standard) is injected multiple times (e.g., n=6). The following criteria should be met:

Parameter Acceptance Criteria Purpose
Tailing Factor ≤ 2.0Ensures good peak shape, which is critical for accurate integration.
Resolution (Rs) > 2.0 between analyte and nearest interfering peakConfirms that the analyte is well-separated from other components.
% RSD of Peak Area Ratio ≤ 15.0%Demonstrates the precision of the injection and analytical system.[5]

Method Validation and Performance

This method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike/recovery experiments.

  • Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

Conclusion

The gas chromatographic methods detailed in this application note provide robust and reliable protocols for the determination of this compound in pharmaceutical preparations. The choice between direct injection and headspace analysis will depend on the sample matrix and the required sensitivity. The use of a mid-polarity column, such as a DB-624, coupled with either FID for routine analysis or MS for definitive confirmation, offers a powerful analytical solution for quality control and drug development professionals. Proper method validation is essential to ensure that the chosen procedure is fit for its intended purpose.

References

  • Organic volatile impurities in pharmaceuticals. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021, July 29). Agilent.
  • GC-FID. (n.d.). CA Analytical Testing Services.
  • Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. (n.d.). Internet Scientific Publications.
  • This compound. (n.d.). PubChem.
  • 2-Methyl-5-butylpyridine. (n.d.). NIST WebBook.
  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023, May 6). MDPI.
  • Pyridines Separation of pyridine and other amines. (n.d.). Agilent.

Sources

protocols for handling and storage of 5-Butyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 5-Butyl-2-methylpyridine

This compound is a substituted pyridine derivative characterized by a butyl group at the 5-position and a methyl group at the 2-position of the pyridine ring.[1][2][3] This colorless to pale yellow liquid possesses a distinctive odor and is primarily utilized as a crucial intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals.[4] Its molecular structure, featuring a hydrophobic butyl group and a nitrogen-containing aromatic ring, imparts a unique combination of properties that make it a versatile reagent in organic synthesis.[4]

The stability and reactivity of the pyridine ring are key to its utility.[4] Alkyl substituents, such as the butyl and methyl groups in this compound, generally enhance the stability of the pyridine ring through inductive electron-donating effects.[5][6] This guide provides a comprehensive overview of the essential protocols for the safe handling, storage, and disposal of this compound, designed for researchers, scientists, and professionals in drug development.

Physicochemical and Hazard Profile

A thorough understanding of the physicochemical properties and associated hazards is fundamental to the safe handling of any chemical. The following table summarizes the key data for this compound, with some hazard information extrapolated from closely related alkylpyridines due to limited specific data for this compound.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₅N[1][2][3]
Molecular Weight 149.24 g/mol [2][3]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 217.8 °C[2]
Flash Point 85.6 °C[2]
Solubility Slightly soluble in water; soluble in organic solvents.[8][9]
GHS Classification (Inferred) Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Irritation.Inferred from data on pyridine and other alkylpyridines.[10]
Hazard Statements (Inferred) H226: Flammable liquid and vapour. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H412: Harmful to aquatic life with long lasting effects.Inferred from data on pyridine and other alkylpyridines.[10]

Personnel Protection: The First Line of Defense

Given the inferred hazards, stringent adherence to personal protective equipment (PPE) protocols is mandatory when handling this compound. The following workflow outlines the minimum required PPE.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment Engineering_Controls Work in a certified chemical fume hood. Eye_Protection Chemical safety goggles and a face shield. Engineering_Controls->Eye_Protection Hand_Protection Nitrile or butyl rubber gloves. Check manufacturer's compatibility data. Eye_Protection->Hand_Protection Body_Protection Flame-retardant lab coat and closed-toe shoes. Hand_Protection->Body_Protection End Proceed with Work Body_Protection->End Start Before Handling Start->Engineering_Controls Waste_Disposal_Workflow cluster_waste Waste Disposal Workflow Generate_Waste Generate Waste (e.g., excess reagent, contaminated materials) Collect_Waste Collect in a designated, labeled, and sealed hazardous waste container. Generate_Waste->Collect_Waste Store_Waste Store waste container in a secondary containment bin in a well-ventilated area. Collect_Waste->Store_Waste Arrange_Disposal Contact institutional EHS for pickup and disposal. Store_Waste->Arrange_Disposal End End Arrange_Disposal->End Start Start Start->Generate_Waste

Sources

Application Note: Strategic Derivatization of 5-Butyl-2-methylpyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Butyl-2-methylpyridine is a substituted pyridine scaffold with significant potential in pharmaceutical and materials science research. Its structural features—a nucleophilic nitrogen atom, an activatable C2-methyl group, and a tunable aromatic ring—offer multiple avenues for chemical modification. This guide provides a detailed exploration of key derivatization strategies for this compound, focusing on N-oxidation, side-chain oxidation, and halogenation. We present field-proven, step-by-step protocols, explain the mechanistic rationale behind procedural choices, and include expected outcomes to ensure experimental success. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel compounds.

Introduction to this compound

This compound, also known as 5-butyl-2-picoline, is an organic compound featuring a pyridine ring substituted with a methyl group at the C2 position and a butyl group at the C5 position.[1][2] Its physical properties include a molecular weight of 149.23 g/mol and a boiling point of approximately 217.8°C.[3] The strategic placement of these alkyl groups on the pyridine core makes it a valuable precursor for a variety of more complex molecules.

The derivatization of this molecule is of particular interest for several reasons:

  • Bioisosteric Modification: The pyridine core is a common motif in bioactive molecules. Modifying the substituents allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability.

  • Precursor to Vitamins: Oxidation of the alkyl side chains of similar structures, like 5-ethyl-2-methylpyridine, is an industrial route to nicotinic acid (Vitamin B3), highlighting the importance of such transformations.[4][5]

  • Creation of Synthetic Handles: Introducing reactive functional groups (e.g., carboxylic acids, halogens) creates "handles" for subsequent reactions like amide coupling, esterification, or cross-coupling, thereby expanding the synthetic utility of the scaffold.

This guide will focus on the three most synthetically valuable transformations of this compound.

Key Reactive Sites and Strategic Considerations

The reactivity of this compound is dictated by three primary locations. The choice of reagents and reaction conditions allows for selective modification at these sites.

  • Pyridine Nitrogen (N1): The lone pair of electrons on the nitrogen atom makes it a primary site for electrophilic attack and oxidation, leading to the formation of N-oxides.

  • Methyl Group (C2): The protons on the C2-methyl group are acidic relative to other alkyl protons due to the electron-withdrawing nature of the pyridine ring. This site is susceptible to oxidation and halogenation.

  • Pyridine Ring (C3, C4, C6): The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. However, activation via N-oxidation significantly enhances its reactivity towards both electrophiles and nucleophiles.[6][7]

Caption: General workflow for the N-oxidation of this compound.

Protocol 3.1: Synthesis of this compound N-oxide

This protocol is adapted from established procedures for pyridine N-oxide synthesis. [8][9] Materials and Reagents:

  • This compound (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq) or Hydrogen Peroxide (35%) and Glacial Acetic Acid

  • Dichloromethane (DCM) or Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure (using m-CPBA):

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add m-CPBA (1.5 eq) portion-wise over 20-30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. [9]5. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture again to 0°C. Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ to decompose excess peroxide, followed by saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-oxide.

Product Expected Yield Key Characterization Data
This compound N-oxide85-95%¹H NMR: Expect downfield shifts of aromatic protons compared to the starting material. MS (ESI+): m/z = 166.12 [M+H]⁺.

Oxidation of the C2-Methyl Group

Mechanistic Rationale: The C2-methyl group can be selectively oxidized to a carboxylic acid, yielding 5-butylpyridine-2-carboxylic acid, also known as Fusaric Acid. [10][11][12][13]This compound is a mycotoxin with notable biological activities, including acting as an enzyme inhibitor. [11]The oxidation can be performed using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃). [4][14]Catalytic vapor-phase oxidation is also a viable industrial method. [15]The reaction proceeds by converting the methyl group into an aldehyde intermediate, which is then rapidly oxidized to the carboxylic acid under the reaction conditions.

Caption: General workflow for the oxidation of the C2-methyl group.

Protocol 4.1: Synthesis of 5-Butylpyridine-2-carboxylic Acid

This protocol uses potassium permanganate, a classic and effective reagent for this transformation. [14] Materials and Reagents:

  • This compound (1.0 eq)

  • Potassium permanganate (KMnO₄, approx. 4.0 eq)

  • Water

  • Sulfuric acid (concentrated) or Hydrochloric acid (concentrated)

  • Sodium bisulfite (NaHSO₃) or isopropanol

  • Diatomaceous earth (Celite®)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter flask

Procedure:

  • Charge a three-neck flask with this compound (1.0 eq) and water (approx. 20 mL per gram of starting material).

  • While stirring vigorously, slowly add solid KMnO₄ (4.0 eq) in portions over 1-2 hours. The reaction is exothermic; maintain control by adjusting the addition rate.

  • After the addition is complete, heat the mixture to reflux (approx. 100°C) for 4-6 hours. The purple color of the permanganate should fade as it is consumed, forming a brown precipitate of manganese dioxide (MnO₂).

  • Monitor the reaction by TLC. If starting material remains, an additional portion of KMnO₄ may be required.

  • Work-up: Cool the reaction mixture to room temperature. Add a small amount of sodium bisulfite or isopropanol to destroy any excess KMnO₄.

  • Filter the hot mixture through a pad of Celite® in a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.

  • Combine the filtrate and washings. Cool the clear solution in an ice bath.

  • Slowly acidify the filtrate with concentrated H₂SO₄ or HCl to a pH of ~3-4. The product will precipitate as a white or off-white solid.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Product Expected Yield Key Characterization Data
5-Butylpyridine-2-carboxylic Acid60-75%Appearance: White to light yellow crystalline powder. [11]MS (ESI-): m/z = 178.09 [M-H]⁻. Formula: C₁₀H₁₃NO₂. [16]

Halogenation Strategies

Mechanistic Rationale: Introducing a halogen atom provides a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic substitution. Halogenation can be directed to either the C2-methyl group or the pyridine ring.

  • Side-Chain Bromination: Free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) can selectively functionalize the C2-methyl group. This reaction is analogous to benzylic bromination. [17]* Ring Halogenation: Direct electrophilic halogenation of the pyridine ring is challenging but can be achieved under forcing conditions. [18]A more controlled approach involves using the corresponding N-oxide. The N-oxide can be treated with reagents like POBr₃ to install a bromine at the C2 or C4 positions. [18][19]

Protocol 5.1: Bromination of the C2-Methyl Group using NBS

This protocol focuses on the more predictable side-chain bromination. [17] Materials and Reagents:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.1 eq)

  • Benzoyl peroxide or Azobisisobutyronitrile (AIBN) (catalytic amount, ~0.05 eq)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Light source (e.g., 100W lamp)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN in CCl₄.

  • Heat the mixture to reflux (approx. 77°C for CCl₄) while irradiating with a lamp to initiate the radical reaction.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction to room temperature. Filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, 5-butyl-2-(bromomethyl)pyridine, is often used directly in the next step due to its lability. If necessary, it can be purified quickly by flash chromatography on silica gel.

Product Expected Yield Key Characterization Data
5-Butyl-2-(bromomethyl)pyridine70-85% (crude)¹H NMR: Disappearance of the C2-methyl singlet (~2.5 ppm) and appearance of a new singlet for the -CH₂Br group (~4.5 ppm). MS (ESI+): m/z = 228.05/230.05 [M+H]⁺ (isotopic pattern for Br).

Downstream Applications of Derivatives

The derivatives synthesized through these protocols are not end-points but rather versatile intermediates for further molecular elaboration.

  • N-Oxides: Serve as precursors for ring functionalization (nitration, halogenation) and can be used in transition metal-catalyzed C-H activation reactions. [6][7]* Carboxylic Acids: Readily converted to esters, amides, or acid chlorides, enabling their incorporation into larger molecules through standard coupling chemistries.

  • Bromomethyl Pyridines: Act as powerful electrophiles for substitution reactions with nucleophiles like amines, thiols, and alcohols, or for the formation of pyridinium salts. [20]

References

  • Organic Syntheses Procedure. (n.d.). Pyridine-N-oxide.
  • Zhang, Q., et al. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. RSC Advances, 9(66), 38891-38896.
  • Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
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  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides.
  • Bhattacharyya, S. K., Shankar, V., & Kar, A. K. (n.d.). Catalytic Vapor Phase Oxidation of Monomethylpyridines to Pyridinecarboxylic Acids. Industrial & Engineering Chemistry Product Research and Development.
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  • Google Patents. (n.d.). WO2014122641A1 - Processes for preparing l-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells.
  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine.
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  • ResearchGate. (2012).
  • Biosynth. (n.d.). 5-Butyl-2-methyl-pyridine | 702-16-9.
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  • Stenutz. (n.d.). 5-butylpyridine-2-carboxylic acid.
  • ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3.
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  • Tokyo Chemical Industry. (n.d.). 5-Butylpyridine-2-carboxylic Acid.
  • Sigma-Aldrich. (n.d.). Fusaric acid.
  • NIST WebBook. (n.d.). 2-Pyridinecarboxylic acid, 5-butyl-.
  • PubChem - NIH. (n.d.). This compound.
  • GSRS. (n.d.). This compound.
  • NIST WebBook. (n.d.). 2-Methyl-5-butylpyridine.
  • PubMed Central. (n.d.). 5-Bromo-2-methylpyridine N-oxide.
  • ResearchGate. (n.d.). 2-Methylpyridine functionalization via the N-oxide strategy.
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5-Butyl-2-methylpyridine: A Versatile Scaffold for the Synthesis of Complex Molecules in Drug Discovery and Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,5-Disubstituted Pyridine Moiety

The pyridine ring is a cornerstone of modern medicinal chemistry and agrochemical design, featuring prominently in a multitude of FDA-approved drugs and leading crop protection agents.[1][2] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a privileged scaffold for targeting a wide array of biological receptors and enzymes. Among the vast landscape of pyridine derivatives, 5-Butyl-2-methylpyridine (also known as 5-butyl-2-picoline) has emerged as a particularly valuable and versatile building block.[3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of complex, high-value molecules. We will delve into the key reactivity of this scaffold, provide detailed protocols for its functionalization, and illustrate its utility through the synthesis of advanced intermediates for bioactive compounds.

The unique 2,5-disubstitution pattern of this compound offers a combination of steric and electronic properties that can be strategically exploited. The methyl group at the 2-position and the butyl group at the 5-position influence the regioselectivity of further chemical transformations, allowing for precise control over the introduction of additional functional groups. This targeted functionalization is paramount in the iterative process of drug discovery and the optimization of agrochemical efficacy.

Core Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in complex synthesis.

PropertyValueReference
CAS Number 702-16-9[4]
Molecular Formula C₁₀H₁₅N[4]
Molecular Weight 149.23 g/mol [4]
Boiling Point 217.8 °CN/A
Density 0.905 g/cm³N/A
Appearance Colorless to pale yellow liquidN/A
SMILES CCCCC1=CN=C(C=C1)C[4]
InChIKey GSYSNSTWMPZEQK-UHFFFAOYSA-N[4]

Key Synthetic Transformations: Unlocking the Potential of this compound

The true power of this compound as a building block lies in its capacity for selective functionalization. Modern catalytic methods, particularly transition-metal-catalyzed C-H activation, have revolutionized the way chemists can elaborate on the pyridine core. These methods offer a more atom-economical and efficient alternative to traditional, multi-step synthetic routes that often require pre-functionalized starting materials.[5]

Regioselective C-H Borylation: A Gateway to Further Diversification

Iridium-catalyzed C-H borylation is a powerful tool for introducing a versatile boronic ester functionality onto the pyridine ring. This transformation serves as a gateway for subsequent cross-coupling reactions, allowing for the facile installation of a wide range of substituents.

Causality of Experimental Choices:

  • Catalyst System: The combination of [Ir(cod)OMe]₂ (or [Ir(cod)Cl]₂) and a bipyridine ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), is the gold standard for this transformation. The iridium center is the active catalyst for C-H activation, while the dtbpy ligand stabilizes the catalytic species and modulates its reactivity.

  • Borylating Agent: Bis(pinacolato)diboron (B₂pin₂) is the most commonly used reagent due to its stability, ease of handling, and the versatility of the resulting pinacol boronate esters in subsequent reactions.

  • Regioselectivity: In the case of this compound, the directing effects of the existing substituents play a crucial role. The methyl group at the 2-position and the butyl group at the 5-position sterically hinder the adjacent C-H bonds. Consequently, borylation is expected to occur preferentially at the less sterically hindered C-4 and C-6 positions. The electronic nature of the pyridine nitrogen also influences the regioselectivity, generally favoring functionalization at the positions meta to the nitrogen.

Experimental Workflow for Iridium-Catalyzed C-H Borylation:

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification cluster_product Product start Start setup Combine this compound, B₂pin₂, [Ir(cod)Cl]₂, and dtbpy in a dry Schlenk flask start->setup inert Evacuate and backfill with Argon (3x) setup->inert solvent Add anhydrous solvent (e.g., THF or Cyclohexane) inert->solvent heat Heat the reaction mixture (e.g., 80-100 °C) solvent->heat monitor Monitor progress by GC-MS or TLC heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by column chromatography concentrate->purify end Obtain borylated This compound purify->end

Caption: Workflow for Iridium-Catalyzed C-H Borylation.

Detailed Protocol 1: Synthesis of 5-Butyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and 5-Butyl-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Reaction Setup: In a glovebox, a 25 mL Schlenk flask equipped with a magnetic stir bar is charged with this compound (1.0 mmol, 149 mg), bis(pinacolato)diboron (1.2 mmol, 305 mg), [Ir(cod)Cl]₂ (0.03 mmol, 20 mg), and 4,4'-di-tert-butyl-2,2'-bipyridine (0.06 mmol, 16 mg).

  • Solvent Addition: The flask is sealed, removed from the glovebox, and connected to a Schlenk line. Anhydrous tetrahydrofuran (THF, 5 mL) is added via syringe.

  • Reaction: The reaction mixture is heated to 80 °C and stirred for 16 hours.

  • Monitoring: The reaction progress is monitored by gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the borylated products.

  • Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired borylated pyridine isomers.

Palladium-Catalyzed C-H Arylation: Forging Key Biaryl Linkages

The direct arylation of pyridines via palladium-catalyzed C-H activation is a highly efficient method for constructing biaryl scaffolds, which are prevalent in both pharmaceuticals and agrochemicals. For instance, the core structure of the fungicide boscalid features a biaryl linkage.[6][7]

Causality of Experimental Choices:

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective palladium precursor. The choice of ligand is critical for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands, such as butyldi-1-adamantylphosphine, can promote the desired C-H activation pathway.

  • Directing Group: While some C-H arylations require a directing group to achieve high regioselectivity, the inherent electronic properties of the pyridine ring can often direct the arylation to the C-2 or C-6 positions.

  • Oxidant: An oxidant is often required to regenerate the active Pd(II) catalyst in the catalytic cycle.

  • Arylating Agent: Aryl halides (bromides or iodides) or diaryliodonium salts are commonly used as the aryl source.

Logical Relationship for Regioselective C-H Arylation:

G Start This compound Catalyst Pd(OAc)₂ / Ligand Start->Catalyst Coordination ArylSource Aryl Halide or Diaryliodonium Salt Catalyst->ArylSource Oxidative Addition Product Arylated this compound ArylSource->Product Reductive Elimination

Caption: Key steps in Palladium-Catalyzed C-H Arylation.

Detailed Protocol 2: Palladium-Catalyzed C-H Arylation of this compound

  • Reaction Setup: To a dry screw-cap vial is added this compound (0.5 mmol, 74.6 mg), the desired aryl bromide (0.6 mmol), Pd(OAc)₂ (0.025 mmol, 5.6 mg), butyldi-1-adamantylphosphine (0.05 mmol, 18 mg), and K₂CO₃ (1.0 mmol, 138 mg).

  • Solvent Addition: Anhydrous 1,4-dioxane (2 mL) is added, and the vial is sealed with a Teflon-lined cap.

  • Reaction: The reaction mixture is stirred vigorously and heated to 120 °C for 24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of Celite. The filtrate is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the arylated product.

Application in the Synthesis of Complex Molecules

The functionalized derivatives of this compound are valuable intermediates for the synthesis of a wide range of complex molecules.

Synthesis of a Key Intermediate for Agrochemicals

The herbicide fluazifop-butyl contains a substituted pyridine ring linked to a phenoxypropionate moiety.[8][9] While the commercial synthesis may start from a different pyridine derivative, a convergent synthesis can be envisioned utilizing a functionalized this compound core. For example, a borylated derivative can undergo a Suzuki coupling with a suitable phenoxy partner.

Retrosynthetic Analysis of a Flauzifop-like Scaffold:

G Target Fluazifop-like Scaffold Intermediate1 Borylated this compound Target->Intermediate1 Suzuki Coupling Intermediate2 Halogenated Phenoxypropionate Target->Intermediate2 Suzuki Coupling Start This compound Intermediate1->Start Iridium-catalyzed C-H Borylation

Caption: Retrosynthetic approach to a fluazifop-like molecule.

Protocol 3: Suzuki Coupling for the Synthesis of a Biaryl Ether Linkage

  • Reaction Setup: In a microwave vial, combine the borylated this compound derivative (from Protocol 1, 0.5 mmol), the aryl bromide partner (e.g., a halogenated phenoxypropionate derivative, 0.55 mmol), Pd(dppf)Cl₂ (0.025 mmol, 20 mg), and K₂CO₃ (1.5 mmol, 207 mg).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (2.5 mL).

  • Reaction: The vial is sealed and heated in a microwave reactor at 120 °C for 30 minutes.

  • Work-up: The reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the desired biaryl ether.

Conclusion and Future Outlook

This compound is a highly valuable and strategically important building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for predictable and regioselective functionalization, particularly through modern C-H activation methodologies. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this scaffold. As the demand for novel, highly functionalized molecules continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase, paving the way for the discovery of the next generation of life-saving drugs and innovative crop protection solutions.

References

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  • Organic Syntheses. (2002). 5-methyl-2,2'-bipyridine. 78, 51. [Link]
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The Strategic Application of 5-Butyl-2-methylpyridine in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the utility of 5-Butyl-2-methylpyridine in modern polymer chemistry. We will delve into its dual role as a functional monomer and a potential ligand in controlled polymerization processes, offering both theoretical insights and practical, field-tested protocols. The information herein is designed to bridge fundamental chemical principles with actionable experimental designs, fostering innovation in materials science and drug delivery systems.

Introduction: Unveiling the Potential of this compound

This compound, a substituted pyridine, is a versatile heterocyclic aromatic compound.[1] Its unique molecular architecture, featuring a nucleophilic nitrogen atom within the pyridine ring and a hydrophobic butyl group, makes it a compelling candidate for various applications in polymer chemistry.[1][2] The presence of both a reactive site (the nitrogen) and a functionality-imparting alkyl group allows for the synthesis of polymers with tailored properties.

Historically, alkylpyridines have been instrumental in enhancing the thermal stability and mechanical strength of polymeric materials.[3] They can be incorporated into the polymer backbone as monomers or utilized as ligands to modulate the activity of catalysts in polymerization reactions.[3] This guide will explore both facets of this compound's application.

This compound as a Functional Monomer: Crafting Novel Poly-alkylpyridinium Salts

One of the most direct applications of this compound in polymer chemistry is its use as a monomer in the synthesis of poly-alkylpyridinium salts. These polymers are of significant interest, particularly in the biomedical field, for their potential as antimicrobial agents and non-viral gene delivery vectors, owing to their ability to interact with and disrupt cell membranes.[4][5]

Mechanistic Insight: Chain-Growth Polycondensation

The polymerization of appropriately functionalized this compound monomers typically proceeds via a chain-growth polycondensation mechanism. This involves the nucleophilic attack of the pyridine nitrogen of one monomer onto an electrophilic site of another, leading to the formation of a pyridinium linkage in the polymer backbone. To facilitate this, the monomer must possess a suitable leaving group on the alkyl chain.

Application Note 1: Synthesis of Poly(5-Butyl-2-methylpyridinium bromide)

This section outlines the synthesis of a poly-alkylpyridinium salt using a derivative of this compound.

Experimental Protocol: Two-Step Synthesis

Part A: Synthesis of the Monomer - 1-(4-bromobutyl)-5-butyl-2-methylpyridin-1-ium bromide

This initial step is crucial for introducing a reactive handle for polymerization.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: Add 1,4-dibromobutane (3 equivalents) to the solution. The excess is to minimize the formation of dimers.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain for 24 hours under a nitrogen atmosphere.

  • Work-up and Purification: After cooling to room temperature, the product will likely precipitate. If not, reduce the solvent volume under reduced pressure. Filter the resulting solid and wash with cold diethyl ether to remove unreacted 1,4-dibromobutane. Recrystallize from an appropriate solvent system (e.g., ethanol/ether) to yield the purified monomer.

Part B: Microwave-Assisted Polymerization

Microwave irradiation has been shown to be an effective method for enhancing polymerization rates and achieving polymers with a narrow molecular weight distribution.[4][5]

  • Preparation: Place the purified 1-(4-bromobutyl)-5-butyl-2-methylpyridin-1-ium bromide monomer in a microwave-safe reaction vessel.

  • Microwave Synthesis: Subject the monomer to microwave irradiation. The reaction time and power will need to be optimized to control the degree of polymerization.[5]

  • Monitoring: The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy, observing the disappearance of the monomer peaks and the appearance of broad polymer peaks.

  • Purification: Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., methanol) and precipitate into a non-solvent (e.g., diethyl ether). This process should be repeated to ensure the removal of any unreacted monomer.

  • Characterization: The final polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR and FTIR for structural confirmation.

Visualization of the Synthetic Pathway

polymerization_pathway cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization 5_butyl_2_methylpyridine This compound monomer 1-(4-bromobutyl)-5-butyl- 2-methylpyridin-1-ium bromide 5_butyl_2_methylpyridine->monomer Acetonitrile, Reflux dibromobutane 1,4-Dibromobutane dibromobutane->monomer polymer Poly(5-Butyl-2-methylpyridinium bromide) monomer->polymer Microwave Irradiation

Caption: Synthetic pathway for poly(5-Butyl-2-methylpyridinium bromide).

This compound as a Ligand in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures.[6][7] The key to a successful ATRP is the catalyst system, which typically consists of a transition metal complex (often copper-based) and a ligand.[8][9]

Rationale for Use as a Ligand

The nitrogen atom in this compound can coordinate with the transition metal center of the ATRP catalyst. The electronic and steric properties of the ligand influence the redox potential and stability of the catalyst, thereby affecting the polymerization kinetics and control.[7] The butyl group on the pyridine ring enhances the solubility of the catalyst complex in non-polar monomers and solvents. While bipyridine-based ligands are more common due to their chelating effect,[10] monodentate ligands like this compound can also be employed, often requiring a higher ligand-to-metal ratio.

Application Note 2: ATRP of Methyl Methacrylate (MMA) using a CuBr/5-Butyl-2-methylpyridine Catalyst System

This protocol describes the use of this compound as a ligand for the ATRP of methyl methacrylate, a common monomer for demonstrating the efficacy of a catalyst system.

Experimental Protocol: ATRP of MMA
  • Catalyst Complex Formation: In a Schlenk flask under a nitrogen atmosphere, add CuBr (1 equivalent) and this compound (2-3 equivalents). The use of a slight excess of the ligand helps to ensure the formation of the active catalyst complex.

  • Addition of Monomer and Initiator: Add the monomer, methyl methacrylate (MMA, e.g., 100 equivalents), and the initiator, ethyl α-bromoisobutyrate (EBiB, 1 equivalent), to the flask via syringe.

  • Solvent (Optional): If a solvent is required for viscosity control, add degassed anisole or another suitable solvent.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath (e.g., 70-90°C) and stir. The reaction time will depend on the desired conversion.

  • Monitoring: Periodically take samples via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography (GC) and molecular weight evolution by GPC. A linear increase in molecular weight with conversion and a low PDI are indicative of a controlled polymerization.[11]

  • Termination and Purification: To quench the reaction, cool the flask and expose the mixture to air. Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Polymer Isolation: Precipitate the purified polymer solution into a large volume of a non-solvent, such as cold methanol or hexane. Filter and dry the resulting polymer under vacuum.

Data Presentation: Expected Outcomes
ParameterExpected ValueRationale
Monomer Conversion Controllable with timeA hallmark of living polymerization.
Molecular Weight (Mn) Linear increase with conversionIndicates a constant number of active chains.[11]
Polydispersity Index (PDI) < 1.5Demonstrates good control over chain growth.
Chain-end Functionality High retention of bromineAllows for further chain extension or modification.
Visualization of the ATRP Process

atrp_workflow start Start catalyst_prep Catalyst Complex Formation (CuBr + this compound) start->catalyst_prep reagent_add Add Monomer (MMA) and Initiator (EBiB) catalyst_prep->reagent_add degassing Freeze-Pump-Thaw Cycles reagent_add->degassing polymerization Polymerization at Elevated Temperature degassing->polymerization monitoring Monitor Conversion (NMR/GC) and Mw (GPC) polymerization->monitoring Periodic Sampling termination Quench Reaction (Expose to Air) polymerization->termination monitoring->polymerization purification Remove Catalyst (Alumina Column) termination->purification isolation Precipitate and Dry Polymer purification->isolation end End isolation->end

Caption: Experimental workflow for ATRP using this compound as a ligand.

Conclusion and Future Outlook

This compound presents a compelling building block for polymer chemists. Its application as a monomer allows for the creation of functional poly-alkylpyridinium salts with potential in biomedical applications. Furthermore, its ability to act as a ligand in controlled polymerization techniques like ATRP opens avenues for the synthesis of well-defined polymers with tailored properties. The protocols and insights provided in this guide serve as a foundational framework for researchers to explore and expand upon the use of this compound in the development of next-generation polymeric materials. Further research into the precise effects of the butyl and methyl substituents on catalytic activity and polymer properties will undoubtedly uncover even more sophisticated applications.

References

  • Pipzine Chemicals. (n.d.). Alkyl Pyridines.
  • Al-Salami, H., et al. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. Amino Acids, 39(4), 1089-1098.
  • Al-Salami, H., et al. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. ResearchGate.
  • Gaynor, S. G., et al. (1998). Controlled/“Living” Radical Polymerization Applied to Water-Borne Systems The preparation of well-defined polymers and copolymers. Macromolecules, 31(17), 5951-5954.
  • Magenau, A. J. D., et al. (2012). Highly Active Bipyridine-Based Ligands for Atom Transfer Radical Polymerization. ACS Macro Letters, 1(4), 508-512.
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  • Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization. Carnegie Mellon University.
  • MDPI. (n.d.). Special Issue : Controlled Polymerization.
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  • Lunn, D. J., et al. (2021). Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations. Chemical Science, 12(15), 5564-5571.
  • Fantin, M., & Matyjaszewski, K. (2019). Atom Transfer Radical Polymerization: Billion Times More Active Catalysts and New Initiation Systems. Advanced Science, 6(22), 1901640.
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  • Amer, A., et al. (1984). Polymerization of 3-Methyl-2,5-Dibromothiophene Utilizing n-Butyl Lithium and Copper(II) Chloride. Defense Technical Information Center.
  • Journal of Global Pharma Technology. (2020). Synthesis of Polymers Containing 5, 5-Dimethylhydantoin and Study of its Optical Properties.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Butyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Butyl-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.

This compound is a key intermediate in the production of various agrochemicals and pharmaceuticals.[1] Achieving a high yield of this 2,5-disubstituted pyridine is crucial for the cost-effectiveness and efficiency of subsequent manufacturing processes. The most common synthetic approaches involve the alkylation of a pre-existing pyridine ring, such as 2-methylpyridine (2-picoline), or building the ring through condensation reactions. This guide will focus primarily on the challenges encountered during the alkylation route, which is frequently employed in laboratory settings.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Conversion of 2-Methylpyridine Starting Material

Question: My reaction shows a very low conversion rate, and I'm recovering mostly unreacted 2-picoline. What are the likely causes and how can I fix this?

Answer: Low conversion is typically rooted in inefficient deprotonation of the methyl group on 2-picoline. The acidity of these protons is relatively low, requiring a strong, non-nucleophilic base and strictly controlled conditions.

Potential Causes & Recommended Solutions:

  • Insufficiently Strong Base: The choice of base is critical. While n-Butyllithium (n-BuLi) is commonly used, its effectiveness can be hampered by impurities or improper handling.

    • Causality: The deprotonation of 2-picoline's methyl group is an equilibrium process. A base that is not strong enough will fail to shift the equilibrium sufficiently towards the lithiated intermediate.

    • Solution: Consider using Lithium diisopropylamide (LDA). LDA is a stronger, non-nucleophilic base that is often more effective for deprotonating less acidic C-H bonds.[2] You can generate it in situ by reacting n-BuLi with diisopropylamine at -78 °C.[2]

  • Reagent Purity and Handling: Organolithium reagents like n-BuLi are highly sensitive to air and moisture.[3]

    • Causality: Water or protic impurities will quench the organolithium reagent, reducing its effective concentration and preventing the deprotonation of your substrate.

    • Solution: Always use freshly titrated n-BuLi. Ensure all glassware is oven-dried or flame-dried before use and that the reaction is conducted under a strictly inert atmosphere (e.g., dry argon or nitrogen).[2] Solvents must be anhydrous; use freshly distilled or commercially available anhydrous solvents.

  • Incorrect Reaction Temperature: The formation of the lithiated intermediate is highly temperature-dependent.

    • Causality: The lithiated picoline intermediate can be unstable at higher temperatures, leading to decomposition. Conversely, if the temperature is too high during base addition, side reactions can occur.

    • Solution: Perform the deprotonation step at -78 °C (a dry ice/acetone bath).[3] Maintain this temperature throughout the addition of the base and for a sufficient stirring period (typically 1-2 hours) to ensure complete formation of the intermediate before adding the alkylating agent.[2]

Issue 2: Formation of Significant Side Products (Isomers and Over-Alkylation)

Question: I am getting my desired product, but my NMR/GC-MS analysis shows a mixture of isomers and potentially a di-butylated product. How can I improve the regioselectivity and prevent over-alkylation?

Answer: The formation of isomers and over-alkylated products indicates a loss of selectivity in the reaction. This can be influenced by the reaction conditions and the nature of the intermediate.

Potential Causes & Recommended Solutions:

  • Isomer Formation (Alkylation on the Ring): While deprotonation of the methyl group is kinetically favored, direct alkylation on the pyridine ring can occur under certain conditions, particularly at the C6 position in a Chichibabin-type reaction.[4]

    • Causality: The pyridine ring itself is electron-deficient and can be attacked by nucleophiles. If the lithiated methyl intermediate is not formed cleanly or if the reaction conditions promote other pathways, ring alkylation becomes a competing side reaction.

    • Solution: Ensure the clean and complete formation of the 2-picolyllithium intermediate by following the low-temperature protocol (-78 °C) described above. Adding the alkyl halide dropwise at this low temperature will ensure it reacts preferentially with the highly nucleophilic carbanion of the lithiated methyl group.[3]

  • Over-Alkylation: The product, this compound, still has acidic protons on the methyl group that can be deprotonated and react further.

    • Causality: If more than one equivalent of the base is present relative to the starting material, it can deprotonate the product, leading to a second alkylation event.

    • Solution: Use a slight excess, but not a large excess, of the base (e.g., 1.05-1.1 equivalents).[3] More importantly, ensure the alkylating agent (e.g., 1-bromobutane) is added slowly at low temperature. After the addition, allow the reaction to warm slowly to room temperature. This controlled warming helps ensure that any remaining base is consumed by quenching rather than by deprotonating the product.[2]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound via the alkylation of 2-picoline.

G cluster_solutions Corrective Actions start Start Synthesis check_conversion Analyze Crude Product: Low Conversion? start->check_conversion check_purity Analyze Crude Product: Impurity Issues? check_conversion->check_purity No low_yield Problem: Low Yield / No Reaction check_conversion->low_yield Yes impurity_issue Problem: Isomers or Over-Alkylation check_purity->impurity_issue Yes success Successful Synthesis: High Yield & Purity check_purity->success No sol_base Solution: 1. Use stronger base (LDA). 2. Verify base concentration (titrate). 3. Ensure anhydrous conditions. low_yield->sol_base Cause: Ineffective Deprotonation sol_temp Solution: Maintain -78°C during deprotonation and alkyl halide addition. low_yield->sol_temp Cause: Intermediate Instability impurity_issue->sol_temp Cause: Competing Reactions sol_reagents Solution: 1. Use precise equivalents of base (1.05 eq). 2. Add alkyl halide slowly. 3. Allow gradual warming. impurity_issue->sol_reagents Cause: Poor Selectivity

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for laboratory-scale synthesis of this compound? For lab-scale synthesis, the deprotonation of 2-picoline followed by alkylation with a butyl halide (e.g., 1-bromobutane or 1-iodobutane) is a highly effective and direct method.[3] While other methods like the Chichibabin pyridine synthesis exist, they often involve harsh conditions (high temperatures and pressures) and can produce complex mixtures of products, making them more suitable for industrial-scale production of simpler pyridines.[5]

Q2: Which alkylating agent is better: 1-bromobutane or 1-iodobutane? 1-iodobutane is a more reactive electrophile than 1-bromobutane due to the lower bond dissociation energy of the C-I bond. This can lead to faster reaction times and potentially higher yields, especially if the nucleophile (lithiated picoline) is not highly reactive. However, 1-iodobutane is more expensive and less stable. For most applications, 1-bromobutane provides a good balance of reactivity and cost.

Q3: How do I properly quench the reaction? After the reaction has stirred overnight (or completion is confirmed by TLC/GC), it should be cooled in an ice bath. The reaction should be quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2] This proton source will neutralize any remaining organolithium species and the lithiated product. Do not quench with water directly, as this can be a highly exothermic and vigorous reaction.

Q4: What is the best method for purifying the final product? After aqueous workup and extraction with an organic solvent (like diethyl ether or ethyl acetate), the crude product is typically a dark oil. Purification is best achieved by silica gel column chromatography.[3] A gradient of ethyl acetate in hexanes is usually effective for separating the desired product from non-polar impurities and more polar baseline materials. The final product's identity and purity should be confirmed by analytical techniques like GC-MS and NMR.[6]

Detailed Experimental Protocol: Alkylation of 2-Picoline

This protocol describes the synthesis of this compound via the deprotonation of 2-picoline with n-Butyllithium and subsequent alkylation.

Materials:
  • 2-Picoline (2-methylpyridine)

  • n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

  • 1-Bromobutane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (or Ethyl Acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:
  • Setup: Under an inert atmosphere (Argon or N₂), add 2-picoline (1.0 eq.) to a flame-dried, three-neck round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the 2-picoline in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (1.05 eq.) dropwise via syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The solution will typically turn a deep red or brown color, indicating the formation of the 2-picolyllithium anion.

  • Anion Formation: Stir the resulting solution at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Alkylation: Add a solution of 1-bromobutane (1.1 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography to obtain pure this compound.

Reaction Mechanism Diagram

Caption: Mechanism of this compound synthesis via alkylation.

Note: A placeholder image is used for the 2-Picolyllithium intermediate as a simple representation is not available via automated tools. It represents the picoline structure with a CH₂⁻Li⁺ group.

References

  • Giam, C. S., & Stout, J. L. (1970). A new synthesis of 2,5-disubstituted pyridines. Journal of the Chemical Society D: Chemical Communications, (8), 478a.
  • Stout, J. L., & Giam, C. S. (1970). A new synthesis of 2,5-disubstituted pyridines. Journal of the Chemical Society D: Chemical Communications.
  • Epsztajn, J., & Bieniek, A. (1995). Process for the preparation of 2,5-disubstituted pyridines. US Patent 5,466,800.
  • Katiyar, P., & Singh, M. P. (2021). Synthesis of Pyridine Clubbed 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives Shows Potent Antimicrobial Activity. Letters in Organic Chemistry, 18(10), 822-829.
  • Weyer, J., & Zaps, K. H. (1999). Process for the preparation of 2,5-disubstitued pyridines. EP Patent 0,897,914.
  • Ye, Z., et al. (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University Institutional Repository.
  • Wikipedia. (2023). Chichibabin pyridine synthesis. Wikipedia.
  • Movassaghi, M., & Schmidt, M. A. (2012). Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents. Organic letters, 11(16), 3702–3705.
  • Slideshare. (2015). Chichibabin Reaction. Slideshare.
  • Smith, A. P., et al. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-bipyridine. Organic Syntheses, 78, 51.
  • SIELC Technologies. (2018). 5-Ethyl-2-methylpyridine. SIELC Technologies.
  • National Center for Biotechnology Information. (2025). This compound. PubChem Compound Summary for CID 69704.
  • Wikipedia. (2023). Chichibabin reaction. Wikipedia.
  • Rakhmatov, O. I., et al. (2023). Synthesis of methylpyridines by catalytic method in the gas phase. E3S Web of Conferences, 389, 02015.
  • Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube.
  • Moseley, J. D., & Lenden, P. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15694–15705.
  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
  • Global Substance Registration System. (2025). This compound. gsrs.ncats.nih.gov.
  • Wang, J., et al. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Chemical Science, 15(30), 11571-11579.
  • Rakhmatov, O. I., et al. (2023). Synthesis of methylpyridines by catalytic method in the gas phase. E3S Web of Conferences, 389, 02015.
  • ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. ChemistryViews.
  • Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(28), 10850–10856.
  • Zhang, X., et al. (2015). Synthesis technology of 2-methylpyridine. ResearchGate.
  • Zhejiang Medicine Co Ltd. (2011). Method for preparing 5-bromo-2-methylpyridine. CN Patent 101560183B.
  • ResearchGate. (2015). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. ResearchGate.
  • Frank, R. L., et al. (1947). 5-ethyl-2-methylpyridine. Organic Syntheses, 27, 43.

Sources

Technical Support Center: Troubleshooting Side Product Formation in 5-Butyl-2-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Butyl-2-methylpyridine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical pyridine derivative as a building block in their work[1][2]. The synthesis of substituted pyridines, particularly via classical methods like the Chichibabin reaction, is powerful but notoriously prone to side product formation, leading to challenges in yield and purity[3]. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating the formation of common impurities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter during the synthesis of this compound.

Q1: What is the primary synthetic route for this compound, and what are its main challenges?

The most common and industrially relevant method is the Chichibabin pyridine synthesis , which is a condensation reaction between aldehydes and/or ketones with ammonia, typically under heat and pressure and often with a catalyst.[3][4] For this compound, this would conceptually involve precursors like valeraldehyde (pentanal), acetaldehyde (or its trimer, paraldehyde), and ammonia. The primary challenges associated with this method are consistently low yields (often under 20% in unoptimized reactions) and a high prevalence of byproducts, which makes purification complex and costly.[3][5]

Q2: What are the most common classes of side products I should expect?

During the synthesis of this compound, you should anticipate three main classes of impurities:

  • Isomeric Byproducts: Formation of other butyl-methyl-pyridine isomers (e.g., 4-methyl-5-butylpyridine, 2-methyl-3-butylpyridine) due to the multiple reactive sites in the intermediates.

  • Oligomers and Tars: High-molecular-weight, often dark-colored and viscous substances resulting from uncontrolled aldol-type condensation reactions between the aldehyde precursors.[5][6]

  • Related Alkylpyridines: Products arising from fragmentation or rearrangement of the butyl group under harsh thermal conditions, or from impurities in the starting aldehydes. This can include various picolines (methylpyridines) and lutidines (dimethylpyridines).[5]

Q3: My reaction mixture is a dark, intractable tar with very low product yield. What is the primary cause?

This is a classic symptom of runaway polymerization. The Chichibabin synthesis mechanism involves several base- or acid-catalyzed aldol condensation steps.[3][4] If the reaction temperature is too high or the catalyst is too active, these condensations can proceed in an uncontrolled manner, forming long-chain oligomers and polymers instead of cyclizing to form the desired pyridine ring.[5] This is the single largest contributor to yield loss in this synthesis.

Q4: How can I reliably identify the specific side products in my crude mixture?

A multi-technique analytical approach is essential.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this specific application. It can separate volatile isomers and provide their mass fragmentation patterns, allowing for confident identification of isomeric pyridines and other related low-molecular-weight byproducts.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the main product and identifying major impurities after initial separation. The substitution pattern on the pyridine ring gives a unique spectroscopic fingerprint.

  • High-Performance Liquid Chromatography (HPLC): While less common for separating these specific isomers than GC, HPLC can be useful for quantifying purity and detecting less volatile byproducts.[7]

Part 2: Troubleshooting Guide: Specific Issues and Solutions

This section provides detailed, step-by-step protocols to address specific experimental problems.

Issue 1: Poor Regioselectivity - High Levels of Isomeric Impurities

Question: "My GC-MS analysis reveals several peaks with the same mass-to-charge ratio as my target compound, indicating the presence of multiple isomers. How can I improve the selectivity towards this compound?"

Root Cause Analysis: The formation of the pyridine ring in the Chichibabin synthesis relies on a complex series of Michael additions and aldol condensations between various imine and enamine intermediates. The lack of regiocontrol means that these components can combine in several different orientations, leading to a mixture of isomers. The kinetic and thermodynamic stability of the intermediates and transition states, heavily influenced by reaction conditions, dictates the final product ratio.

Troubleshooting Protocol:

  • Catalyst Optimization: The choice of catalyst is paramount for controlling selectivity. Move away from homogenous catalysts if possible.

    • Action: Screen heterogeneous acid catalysts. Zeolites (like ZSM-5) or modified silica-alumina catalysts are known to improve selectivity in gas-phase pyridine synthesis.[4][8] Their defined pore structures can exert shape-selective control, favoring the formation of one isomer over others.

    • Rationale: The confined environment within the catalyst pores can sterically hinder the formation of bulkier or non-linear transition states, guiding the reaction towards the desired isomer.

  • Temperature and Pressure Screening:

    • Action: Implement a Design of Experiments (DoE) approach to systematically investigate the effect of temperature and pressure.[5] Start with a lower temperature range (e.g., 180-220°C) and incrementally increase it, analyzing the product mixture at each stage.

    • Rationale: Different isomers may have different activation energies for their formation. A lower temperature may favor the thermodynamically more stable product, while higher temperatures may lead to a kinetic product distribution.

  • Controlled Reactant Addition:

    • Action: Instead of combining all reactants at once, use a syringe pump to slowly add one of the aldehyde precursors (e.g., acetaldehyde) to the reaction mixture containing ammonia and the other aldehyde (valeraldehyde) at reaction temperature.

    • Rationale: This maintains a low instantaneous concentration of one reactant, minimizing its self-condensation and favoring the desired cross-condensation pathway.

Visualization: Isomer Formation Pathway

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Potential Products Valeraldehyde Valeraldehyde I1 Pentylideneimine Valeraldehyde->I1 I3 Aldol Adducts Valeraldehyde->I3 Condensation Acetaldehyde Acetaldehyde I2 Ethylideneimine Acetaldehyde->I2 Acetaldehyde->I3 Condensation Ammonia Ammonia Ammonia->I1 Ammonia->I2 I1->I3 Condensation I2->I3 Condensation Desired This compound I3->Desired Controlled Cyclization Isomer Isomeric Byproduct (e.g., 2-Butyl-5-methylpyridine) I3->Isomer Uncontrolled Cyclization G Start Low Yield & High Tar Formation Q1 Is Reaction Temp > 220°C? Start->Q1 A1_Yes Reduce Temperature to 190-220°C range Q1->A1_Yes Yes A1_No Evaluate Catalyst System Q1->A1_No No Q2 Using Strong Acid/Base Catalyst? A1_Yes->Q2 A1_No->Q2 A2_Yes Switch to Milder Promoter (e.g., Ammonium Acetate) Q2->A2_Yes Yes A2_No Consider Alternative Feedstocks Q2->A2_No No End Re-evaluate Yield and Purity A2_Yes->End A3 Use Acetaldehyde Ammonia Trimer (AAT) to control reactant concentration A2_No->A3 A3->End

Caption: Decision-making workflow for troubleshooting low yield and excessive tar formation in this compound synthesis.

Part 3: Recommended Analytical & Purification Protocols

Protocol 1: GC-MS Method for Impurity Profiling

This protocol provides a robust starting point for separating and identifying volatile side products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (EI source).

  • Column: A mid-polarity capillary column is recommended. A DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) provides excellent resolution for pyridine isomers.

  • Sample Preparation: Dilute 1 µL of the crude reaction mixture in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Hold: 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis: Compare fragmentation patterns of unknown peaks with spectral libraries (e.g., NIST) and known standards to identify isomers and other byproducts.

Protocol 2: Purification by Fractional Distillation

Given that the isomeric byproducts will have very similar boiling points, careful fractional distillation is required for purification.

  • Apparatus: Assemble a distillation apparatus with a vacuum jacketed Vigreux column (minimum 20 cm length) or a packed column (e.g., with Raschig rings) for high theoretical plate count. Use a short-path distillation head.

  • Procedure:

    • Charge the crude, filtered reaction mixture to the boiling flask.

    • Apply vacuum slowly to remove any low-boiling solvents or unreacted starting materials first.

    • Break vacuum with an inert gas (Nitrogen or Argon).

    • Begin heating the pot gently under atmospheric pressure.

    • Slowly increase the temperature and collect fractions based on the head temperature. The key is a very slow distillation rate (e.g., 1 drop per 5-10 seconds) to allow equilibrium to be established in the column.

    • Collect a "forerun" fraction, the main product fraction (at the expected boiling point of ~217°C), and a "tail" fraction.

  • Validation: Analyze each collected fraction by GC-MS to assess its purity and determine which fractions to combine.

References

  • Grokipedia. (n.d.). Chichibabin reaction.
  • Grokipedia. (n.d.). Chichibabin pyridine synthesis.
  • Wikipedia. (2023). Chichibabin pyridine synthesis.
  • Chemistry Steps. (n.d.). Chichibabin Reaction.
  • Chemistry LibreTexts. (2023). Chichibabin Reaction.
  • Google Patents. (n.d.). US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.
  • Moioli, E., Schmid, L., Wasserscheid, P., & Albert, J. (2017). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Reaction Chemistry & Engineering, 2(5), 754-764.
  • Moioli, E., et al. (2017). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. ResearchGate.
  • Google Patents. (n.d.). US4675410A - Process for the production of pyridine or alkyl substituted pyridines.
  • Moioli, E., et al. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.

Sources

Introduction to 5-Butyl-2-methylpyridine Purification

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 5-Butyl-2-methylpyridine, this technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and validated protocols. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to resolve purification challenges effectively.

This compound is a substituted pyridine derivative used as a key intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its molecular structure, featuring a basic nitrogen atom and a hydrophobic butyl group, presents unique challenges and opportunities for purification.[1] Achieving high purity is critical, as residual starting materials, isomers, or degradation products from synthesis can impact the safety, efficacy, and stability of the final products.[3]

This guide addresses the most common purification techniques—fractional distillation and chromatography—providing solutions to specific issues encountered in the laboratory.

Section 1: Troubleshooting Fractional Distillation

Fractional distillation is a primary method for purifying liquids, especially when separating components with close boiling points (less than 70°C difference).[4] Given that isomers and certain synthesis byproducts may have boiling points near that of this compound (approx. 217.8°C), this technique is highly relevant.

Q: My distillation is very slow, and the temperature at the distillation head is fluctuating and not reaching the expected boiling point. What's happening?

A: This classic issue points to insufficient heating or poor insulation. The energy supplied to the distillation flask is not enough to generate a steady flow of vapor up the fractionating column to establish equilibrium. The vapor condenses and falls back before it can reach the thermometer.

  • Causality: For a liquid to distill, a continuous column of hot vapor must heat the entire apparatus to its boiling point. If heat is lost to the surrounding environment faster than it is supplied, the vapor front will not reach the condenser.[4]

  • Solution:

    • Increase Heating: Gradually increase the temperature of the heating mantle. Ensure the flask is properly seated in the mantle for efficient heat transfer.

    • Insulate the Apparatus: Wrap the distillation flask and the fractionating column with glass wool or aluminum foil (shiny side in). This is crucial for high-boiling point compounds like this compound to minimize heat loss.

    • Check for Leaks: Ensure all joints are properly sealed. A vacuum leak (if performing vacuum distillation) will lower the vapor pressure and prevent the compound from reaching the condenser.

Q: I'm seeing poor separation between my product and a close-boiling impurity. How can I improve the efficiency of my fractional distillation?

A: The efficiency of a fractional distillation is determined by the number of "theoretical plates" in the column.[4] Each plate represents one cycle of vaporization and condensation.[4] Poor separation means your setup has insufficient theoretical plates for the difficulty of the separation.

  • Causality: The more vaporization-condensation cycles that occur, the more enriched the vapor becomes in the lower-boiling point component.[5]

  • Solution:

    • Use a Longer Fractionating Column: A longer column provides more surface area and thus more theoretical plates. Vigreux columns are a common choice.[4]

    • Use a More Efficient Column Packing: Columns packed with materials like Raschig rings or metal sponges provide a much larger surface area for condensation-re-vaporization cycles than an unpacked column, significantly increasing the number of theoretical plates.

    • Increase the Reflux Ratio: Slow down the rate of distillation by reducing the heat input once distillation has begun. This allows more equilibrium cycles to occur on each theoretical plate, enriching the vapor in the more volatile component before it is drawn off.

Q: My this compound is turning dark or decomposing in the distillation flask. Why?

A: The boiling point of this compound is high (217.8°C). Prolonged heating at atmospheric pressure can cause thermal degradation, especially if impurities are present that can catalyze decomposition. Pyridine and its derivatives can be susceptible to oxidation at high temperatures.

  • Causality: The energy required to boil the compound at atmospheric pressure is high enough to break chemical bonds, leading to the formation of colored, often polymeric, byproducts.

  • Solution:

    • Perform Vacuum Distillation: By reducing the pressure, you lower the boiling point of the liquid significantly.[6] This is the most effective way to prevent thermal decomposition. For example, lowering the pressure to 17 mm Hg can reduce the boiling point of similar compounds by over 100°C.[7]

    • Use an Inert Atmosphere: Before heating, flush the apparatus with an inert gas like nitrogen or argon to remove oxygen, which can prevent oxidation.

    • Add Boiling Chips: To prevent bumping and superheating, which can cause localized hot spots and decomposition, always use fresh boiling chips or a magnetic stirrer.[6]

Section 2: Troubleshooting Chromatographic Purification

Chromatography is essential for removing non-volatile impurities or separating compounds with very similar boiling points. However, the basic nature of the pyridine nitrogen atom can cause problematic interactions with standard silica gel.

Q: Why are the chromatographic peaks for my this compound showing significant tailing on a silica gel column?

A: Peak tailing is a common problem when purifying basic compounds like pyridines on standard silica gel.[8]

  • Causality: Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom of the pyridine ring can undergo a strong, sometimes irreversible, interaction with these acidic sites. This strong retention causes a portion of the analyte to elute slowly, resulting in a "tailing" peak.[8]

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol sites. A common choice is to add 0.1-1% triethylamine (Et₃N) or ammonia (in methanol) to the solvent system (e.g., hexane/ethyl acetate). The modifier will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.[8]

    • Use a Different Stationary Phase: Switch to a more inert or basic stationary phase.

      • Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative to silica for basic compounds.

      • Treated Silica: Use end-capped silica or polymer-based columns in HPLC, which have fewer free silanol groups.[8]

Q: I'm struggling to separate my product from a structurally similar impurity. How can I improve the resolution?

A: Poor resolution means the selectivity or efficiency of your chromatographic system is insufficient.

  • Causality: Resolution is a function of column efficiency (plate count), selectivity (how differently the two compounds interact with the stationary/mobile phase), and retention factor.

  • Solution:

    • Optimize the Mobile Phase: Systematically vary the polarity of your eluent. A shallower solvent gradient or isocratic elution with a finely tuned solvent ratio often improves the separation of closely related compounds.

    • Change the Stationary Phase: Switching from silica to a different stationary phase (like alumina or a cyano- or phenyl-bonded phase in HPLC) can alter the interaction mechanism and dramatically change the selectivity between your product and the impurity.[8]

    • Improve Column Efficiency: For column chromatography, ensure the column is packed uniformly without any cracks or channels. For HPLC, using a column with smaller particles (e.g., sub-2 µm) will increase efficiency but also backpressure.[8]

Q: My recovery from the column is very low. Where is my compound going?

A: Low recovery of basic compounds from silica gel columns is often due to irreversible adsorption.

  • Causality: As explained with peak tailing, the strong interaction between the basic pyridine nitrogen and acidic silanol groups can be so strong that a portion of the compound does not elute from the column at all.[8]

  • Solution:

    • Deactivate the Silica Gel: Before running the column, flush it with the mobile phase containing a basic modifier (like 1% triethylamine in your eluent). This pre-saturates the active sites.

    • Avoid Highly Acidic Solvents: Do not use unstabilized chloroform or dichloromethane, which can generate HCl and acidify the column, worsening adsorption.

    • Perform an Acid/Base Extraction: For some pyridine derivatives, an alternative to chromatography is an acid/base extraction protocol. The basic nature of the pyridine allows it to be selectively extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure product re-extracted into an organic solvent.[9]

Section 3: General FAQs

Q: How can I assess the purity of my final product?

A: A combination of techniques is recommended for a comprehensive purity assessment.[3]

  • High-Performance Liquid Chromatography (HPLC): A robust method for determining purity and quantifying known impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and isomeric impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities if they are present at levels above ~1%.

Q: What are the best practices for storing purified this compound?

A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it away from heat, sparks, open flames, and sources of ignition. To prevent slow oxidation or degradation over time, consider storing it under an inert atmosphere (nitrogen or argon).

Q: What are the primary safety hazards associated with this compound?

A: According to its Safety Data Sheet (SDS), this compound is a flammable liquid and vapor.[10] It is harmful if swallowed or inhaled, toxic in contact with skin, and can cause severe skin burns and eye damage. Always handle this chemical inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles.[10]

Section 4: Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol describes the purification of this compound (Boiling Point: 217.8°C at 760 mmHg) using fractional distillation under reduced pressure to prevent thermal decomposition.

Materials:

  • Crude this compound

  • Round-bottom flasks (distilling and receiving)

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Vacuum adapter

  • Heating mantle

  • Magnetic stirrer and stir bar (or boiling chips)

  • Vacuum pump with a cold trap

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the diagram. Ensure all glassware is dry and joints are properly greased and sealed to maintain a vacuum.

  • Sample Preparation: Charge the distilling flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Initiate Vacuum: Connect the vacuum pump with a cold trap to the vacuum adapter. Slowly and carefully apply the vacuum.

  • Begin Heating: Once the desired pressure is stable, turn on the magnetic stirrer and begin gently heating the flask with the heating mantle.

  • Establish Reflux: Watch for the vapor to rise and a "reflux ring" to slowly climb the fractionating column.[4] Insulate the column and flask neck with glass wool or foil to facilitate this process.

  • Collect Fractions:

    • Fore-run: Collect the first few drops of distillate, which will contain more volatile impurities, in a separate receiving flask.

    • Main Fraction: When the temperature at the distillation head stabilizes at the expected boiling point for your pressure, switch to a new receiving flask to collect the purified product. Record the stable temperature and pressure.

    • End Fraction: If the temperature drops or rises significantly, stop the collection.

  • Shutdown: Turn off the heating mantle and allow the system to cool completely before slowly releasing the vacuum. Releasing the vacuum while the apparatus is hot can cause air to rush in and potentially shatter the glassware.

Protocol 2: Flash Column Chromatography on Deactivated Silica

This protocol is designed to purify this compound while mitigating issues of peak tailing and product loss on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (Et₃N)

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Preparation: Determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.3 for the product. Once determined, prepare a bulk volume of this eluent and add 0.5-1% (v/v) triethylamine.

  • Column Packing (Slurry Method):

    • Add silica gel to a beaker and pour in the Et₃N-modified eluent to create a slurry.

    • Place a cotton or glass wool plug at the bottom of the column and add a layer of sand.

    • Pour the silica slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica bed. Add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution:

    • Carefully add the Et₃N-modified eluent to the column.

    • Apply positive pressure (using a pump or bulb) to push the solvent through the column at a steady rate.

    • Collect fractions in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Section 5: Visualization and Data

Diagrams

Purification_Decision_Tree start Crude this compound purity_check Assess Impurity Profile (GC-MS, TLC) start->purity_check decision Are impurities volatile with different B.P.? purity_check->decision distillation Fractional Distillation decision->distillation Yes chromatography Column Chromatography decision->chromatography No (non-volatile/isomers) dist_decision B.P. >150°C or thermal sensitivity? distillation->dist_decision chrom_decision Standard Silica sufficient? chromatography->chrom_decision vac_dist Vacuum Fractional Distillation dist_decision->vac_dist Yes atm_dist Atmospheric Distillation dist_decision->atm_dist No final_product Pure Product (Verify by HPLC/NMR) vac_dist->final_product atm_dist->final_product std_chrom Silica Gel + Basic Modifier (Et3N) chrom_decision->std_chrom Yes (with modifier) alt_chrom Alternative Phase (e.g., Alumina) chrom_decision->alt_chrom No (strong adsorption) std_chrom->final_product alt_chrom->final_product Chromatography_Troubleshooting start Chromatography Problem Observed issue_tailing Peak Tailing? start->issue_tailing issue_resolution Poor Resolution? start->issue_resolution issue_recovery Low Recovery? start->issue_recovery issue_tailing->issue_resolution No sol_tailing1 Add Basic Modifier (e.g., 1% Et3N) to Eluent issue_tailing->sol_tailing1 Yes issue_resolution->issue_recovery No sol_resolution1 Optimize Mobile Phase Polarity issue_resolution->sol_resolution1 Yes sol_recovery Deactivate column with modifier before loading issue_recovery->sol_recovery Yes sol_tailing1->issue_resolution sol_tailing2 Switch to Alumina or other inert phase sol_resolution1->issue_recovery sol_resolution2 Use a more efficient column (longer/smaller particles) sol_recovery->sol_tailing2 If still issues

Sources

Technical Support Center: Scaling Up 5-Butyl-2-methylpyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scalable synthesis of 5-Butyl-2-methylpyridine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of this compound production. Our focus is on providing practical, field-tested insights to help you navigate the complexities of moving from bench-scale synthesis to larger-scale manufacturing.

Introduction: The Importance of this compound

This compound is a key intermediate in the synthesis of various fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, with both an alkyl chain and a methyl-substituted pyridine ring, makes it a versatile building block. However, scaling up its production from the gram to the kilogram or metric ton scale presents a unique set of challenges. This guide will address these challenges in a practical, question-and-answer format.

Part 1: Synthetic Routes and Scale-Up Considerations

The choice of synthetic route is critical for a successful and economical scale-up. Below, we discuss two common approaches to the synthesis of alkylated pyridines and their implications for large-scale production.

FAQ 1: What are the most common synthetic routes for this compound, and which is more suitable for scale-up?

Two primary strategies for the synthesis of alkylated pyridines are the Chichibabin reaction and transition-metal-catalyzed cross-coupling reactions (e.g., Grignard reactions).

  • Chichibabin Pyridine Synthesis: This classical method involves the condensation of aldehydes, ketones, and ammonia, often at high temperatures and pressures over a solid catalyst like alumina or silica.[2] For 5-ethyl-2-methylpyridine, a close analog, paraldehyde and ammonia are used.[2] A similar approach could be envisioned for this compound using appropriate starting materials.

    • Advantages for Scale-Up: Utilizes readily available and inexpensive starting materials. It is a well-established industrial process for similar molecules.[3]

    • Challenges at Scale: Requires high temperatures (350-500 °C) and pressures, which necessitates specialized and costly equipment.[2] The reaction often produces a mixture of isomers, leading to complex and costly purification steps. Catalyst deactivation can also be an issue.

  • Grignard and other Cross-Coupling Reactions: These methods involve the reaction of a pyridine derivative with an organometallic reagent. For this compound, this could involve reacting a halopyridine with a butyl Grignard reagent, or a butylpyridine with a methylating agent.

    • Advantages for Scale-Up: Generally more regioselective than the Chichibabin synthesis, leading to a cleaner product profile and simplifying purification. Reactions are typically run at lower temperatures.

    • Challenges at Scale: Grignard reagents are highly reactive and moisture-sensitive, requiring strict control of anhydrous conditions, which can be challenging in large reactors.[4] The cost of starting materials, such as pre-functionalized pyridines and metal catalysts, can be higher.

Recommendation for Scale-Up: For initial process development and smaller-scale production where purity and selectivity are paramount, a Grignard-based approach is often preferred. For very large-scale, cost-driven production, the Chichibabin synthesis may be more economical, provided the challenges of high temperature/pressure and purification can be effectively managed.

Part 2: Troubleshooting Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up of this compound synthesis.

FAQ 2: My reaction yield drops significantly when moving from a 1L flask to a 100L reactor. What are the likely causes?

This is a common issue in process chemistry, often related to mass and heat transfer limitations.

Potential Cause Explanation Troubleshooting Action
Inefficient Mixing In larger reactors, achieving uniform mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.- Ensure the agitator design and speed are appropriate for the reactor volume and geometry.- Consider using baffles to improve mixing efficiency.- For highly exothermic reactions, consider a semi-batch process with controlled addition of one of the reagents.
Poor Heat Transfer The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to remove heat. Uncontrolled exotherms can lead to product degradation and the formation of impurities.- Ensure the reactor's cooling system is adequate for the heat of reaction.- Implement a controlled addition profile for key reagents to manage the rate of heat generation.[5]
Reagent Quality Impurities in starting materials that are insignificant at the lab scale can have a major impact at a larger scale, potentially poisoning catalysts or causing side reactions.- Qualify all raw material suppliers and perform rigorous incoming quality control on each batch.- Consider purification of starting materials if necessary.
FAQ 3: I am observing the formation of a significant amount of a dimeric byproduct during my Grignard reaction at scale. How can I minimize this?

Dimerization is a known side reaction in Grignard couplings.

  • Causality: This often occurs when the Grignard reagent reacts with the unreacted halo-pyridine starting material. This can be exacerbated by poor mixing and localized high concentrations of the Grignard reagent.

  • Troubleshooting Protocol:

    • Inverse Addition: Add the halo-pyridine solution slowly to the Grignard reagent. This maintains a low concentration of the halo-pyridine, minimizing the dimerization side reaction.

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition to control the reaction rate and reduce the likelihood of side reactions.

    • Catalyst Choice: For some cross-coupling reactions, the choice of catalyst and ligand can significantly influence the selectivity towards the desired product over dimerization.

FAQ 4: During the work-up, I am getting a persistent emulsion that makes phase separation difficult. How can I resolve this?

Emulsions are a common and frustrating problem during the scale-up of extractions.

  • Causality: Emulsions are often caused by the presence of fine particulate matter, partially soluble byproducts, or high shear from aggressive mixing.

  • Troubleshooting Strategies:

    • Filtration: Filter the reaction mixture through a pad of celite before extraction to remove any solid particles.

    • Brine Wash: Add a saturated sodium chloride (brine) solution to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Solvent Addition: Add a small amount of a different organic solvent with a different polarity to alter the interfacial tension.

    • Gentle Mixing: During extraction, use gentle agitation rather than vigorous stirring to minimize the formation of emulsions.

Part 3: Purification at Scale

Purification is often the bottleneck in scaling up a chemical process. What works well in the lab may not be practical or economical at an industrial scale.

FAQ 5: Flash chromatography on silica gel works well for me in the lab, but it's not feasible for the 100 kg scale. What are my options?

Scaling up chromatography can be very expensive.[6] For industrial-scale purification of a moderately polar compound like this compound, other methods are generally preferred.

Purification Method Advantages Disadvantages Best For
Distillation - Highly effective for separating compounds with different boiling points.- Relatively inexpensive at large scale.- Can be run as a continuous process.- Requires the product to be thermally stable.- May not be effective for removing impurities with similar boiling points.Removing lower or higher boiling impurities.
Crystallization - Can provide very high purity product.- Can be a very cost-effective method.- Requires a suitable solvent system.- The product must be a solid at room temperature.- Yield can be lost in the mother liquor.Final polishing step to achieve high purity.
Preparative HPLC - Can provide very high resolution and purity.- Very expensive in terms of both capital and operating costs (solvents, stationary phase).- Generally not used for large-scale production of intermediates unless absolutely necessary.High-value products where extreme purity is required (e.g., APIs).

Recommended Strategy for this compound:

  • Initial Purification by Distillation: Use fractional distillation to remove the bulk of lower and higher boiling impurities.

  • Final Polishing by Crystallization (if necessary): If higher purity is required, the distilled product can be converted to a salt (e.g., hydrochloride or sulfate), which can then be purified by crystallization. The free base can be regenerated after the desired purity is achieved.

Part 4: Visualizing the Workflow

To aid in understanding the scale-up process, the following diagrams illustrate key decision points and workflows.

Scale_Up_Workflow cluster_synthesis Synthesis and Reaction Monitoring cluster_workup Work-up and Isolation cluster_purification Purification Start Start Reaction_Setup Reaction Setup (Reactor Charging) Start->Reaction_Setup Reagent_Addition Controlled Reagent Addition Reaction_Setup->Reagent_Addition Reaction_Monitoring In-Process Control (IPC) via HPLC/GC Reagent_Addition->Reaction_Monitoring Reaction_Complete Reaction Complete? Reaction_Monitoring->Reaction_Complete Reaction_Complete->Reagent_Addition No Quench Reaction Quench Reaction_Complete->Quench Yes Extraction Aqueous Work-up / Extraction Quench->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Solvent_Removal Solvent Removal (Distillation) Phase_Separation->Solvent_Removal Crude_Product Crude Product Isolation Solvent_Removal->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Purity_Check_1 Purity Check (GC/HPLC) Distillation->Purity_Check_1 Final_Product Final Product Purity_Check_1->Final_Product

Caption: A generalized workflow for the scaled-up production of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Raw Material Purity - GC/HPLC analysis - Titration (for Grignard) Start->Check_Purity Step 1 Check_Conditions Review Reaction Conditions - Temperature profile - Addition rate - Agitation speed Start->Check_Conditions Step 2 Check_Workup Analyze Aqueous & Organic Layers - Look for product in aqueous phase - Check for emulsion/product loss Start->Check_Workup Step 3 Optimize Optimize Process Parameters Check_Purity->Optimize Check_Conditions->Optimize Check_Workup->Optimize

Caption: A decision tree for troubleshooting low yields during scale-up.

References

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]
  • Chichibabin reaction. (n.d.). In Grokipedia.
  • Synthetic method for 5-bromine-2-methylpyridine. (n.d.). Eureka | Patsnap.
  • Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents. (2012).
  • Chichibabin pyridine synthesis. (n.d.). In Wikipedia.
  • Organoborohydride-catalyzed Chichibabin-type C4-position alkylation of pyridines with alkenes assisted by organoboranes. (2020). RSC Publishing. [Link]
  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (n.d.). DR-NTU. [Link]
  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020). PMC - PubMed Central. [Link]
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (n.d.). DSpace@MIT. [Link]
  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. (n.d.). The Royal Society of Chemistry. [Link]
  • Using Volumetric Flow to Scaleup Chromatographic Processes. (n.d.).
  • How To Scale Up Column Chromatography? (2025). Chemistry For Everyone - YouTube. [Link]
  • Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. (n.d.).
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • Selective C-4 Alkylation of Pyridines. (2021). ChemistryViews. [Link]
  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). PMC - NIH. [Link]
  • Method for producing 2-hydroxy-5-methylpyridine. (n.d.).
  • Process for preparation of 2-amino-5-methyl-pyridine. (n.d.).
  • Preparation of 2-chloro-5-methylpyridine. (n.d.).
  • C-4 selective alkylation of pyridines. (A) Main challenges in the... (n.d.).
  • Optimization of the Grignard reagent formation. (n.d.).
  • Process for the preparation of 2-amino-5-methyl-pyridine. (n.d.).
  • An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. (n.d.).
  • Unified ionic and radical C-4 alkylation and arylation of pyridines. (2024). RSC Publishing. [Link]
  • Preparation of Pyridines, Part 4: By Alkylation and Vinyl
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (n.d.).
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. (n.d.). DSpace@MIT. [Link]
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry | Request PDF. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Butyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 5-Butyl-2-methylpyridine. Our focus is on delivering practical, field-proven insights to overcome common experimental hurdles, ensuring the successful optimization of your reaction conditions. This compound is a key building block in the synthesis of various fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs)[1][2].

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

There are three main strategies for synthesizing this compound, each with distinct advantages and challenges:

  • Palladium-Catalyzed Cross-Coupling (Recommended): This is the most reliable and regioselective method. It typically involves the Suzuki-Miyaura or a similar coupling reaction between a 5-halo-2-methylpyridine (e.g., 5-bromo-2-methylpyridine) and a butyl-organometallic reagent (e.g., butylboronic acid or a Grignard reagent). This approach offers high yields and excellent control over the final product's structure[3][4].

  • Direct Alkylation of 2-Methylpyridine (Picoline): This method involves the deprotonation of 2-methylpyridine followed by alkylation with a butyl halide. While seemingly straightforward, this route often suffers from a lack of regioselectivity, leading to a mixture of isomers (alkylation at positions 3, 4, 5) and potential for over-alkylation[5]. Achieving high selectivity for the 5-position is challenging and requires careful optimization of bases and reaction conditions[6].

  • Ring-Forming Condensation Reactions: This classical approach involves constructing the pyridine ring from acyclic precursors. For instance, a method analogous to the synthesis of 5-ethyl-2-methylpyridine could be employed, using ammonia and aldehydes/ketones under high heat and pressure[7]. This strategy is generally less common in modern laboratory settings for this specific target due to the harsh conditions and potentially complex product mixtures.

Q2: Which cross-coupling reaction is most suitable for this synthesis: Suzuki or Grignard?

Both Suzuki and Grignard-based cross-coupling reactions are effective.

  • Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with an organohalide, is highly favored due to its tolerance of a wide range of functional groups, use of milder bases, and the general stability and commercial availability of boronic acids[8][9]. The reaction of 5-bromo-2-methylpyridine with butylboronic acid is a robust choice[3][10].

  • Grignard Cross-Coupling (Kumada-Corapciu type): Using a Grignard reagent like butylmagnesium bromide is also a powerful method for forming carbon-carbon bonds[11]. However, Grignard reagents are highly reactive and very strong bases, which can lead to compatibility issues with sensitive functional groups and may require more stringent anhydrous conditions.

For most applications, the Suzuki-Miyaura coupling offers a more versatile and user-friendly starting point for optimization.

Q3: Why is direct alkylation of 2-methylpyridine not the preferred method?

Direct alkylation of the pyridine ring is notoriously difficult to control. The reaction proceeds via the generation of alkyl radicals or through metallated intermediates, which can add to multiple positions on the ring[5]. Existing methods for direct methylation often result in a mixture of 2-, 3-, and 4-methylpyridines, requiring laborious purification[5]. Similar challenges apply to butylation, making it difficult to isolate pure this compound efficiently.

Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling

This section addresses common issues encountered during the synthesis of this compound via the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridine and butylboronic acid.

Problem 1: Low or No Product Yield

Potential Cause 1: Inactive Catalyst The palladium catalyst is the heart of the reaction. Its activity can be compromised by exposure to oxygen or impurities.

  • Solution:

    • Degas the Reaction Mixture: Before adding the catalyst, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using a freeze-pump-thaw technique.

    • Use High-Purity Reagents: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity.

    • Select an Appropriate Catalyst/Ligand System: While Pd(PPh₃)₄ is common, other catalyst systems like Pd(OAc)₂ with a phosphine ligand (e.g., PCy₃, P(t-Bu)₃) may offer better performance for specific substrates[9].

Potential Cause 2: Ineffective Base or Improper Activation of Boronic Acid The base plays a critical role in activating the boronic acid for transmetalation to the palladium center[9].

  • Solution:

    • Choice of Base: An aqueous solution of a base like K₃PO₄ or K₂CO₃ is often effective. K₃PO₄ is a strong base that works well in many Suzuki couplings[4].

    • Ensure Proper Mixing: The reaction is often biphasic (organic solvent and aqueous base). Vigorous stirring is essential to ensure efficient contact between the phases.

    • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard for Suzuki reactions to dissolve both the organic starting materials and the inorganic base[3][10].

Potential Cause 3: Decomposition of Boronic Acid Butylboronic acid can undergo protodeboronation (replacement of the boron group with hydrogen) or form unreactive boroxine anhydrides upon heating or in the presence of water without a base.

  • Solution:

    • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for potential degradation.

    • Order of Addition: Add the boronic acid to the mixture containing the aryl halide and base just before adding the catalyst and heating.

Problem 2: Formation of Homo-coupled Byproducts

You may observe the formation of 2,2'-dimethyl-5,5'-bipyridine (from the aryl halide) or octane (from the boronic acid).

Potential Cause 1: Oxygen in the Reaction Mixture Oxygen can facilitate the oxidative homo-coupling of the boronic acid.

  • Solution: Rigorously deoxygenate the reaction mixture as described above. Maintaining a positive pressure of an inert gas throughout the reaction is crucial.

Potential Cause 2: Sub-optimal Catalyst Concentration or Ligand Choice If the rate of reductive elimination (the final product-forming step) is slow relative to other processes, side reactions can occur.

  • Solution:

    • Catalyst Loading: Adjust the palladium catalyst loading. Typically, 1-5 mol% is used[3]. Too little catalyst may be ineffective, while too much can sometimes promote side reactions.

    • Ligand Effects: Electron-rich and bulky phosphine ligands can accelerate the reductive elimination step, minimizing the formation of byproducts.

Problem 3: Significant Amount of Unreacted 5-Bromo-2-methylpyridine

Potential Cause: Incomplete Reaction The reaction may not have gone to completion due to insufficient time, temperature, or reagent activity.

  • Solution:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Increase Temperature: Suzuki reactions are typically run at elevated temperatures (e.g., 85-95 °C)[3][4]. If the reaction is sluggish, cautiously increase the temperature.

    • Extend Reaction Time: If monitoring shows the reaction is proceeding slowly, extend the reaction time. Reactions are often run for 12-24 hours[3].

Experimental Protocols & Data

Protocol 1: Suzuki-Miyaura Synthesis of this compound

This protocol is a robust starting point for optimization.

Materials:

  • 5-Bromo-2-methylpyridine

  • n-Butylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon), add 5-bromo-2-methylpyridine (1.0 eq), n-butylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water (ensure the mixture is thoroughly degassed beforehand).

  • Stir the mixture at room temperature for 20-30 minutes to ensure good mixing[3].

  • Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol %).

  • Heat the reaction mixture to 90-95 °C and stir vigorously for 16 hours[3].

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Data Presentation: Key Parameter Optimization
ParameterCondition A (Starting Point)Condition B (Alternative)Expected Outcome & Rationale
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)Condition B may offer higher turnover and stability, especially for challenging substrates.
Base K₃PO₄ (2.0 eq)K₂CO₃ (2.5 eq)K₃PO₄ is a stronger base, often leading to faster reaction rates[4]. K₂CO₃ is a milder alternative if base-sensitive groups are present.
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (4:1)Dioxane is a good general solvent. Toluene can be beneficial for higher reaction temperatures.
Temperature 90 °C110 °C (with Toluene)Higher temperatures can increase reaction rates but may also lead to more byproduct formation. Optimization is key.

Visualizations

Troubleshooting Workflow for Suzuki Coupling

The following diagram outlines a decision-making process for troubleshooting a low-yielding Suzuki-Miyaura reaction.

Suzuki_Troubleshooting start Low Yield in Suzuki Reaction check_reagents Check Reagent Quality & Purity start->check_reagents check_deoxygenation Verify Deoxygenation Protocol start->check_deoxygenation check_base Evaluate Base & Solvent System start->check_base check_catalyst Assess Catalyst Activity start->check_catalyst sub_reagents Use Anhydrous Solvents? Use Fresh Boronic Acid? check_reagents->sub_reagents sub_deoxygenation Degas for >20 min? Maintained Inert Atmosphere? check_deoxygenation->sub_deoxygenation sub_base Is Base Soluble? Is Stirring Vigorous? Try Alternative Base (e.g., K3PO4)? check_base->sub_base sub_catalyst Use Fresh Catalyst? Increase Catalyst Loading? Try Different Ligand? check_catalyst->sub_catalyst end_node Re-run Optimized Reaction sub_reagents->end_node sub_deoxygenation->end_node sub_base->end_node sub_catalyst->end_node

Caption: Troubleshooting decision tree for a Suzuki reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram illustrates the key steps in the palladium-catalyzed cycle.

Suzuki_Cycle pd0 Pd(0)L_n pd2_add R1-Pd(II)-X (cis-complex) pd0->pd2_add label_add Oxidative Addition (R1-X) pd2_trans R1-Pd(II)-X (trans-complex) pd2_add->pd2_trans label_iso Isomerization pd2_metal R1-Pd(II)-R2 pd2_trans->pd2_metal label_metal Transmetalation (R2-B(OR)3-) pd2_metal->pd0 R1-R2 label_elim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki reaction.

References

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • 5-ethyl-2-methylpyridine. Organic Syntheses Procedure. [Link]
  • Process For The Preparation Of Alkylpyridines. Quick Company. [Link]
  • 5-Ethyl-2-methylpyridine. SIELC Technologies. [Link]
  • Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. NIH. [Link]
  • Photoalkylation of pyridine with methanol. Journal of the Chemical Society D. [Link]
  • 5-methyl-2,2'-bipyridine. Organic Syntheses Procedure. [Link]
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]
  • Synthesis of quinolines through copper-catalyzed intermolecular cyclization reaction from anilines and terminal acetylene esters. RSC Publishing. [Link]
  • This compound | C10H15N | CID 69704. PubChem - NIH. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
  • Dearomative cyclization of pyridines/isoquinolines with cyclopropenones: access to indolizinones and benzo-fused indolizinones.
  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. ScienceDirect. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. [Link]
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • 5-Ethyl-2-methylpyridine - analysis. Analytice. [Link]

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Technical Support Center: Troubleshooting Failed 5-Butyl-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Butyl-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in this synthesis. As a versatile intermediate in the pharmaceutical and agrochemical industries, successful and reproducible synthesis of this compound is crucial.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues, explaining the causality behind each troubleshooting step to ensure scientific integrity and experimental success.

Section 1: Frequently Asked Questions (General Troubleshooting)

This section addresses the most common high-level issues encountered during the synthesis of this compound, regardless of the specific synthetic route.

Q1: My reaction shows low or no conversion of the starting material. What are the primary causes?

A1: Failure to initiate the reaction is a frequent and frustrating issue, often pointing to problems with reagents or reaction conditions.

  • Causality: Many synthetic routes to this compound employ highly reactive organometallic reagents (e.g., Grignard reagents, organolithiums) or sensitive transition-metal catalysts (e.g., Palladium complexes for Suzuki coupling).[2][3] These reagents are extremely sensitive to moisture and oxygen. Water will protonate and thereby quench organometallic reagents, while oxygen can lead to oxidative degradation. Similarly, the catalytic activity of transition metals can be inhibited by impurities.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Use freshly purchased, anhydrous solvents and reagents. If using organometallic reagents like n-butyllithium or a Grignard reagent, titrate them before use to determine their exact molarity. For magnesium turnings used in Grignard formation, ensure they are fresh and shiny; a dull appearance indicates an oxide layer that will inhibit the reaction.[4]

    • Ensure Rigorously Anhydrous Conditions: All glassware must be flame-dried or oven-dried (>120°C) and cooled under an inert atmosphere (Nitrogen or Argon). Solvents should be passed through a solvent purification system or distilled from an appropriate drying agent.

    • Check Reaction Temperature: Many reactions, especially those involving organolithiums, require cryogenic temperatures (e.g., -78°C) to prevent side reactions and decomposition. Ensure your cooling bath is maintained at the correct temperature.

    • Catalyst Activity (for Cross-Coupling): If performing a cross-coupling reaction, ensure the palladium catalyst and ligands are from a reliable source. Catalyst deactivation can occur if impurities are present in the starting materials or solvent.

Q2: The reaction seems to have worked, but my isolated yield of this compound is disappointingly low. Where did my product go?

A2: Low yield, despite consumption of starting material, typically points to the formation of side products or issues with the workup and purification process.

  • Causality: The pyridine ring has a complex reactivity profile. Its electron-deficient nature and the presence of the basic nitrogen atom can lead to several competing reaction pathways.[5][6] For instance, in alkylation reactions, competition between C-4 and C-6 functionalization can occur.[7][8] In cross-coupling reactions, side reactions like protodeborylation (loss of the boronic acid group) or homocoupling can consume starting materials without forming the desired product.[2]

  • Troubleshooting Protocol:

    • Analyze the Crude Reaction Mixture: Before purification, take an aliquot of the crude reaction mixture and analyze it by GC-MS or LC-MS. This is the most critical step to diagnose the problem. It will help you identify the major byproducts and understand the competing reactions.

    • Optimize Reaction Stoichiometry: Ensure the ratio of reactants is optimal. For example, in a Suzuki coupling, a slight excess of the boronic acid derivative may be required.

    • Refine the Purification Strategy: Pyridines are basic and can interact strongly with silica gel, leading to "tailing" and poor separation during column chromatography.[9] To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent. Alternatively, consider an acid-base extraction during the workup to separate the basic pyridine product from non-basic impurities.[9]

General Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common reaction failures.

G Start Reaction Failed (Low Yield / No Product) Analyze Analyze Crude Mixture (GC-MS, NMR, TLC) Start->Analyze Identify Identify Problem Source Analyze->Identify NoConversion High Starting Material Remaining Identify->NoConversion No Conversion Byproducts Major Byproducts Detected Identify->Byproducts Side Reactions PurificationLoss Product in Crude, Low Isolated Yield Identify->PurificationLoss Workup Issues SolveReagent Check Reagent Quality & Reaction Conditions NoConversion->SolveReagent SolveSelectivity Optimize for Selectivity (Temp, Reagents, Time) Byproducts->SolveSelectivity SolvePurification Refine Purification (e.g., Add Et3N to Eluent) PurificationLoss->SolvePurification Success Successful Synthesis SolveReagent->Success SolveSelectivity->Success SolvePurification->Success

Caption: General workflow for troubleshooting failed pyridine syntheses.

Section 2: Issues in Specific Synthetic Routes

Route A: Alkylation via Lithiation of 2-Methylpyridine

This common route involves the deprotonation of 2-methylpyridine (2-picoline) with a strong base like n-butyllithium, followed by quenching with a butyl halide (e.g., 1-bromobutane).

Q3: My main product is 2-pentylpyridine, not this compound. What happened?

A3: This indicates that deprotonation occurred at the methyl group instead of the pyridine ring.

  • Causality: The protons on the methyl group of 2-picoline are acidic (pKa ≈ 31) and can be readily removed by strong bases.[10] This reaction is often faster than deprotonation of the ring itself, leading to the formation of the 2-picolyl anion, which then reacts with your butyl halide.

  • Troubleshooting Protocol:

    • Change the Base: To favor ring deprotonation (metallation), use a bulkier, less nucleophilic base like Lithium diisopropylamide (LDA).

    • Control Temperature: Ring metallation is often favored at specific temperatures. You may need to screen temperatures between -78°C and 0°C.

    • Use a Directing Group: While more synthetically involved, introducing a directing group can ensure metallation at a specific ring position.

Q4: I am getting a mixture of isomers, primarily 6-butyl-2-methylpyridine along with my desired product. How can I improve regioselectivity?

A4: The electronic nature of the pyridine ring directs deprotonation primarily to the C2 and C6 positions. Achieving C5 selectivity via this method is challenging.

  • Causality: The nitrogen atom in pyridine is electron-withdrawing, making the adjacent C2 and C6 protons the most acidic and thus the most likely to be removed by a strong base. Directing functionalization to the C4 or C5 positions often requires more advanced strategies.[8][11]

  • Troubleshooting Protocol:

    • Re-evaluate the Synthetic Route: Direct C5-alkylation via lithiation is generally not a viable route. A cross-coupling strategy starting from a pre-functionalized pyridine (e.g., 5-bromo-2-methylpyridine) is a much more reliable and regioselective approach.

Route B: Suzuki Cross-Coupling

This powerful method involves the reaction of a halogenated pyridine, such as 5-bromo-2-methylpyridine, with a butylboronic acid derivative in the presence of a palladium catalyst.[12]

Q5: My Suzuki coupling reaction is very slow or stalls completely. What is inhibiting my catalyst?

A5: The basic lone pair on the pyridine nitrogen is a notorious inhibitor of palladium catalysts.

  • Causality: The nitrogen atom can coordinate strongly to the palladium center, occupying a coordination site and preventing the catalytic cycle (oxidative addition, transmetalation, reductive elimination) from proceeding efficiently. This is a well-documented challenge known as the "2-pyridyl problem" when dealing with coupling at the C2 or C6 position, but it can affect reactions at other positions as well.[2][3][13]

  • Troubleshooting Protocol:

    • Ligand Selection: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands). These ligands can help stabilize the palladium catalyst and reduce inhibition by the pyridine nitrogen.

    • Catalyst Choice: Consider using a pre-catalyst that is more resistant to inhibition.

    • Additive Effects: In some cases, the addition of water (e.g., using a dioxane/water solvent system) can be beneficial, though this is substrate-dependent.[12][14]

Suzuki Coupling Catalytic Cycle and Potential Failure Points

SuzukiCycle cluster_cycle Catalytic Cycle cluster_problems Potential Failure Points Pd0 Pd(0)L_n OA Oxidative Addition (R-Pd(II)-X) Pd0->OA Ar-X TM Transmetalation (R-Pd(II)-R') OA->TM R'-B(OR)2 RE Reductive Elimination TM->RE RE->Pd0 Releases Product Product Product (R-R') RE->Product Inhibition Pyridine-N Inhibition Inhibition->Pd0 Inhibition->OA Decomposition Catalyst Decomposition Protodeborylation Protodeborylation of Butylboronic Acid Protodeborylation->TM Prevents Step

Caption: Simplified Suzuki cycle with key failure points highlighted.

Q6: My main byproduct is 2-methylpyridine, and I also see signs of butyl-butyl homocoupling. What is causing this?

A6: This indicates two common side reactions: protodehalogenation/protodeborylation and homocoupling.

  • Causality:

    • Protodehalogenation/Protodeborylation: If there are trace amounts of water or other proton sources, the aryl halide or the organoboron reagent can be protonated and removed from the reaction, resulting in the simple de-halogenated (2-methylpyridine) or de-boronated (butane) starting material.

    • Homocoupling: The organoboron reagent can react with itself (e.g., under oxidative conditions) to form a dimer (octane in this case). Similarly, the aryl halide can homocouple.

  • Troubleshooting Protocol:

    • Ensure Inert Atmosphere: Rigorously degas all solvents and reagents by sparging with argon or nitrogen to remove dissolved oxygen, which can promote homocoupling.

    • Optimize Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent is critical to facilitate the transmetalation step over competing side reactions. Ensure the base is anhydrous.

    • Check Boronic Acid/Ester Quality: Boronic acids can degrade over time. Use fresh, high-quality reagents. Pinacol esters are often more stable and may give better results.

Section 3: Analytical and Purification Protocols

Q7: How can I effectively monitor the progress of my reaction?

A7: Real-time reaction monitoring is crucial for optimization and troubleshooting.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative sense of the reaction's progress. Use a UV lamp to visualize the spots. The disappearance of the starting material spot and the appearance of a new product spot indicate conversion.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for this type of reaction.[15][16][17] It provides quantitative information on the consumption of starting materials and the formation of the product and any byproducts, which are identified by their mass-to-charge ratio.

Table 1: Comparison of Analytical Monitoring Techniques
TechniqueInformation ProvidedSpeedCost/ComplexityBest For
TLC Qualitative (presence/absence of spots)Fast (<10 min)LowQuick checks of reaction completion.
GC-MS Quantitative (% conversion, byproduct identity)Moderate (30-60 min)HighDetailed mechanistic investigation and accurate yield determination.[16][18]
¹H NMR Structural information, quantitative analysisModerate (15-30 min)HighConfirming product structure and determining isomeric ratios in the crude mixture.

Q8: What is the best way to purify the final this compound product?

A8: A combination of extraction and chromatography is typically most effective.

Step-by-Step Purification Protocol
  • Quench and Workup: Once the reaction is complete, cool it to room temperature and carefully quench it by adding saturated aqueous ammonium chloride (for organometallic reactions) or water.

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Acid-Base Extraction (Optional but Recommended): Combine the organic layers and wash with dilute acid (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, separating it from non-basic organic impurities.[9]

  • Recovery: Collect the acidic aqueous layer, cool it in an ice bath, and carefully basify it with a strong base (e.g., 6M NaOH) until it is strongly basic (pH > 12).

  • Final Extraction: Extract the now free-based pyridine product back into an organic solvent (3x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: If further purification is needed, perform column chromatography on silica gel.

    • Crucial Tip: To prevent peak tailing, use an eluent system containing a small amount of triethylamine (e.g., 95:4:1 Hexanes:Ethyl Acetate:Triethylamine).[9] This masks the acidic silanol groups on the silica surface, improving the separation.

References

  • Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
  • Recent Advances in Direct Pyridine C-H Activation Str
  • Challenges in the functionalization of pyridines.
  • Troubleshooting common issues in pyridine synthesis. Benchchem.
  • c-h-functionalization-of-pyridines. Ask this paper | Bohrium.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH.
  • Pyridine CH functionaliz
  • 5-Butyl-2-methyl-pyridine | 702-16-9 | FB52373. Biosynth.
  • Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.
  • 5-Butyl-2-methyl-pyridine. Chem-Impex.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • Process for the preparation of substituted pyridines.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulter
  • Substituted Dihydropyridine Synthesis by Dearomatiz
  • Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor.
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
  • Direct detection of pyridine formation by the reaction of CH (CD) with pyrrole: a ring expansion reaction. RSC Publishing.
  • Purification method of pyridine and pyridine derivatives.
  • Safety Issues with Pyridine Ring Construction. Wordpress.
  • CAS 702-16-9 this compound. BOC Sciences.
  • Overcoming the Challenges Towards Selective C(6)-H Alkylation of 2-Pyridone with Maleimide through Mn(I)-Catalyzed C-H bond Activation: Zn assisted Unexpected Migration of Directing group.
  • Selective C-4 Alkyl
  • Practical and Regioselective Synthesis of C4-Alkyl
  • Grignard Formation - Troubleshooting and Perfecting. Reddit.
  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
  • Pyridines React with Grignard or Organolithium Reagents. Ambeed.
  • This compound | 702-16-9 | B-9500. Biosynth.
  • This compound - 702-16-9, C10H15N, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • This compound | C10H15N | CID 69704. PubChem - NIH.
  • 2-Methylpyridine. Wikipedia.
  • Unified ionic and radical C-4 alkylation and aryl
  • Troubleshooting my grignard reactions. Reddit.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Synthetic Routes to 5-Hydroxy-2-methylpyridine Derivatives: Applic

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Technical Support Center: Purification of 5-Butyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Butyl-2-methylpyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during the purification of this key chemical intermediate. This compound, a substituted pyridine, is a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Ensuring its high purity is paramount for the success of subsequent synthetic steps and the quality of the final product.

This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: Impurities typically originate from three main sources: unreacted starting materials, byproducts from side reactions, and degradation products. Common impurities may include:

  • Isomers: Positional isomers such as 3-Butyl-2-methylpyridine or 5-Butyl-4-methylpyridine, which often have very similar physical properties, making them challenging to separate.

  • Related Pyridines: Byproducts from the synthesis, such as 2,5-dimethylpyridine, which can arise from side reactions like dehydrogenation.[3]

  • Starting Materials: Residual reactants from the synthesis, which can vary widely depending on the synthetic route.

  • Solvents and Reagents: Residual solvents or inorganic salts from the workup procedure.

Q2: What is the most appropriate first-line purification technique for crude this compound?

A2: For bulk purification and the removal of non-volatile or significantly different boiling point impurities, vacuum fractional distillation is typically the most effective initial method. This compound has a boiling point of approximately 217.8 °C at atmospheric pressure, which makes vacuum distillation preferable to prevent thermal degradation.[3] For removing acidic or neutral organic impurities, an acid-base extraction is a highly effective and scalable preliminary purification step.[4]

Q3: My application requires extremely high purity (>99.5%). Is distillation sufficient?

A3: While distillation is excellent for bulk purification, achieving >99.5% purity, especially when close-boiling isomers are present, often requires a secondary, higher-resolution technique. Preparative column chromatography on silica gel or alumina is the standard method for removing trace impurities and isomers that co-distill with the product.

Troubleshooting Purification Workflows

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: Inefficient Separation via Fractional Distillation

Q: I performed vacuum fractional distillation, but my GC-MS analysis shows that isomeric impurities are still present. What went wrong?

A: This is a common challenge when impurities have boiling points very close to the main product. The root cause is insufficient separation efficiency.

Causality & Solution: The efficiency of a fractional distillation column is defined by its number of "theoretical plates." To improve separation:

  • Increase Column Length/Packing: Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponge) to increase the surface area for vapor-liquid equilibria, effectively increasing the number of theoretical plates.

  • Optimize the Reflux Ratio: Increase the reflux ratio (the ratio of condensate returned to the column versus condensate collected). A higher reflux ratio allows for more equilibration cycles on the column, enhancing separation at the cost of a slower distillation rate.

  • Ensure Stable Vacuum: Fluctuations in vacuum pressure will cause the boiling points to change, disrupting the temperature gradient in the column and ruining the separation. Use a high-quality vacuum pump with a sensitive controller.

  • Maintain Adiabatic Conditions: Insulate the distillation column (e.g., with glass wool or aluminum foil) to prevent heat loss to the environment. This ensures that the temperature gradient within the column is maintained solely by the vapor-liquid equilibrium, which is critical for an efficient separation.

Issue 2: Low Recovery After Acid-Base Extraction

Q: I performed an acid-base extraction to remove neutral impurities, but my yield of this compound was very low after basification and re-extraction. Why?

A: Low recovery is typically due to incomplete protonation or deprotonation, or the formation of stable emulsions.

Causality & Solution: this compound is a basic compound due to the lone pair of electrons on the pyridine nitrogen. The goal of the extraction is to protonate this nitrogen with an acid (e.g., HCl) to form a water-soluble salt.

  • Ensure Complete Protonation: The pH of the aqueous layer must be sufficiently acidic to fully protonate the pyridine. Use a pH meter or pH paper to ensure the pH is at least 2 units below the pKa of the pyridinium ion (the pKa of most pyridine derivatives is around 5-6).[5] A pH of 2-3 is generally safe.

  • Use an Appropriate Base for Neutralization: When regenerating the free base, use a strong enough base (e.g., 2-4 M NaOH or K₂CO₃) to fully deprotonate the pyridinium salt. Check that the aqueous layer is distinctly alkaline (pH > 10) before re-extracting with an organic solvent.

  • Break Emulsions: Pyridine derivatives can sometimes act as surfactants, leading to emulsions. If an emulsion forms at the interface, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling/passing the mixture through a pad of celite.

  • Sufficient Organic Solvent Extraction: Ensure you perform multiple extractions (e.g., 3x with an appropriate volume of solvent like dichloromethane or ethyl acetate) of the basified aqueous layer to fully recover the product.

Issue 3: Peak Tailing in HPLC/GC Analysis

Q: My HPLC and GC peaks for this compound are showing significant tailing, making accurate purity assessment difficult. What is the cause?

A: Peak tailing for basic compounds like pyridines is a classic problem in chromatography, primarily caused by strong, undesirable interactions with the stationary phase.

Causality & Solution:

  • In HPLC (Reversed-Phase): The acidic silanol groups (Si-OH) on the surface of standard silica-based C18 columns can strongly and irreversibly interact with the basic nitrogen of your pyridine. This leads to poor peak shape.

    • Solution 1 (Mobile Phase Modifier): Add a competitive base, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to your mobile phase. These "sacrificial" bases will bind to the active silanol sites, preventing your analyte from interacting with them.

    • Solution 2 (Adjust pH): Operate at a higher pH (e.g., >8) where the silanol groups are deprotonated (SiO⁻) and the pyridine is neutral. This requires a pH-stable column (e.g., a hybrid or polymer-based column), as traditional silica will dissolve at high pH.[5]

  • In GC: Active sites in the GC liner or on the column itself (if it's old or of lower quality) can cause similar issues.

    • Solution 1 (Use a Deactivated Liner): Ensure you are using a high-quality, deactivated (silanized) injection port liner.

    • Solution 2 (Use a Base-Deactivated Column): Employ a capillary column specifically designed for the analysis of basic compounds (e.g., a wax-based or a specialized base-deactivated column).

Purification & Analysis Protocols

Protocol 1: Acid-Base Extraction for Bulk Purification
  • Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent like ethyl acetate or dichloromethane (10 volumes).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 5 volumes). Check the pH of the final aqueous wash to ensure it is acidic (pH < 3). Combine the aqueous layers.

  • Wash Neutral Organics: The initial organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 4 M NaOH solution with stirring until the pH is strongly basic (pH > 10), confirming with a pH meter. The purified product will separate as an oil.

  • Product Extraction: Extract the basic aqueous layer with dichloromethane (3 x 5 volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: High-Purity Polishing by Column Chromatography
  • Stationary Phase Selection: Use silica gel (230-400 mesh) as the standard stationary phase. For very sensitive compounds, alumina (neutral or basic) can be used.

  • Slurry Preparation: Prepare a slurry of the silica gel in the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate). Pour this into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the semi-purified product in a minimal amount of dichloromethane. To this, add a small amount of silica gel and concentrate to a dry powder. This "dry loading" method generally results in better separation. Carefully add the powder to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate). To aid in preventing peak tailing, it is highly recommended to add 0.5-1% triethylamine to the eluent system.[5]

  • Gradient Elution: Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data & Workflow Visualization

Physical Properties for Separation Strategy

The selection of a purification method relies on exploiting differences in the physical properties of the product and its impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key FeatureRecommended Separation Method
This compound 149.23[6]217.8[3]BasicAcid-Base Extraction, Distillation, Chromatography
2,5-Dimethylpyridine107.15157Basic, Lower BPFractional Distillation
2-Methyl-5-ethylpyridine121.18178Basic, Lower BPFractional Distillation
Positional Isomers149.23~215-220Basic, Similar BPHigh-Efficiency Fractional Distillation, Chromatography
Neutral Synthesis ByproductsVariableVariableNon-BasicAcid-Base Extraction
General Purification Strategy Workflow

This diagram outlines a logical workflow for purifying crude this compound.

G cluster_0 Purification Workflow start Crude this compound gcms Purity Assessment (GC-MS/HPLC) start->gcms Analyze Impurity Profile acid_base Acid-Base Extraction gcms->acid_base Acidic/Neutral Impurities Present distill Vacuum Fractional Distillation acid_base->distill Remove Bulk Impurities chromatography Preparative Chromatography distill->chromatography Isomers or Trace Impurities Remain final_product Pure Product (>99%) distill->final_product Purity Goal Achieved chromatography->final_product G cluster_1 HPLC Troubleshooting start Peak Tailing Observed for this compound cause1 Primary Cause: Silanol Interaction? start->cause1 solution1 Add 0.1% Triethylamine to Mobile Phase cause1->solution1 Yes cause2 Alternative Cause: Wrong pH? cause1->cause2 No/Ineffective solution2 Use High-pH Stable Column & Set pH > 8 cause2->solution2 Yes cause3 Alternative Cause: Column Overload? cause2->cause3 No solution3 Reduce Sample Concentration cause3->solution3 Yes

Caption: A troubleshooting guide for addressing peak tailing in the HPLC analysis of basic pyridines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69704, this compound.
  • Chen, Y. C., & Lin, C. H. (1998). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 264(1), 49–53.
  • Warner, B. P., et al. (2012). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Los Alamos National Laboratory.
  • Kaplan, N. O., et al. (1974). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. Methods in enzymology, 34, 255-266.

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stability issues with 5-Butyl-2-methylpyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-Butyl-2-methylpyridine. As Senior Application Scientists, we have compiled this comprehensive guide to address the stability and reactivity challenges you may encounter during your experiments. This resource is designed to provide you with in-depth technical insights and practical troubleshooting strategies to ensure the success of your reactions.

Troubleshooting Guide: Navigating Common Stability Issues

This section addresses specific problems that may arise when working with this compound, offering explanations and actionable solutions.

Issue 1: Unexpected Side Products and Low Yields in Reactions Involving Strong Bases

Question: I am using a strong base like n-butyllithium (n-BuLi) to deprotonate another reagent in the presence of this compound, and I'm observing a complex mixture of byproducts and a significant decrease in the yield of my desired product. What is happening and how can I prevent it?

Answer:

The primary cause of this issue is the acidity of the protons on the 2-methyl group of this compound. Strong bases, especially organolithium reagents, can deprotonate this methyl group, generating a nucleophilic pyridyl species that can then react with your starting materials or intermediates, leading to undesired side products.[1][2][3]

Causality and Prevention:

  • Mechanism of Side Reaction: The strong base abstracts a proton from the 2-methyl group, forming a 2-picolyl anion. This anion is a potent nucleophile and can participate in various reactions, such as alkylation or addition to carbonyls, competing with your intended reaction pathway.

    Diagram of Deprotonation and Side Reaction

    Deprotonation cluster_start Initial State cluster_reaction Deprotonation cluster_side_reaction Side Reaction 5B2MP This compound Anion 2-Picolyl Anion (Nucleophilic) 5B2MP->Anion Base abstracts proton Base Strong Base (e.g., n-BuLi) Byproduct Unwanted Byproduct Anion->Byproduct Reacts with Electrophile Electrophile Electrophile (E+) Electrophile->Byproduct

    Caption: Deprotonation of the 2-methyl group leading to side product formation.

  • Preventative Measures:

    • Choice of Base: If possible, switch to a bulkier, non-nucleophilic base like lithium diisopropylamide (LDA) or a hindered metal amide. These bases are less likely to access the sterically shielded 2-methyl group.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., -78 °C). The deprotonation of the 2-methyl group is often kinetically slower at reduced temperatures.

    • Order of Addition: Add the strong base to a solution of your substrate to be deprotonated in the absence of this compound. Once the desired deprotonation has occurred, add the this compound to the reaction mixture if it serves another purpose (e.g., as a ligand).

Issue 2: Reaction Stalls or Fails with Lewis Acids

Question: My reaction, which is promoted by a Lewis acid (e.g., AlCl₃, ZnCl₂), is not proceeding as expected when this compound is present in the reaction mixture. What could be the cause?

Answer:

The nitrogen atom in the pyridine ring is a Lewis basic site. It will readily coordinate to Lewis acids, forming a stable adduct.[4][5][6] This adduct formation can have two major consequences: deactivation of the Lewis acid catalyst and alteration of the electronic properties of the pyridine ring.

Causality and Prevention:

  • Lewis Acid-Base Adduct Formation: The lone pair of electrons on the pyridine nitrogen coordinates to the electron-deficient Lewis acid. This can effectively sequester the Lewis acid, preventing it from participating in the desired catalytic cycle.

    Diagram of Lewis Acid-Base Adduct Formation

    LewisAdduct cluster_reactants Reactants cluster_product Adduct Formation Pyridine This compound (Lewis Base) Adduct Pyridine-LA Adduct (Deactivated Catalyst) Pyridine->Adduct LewisAcid Lewis Acid (LA) LewisAcid->Adduct Coordination

    Caption: Formation of a stable adduct between this compound and a Lewis acid.

  • Preventative Measures:

    • Stoichiometry Adjustment: If this compound is essential for the reaction, you may need to add a stoichiometric amount of the Lewis acid to first form the adduct, and then add the catalytic amount required for your reaction.

    • Use of a "Proton Sponge": In some cases, a non-coordinating base, such as a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene), can be used to scavenge trace acids without interacting with the Lewis acid catalyst.

    • Alternative Catalysts: Consider using a Lewis acid that has a lower affinity for pyridine nitrogen or explore alternative catalytic systems that do not rely on Lewis acids.

Issue 3: Low Yields and Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am using this compound as a ligand in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), but I am experiencing low yields and what appears to be catalyst deactivation. Why is this happening?

Answer:

While pyridines can be effective ligands in cross-coupling reactions, the steric bulk of the 2-methyl and 5-butyl groups can influence the stability and activity of the palladium catalyst.[7][8] Additionally, the electronic properties of the pyridine ring can affect the rates of oxidative addition and reductive elimination.

Causality and Prevention:

  • Steric Hindrance: The 2-methyl group can sterically hinder the coordination of the palladium center to the substrates, slowing down the catalytic cycle. The 5-butyl group, while further from the nitrogen, can also influence the overall steric environment around the metal.[9]

  • Ligand Lability: The palladium-pyridine bond might be too labile under the reaction conditions, leading to the formation of palladium black (inactive palladium).

  • Electronic Effects: The electron-donating nature of the alkyl groups increases the electron density on the pyridine nitrogen, which can strengthen the palladium-ligand bond. However, this can also make the palladium center less electrophilic and slow down the oxidative addition step.

Troubleshooting Strategies:

Parameter Potential Issue Recommended Action
Ligand:Metal Ratio Suboptimal coordination environment.Titrate the ligand-to-palladium ratio to find the optimal balance between catalyst stability and activity.
Temperature Catalyst decomposition or slow reaction rates.Screen a range of temperatures. Higher temperatures may be needed to overcome steric hindrance, but could also lead to catalyst decomposition.
Solvent Poor solubility of catalyst or substrates.Experiment with different solvents to ensure all components remain in solution throughout the reaction.
Additives Slow oxidative addition or reductive elimination.Consider the addition of co-ligands or additives that can facilitate key steps in the catalytic cycle.

Experimental Protocol: Screening Ligand:Metal Ratio

  • Set up a series of parallel reactions in small vials.

  • Keep the concentrations of all reactants, base, and solvent constant.

  • Vary the equivalents of this compound relative to the palladium precursor (e.g., 1:1, 2:1, 4:1).

  • Run the reactions for a set amount of time and analyze the conversion to product by a suitable analytical technique (e.g., GC-MS, LC-MS).

  • Identify the ratio that provides the highest yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound to ensure its stability?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation over time.

Q2: Can I use this compound in reactions that are sensitive to water?

A2: this compound is hygroscopic and can absorb moisture from the air. For water-sensitive reactions, it is crucial to use a freshly opened bottle or to dry the compound over a suitable drying agent (e.g., molecular sieves) before use.

Q3: What are the expected byproducts of N-oxidation of this compound?

A3: The primary product of N-oxidation is the corresponding this compound N-oxide. However, strong oxidizing agents can potentially lead to over-oxidation of the alkyl side chains. The steric hindrance from the 2-methyl group can also influence the rate of N-oxidation.[10][11][12]

Q4: Is this compound stable to common reducing agents?

A4: The pyridine ring is generally stable to many common reducing agents. However, under forcing conditions (e.g., high-pressure hydrogenation with a heterogeneous catalyst), the pyridine ring can be reduced to the corresponding piperidine.

References

  • Semantic Scholar. (2019, January 25). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW.
  • American Chemical Society. (2025). Impact of Lewis acid-base adduct formation on the durability and reactivity of a ruthenium formyl complex. ACS Fall 2025.
  • Study.com. (n.d.). Give an explanation for 2-methyl pyridine in reacting with methyl boron?
  • Wikipedia. (n.d.). Pyridine.
  • PubMed. (2021, May 10). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra.
  • Wikipedia. (n.d.). Organolithium reagent.
  • PMC. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • ResearchGate. (2021, February 4). (PDF) Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra.
  • PubMed. (2019, September 25). Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • PMC. (2024, July 2). Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds.
  • PMC. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
  • ResearchGate. (n.d.). Secondary Alkyl Groups in Palladium-Catalyzed Cross-Coupling Reactions | Request PDF.
  • Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents.
  • RSC Publishing. (2011, July 25). Pd-catalyzed cross-coupling reactions of alkyl halides.
  • PubMed. (1999, March 19). Palladium-Catalyzed Cross-Coupling of 2,5-Cyclohexadienyl-Substituted Aryl or Vinylic Iodides and Carbon or Heteroatom Nucleophiles.
  • ResearchGate. (2025, August 9). (PDF) N-oxidation of 2-substituted pyridines and quinolines by dimethyldioxirane: Kinetics and steric effects.
  • Scilit. (n.d.). Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition.
  • ResearchGate. (n.d.). Characterization of a Lewis adduct in its inner and outer forms.
  • RSC Publishing. (2021, November 22). Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration.
  • PMC. (2023, January 18). Remote Steric Control of the Tetrahedral Coordination Geometry around Heteroleptic Copper(I) Bis(Diimine) Complexes.
  • ResearchGate. (2025, October 24). (PDF) Synthesis of Lewis Acid‐Base Adducts Between PCO − and Group 13 Lewis Acids.
  • ResearchGate. (2025, August 10). N-Oxidation of 2-Substituted Pyridines and Quinolines by Dimethyldioxirane: Kinetics and Steric Effects | Request PDF.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane.
  • Baran Lab. (2012, June 9). Pyridine N-Oxides.
  • NIH. (n.d.). Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration.

Sources

Technical Support Center: Catalyst Selection for 5-Butyl-2-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Butyl-2-methylpyridine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into catalyst selection and troubleshooting for this important chemical intermediate. This compound is a key building block in the development of pharmaceuticals and agrochemicals, making its efficient synthesis a critical objective.[1][2] This document moves beyond simple protocols to explain the fundamental principles behind catalyst choice and reaction optimization, empowering you to resolve common experimental challenges.

Section 1: Synthesis Pathways and Catalyst Selection

The most established and industrially viable method for producing simple alkylpyridines like this compound is the Chichibabin Pyridine Synthesis .[3] This reaction class involves the gas-phase condensation of aldehydes and/or ketones with ammonia at elevated temperatures over a solid acid catalyst.[3]

For this compound (C₁₀H₁₅N), the synthesis requires precursors that can form the pyridine ring with the correct methyl and butyl substituents. A logical combination of reactants would be acetaldehyde (CH₃CHO), valeraldehyde (CH₃(CH₂)₃CHO), and ammonia (NH₃). The reaction proceeds through a series of aldol condensations, Michael additions, and cyclization/dehydrogenation steps.

Catalyst Choice: The Core of the Process

The catalyst's role is to facilitate these complex transformations with high selectivity and stability. The most common catalysts are solid acids, particularly mixed metal oxides.

Key Catalyst Characteristics:

  • Acidity: Both Brønsted and Lewis acid sites are crucial. Acidity drives the condensation and dehydration steps. However, excessively strong acid sites can lead to unwanted side reactions and rapid catalyst coking.

  • Porosity and Surface Area: A high surface area with an appropriate pore structure is necessary to accommodate the reactants and facilitate the diffusion of products.

  • Stability: The catalyst must withstand high temperatures (typically 350-500 °C) and the presence of steam, a major byproduct.[3]

The table below summarizes common catalyst systems for this type of transformation.

Catalyst SystemTypical Operating Temp.Key AdvantagesPotential Challenges
Amorphous Silica-Alumina 400-500 °CCost-effective, readily available, good initial activity.Prone to deactivation via coking; can have broad product distribution.
Zeolites (e.g., H-ZSM-5) 350-450 °CHigh selectivity due to shape-selective pores, good thermal stability.Can be susceptible to pore blockage; may require careful optimization of Si/Al ratio.[4]
Alumina (Al₂O₃) with Promoters 400-500 °CGood mechanical strength and thermal stability. Promoters can enhance selectivity.Lower intrinsic acidity compared to silica-alumina. Promoter leaching can be an issue.
Mixed Metal Oxides (e.g., CdO/Cr₂O₃ on Kaolin) 380-440 °CCan achieve high yields for specific methylpyridines.[5]Environmental and safety concerns with heavy metals like Cadmium.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My yield of this compound is consistently low. What are the likely causes?

Low yield is a frequent problem that can often be traced back to the catalyst, reaction conditions, or feed purity.

Potential Causes & Recommended Solutions:

  • Suboptimal Reaction Temperature: The Chichibabin synthesis has a specific optimal temperature window.

    • Too Low: Reaction rates will be slow, leading to incomplete conversion.

    • Too High: Increased cracking and polymerization reactions (coking) occur, reducing selectivity and deactivating the catalyst.

    • Solution: Perform a temperature screening study, typically in 20 °C increments, around the literature-reported values (e.g., 380-450 °C) to find the sweet spot for your specific catalyst and reactor setup.

  • Incorrect Reactant Stoichiometry: The molar ratio of aldehydes to ammonia is critical.

    • Cause: An excess of aldehydes can promote polymerization and coking, while excess ammonia can sometimes inhibit the reaction or lead to different byproducts.

    • Solution: Systematically vary the aldehyde-to-ammonia feed ratio. Analyze the product stream at each ratio to determine the optimal balance for maximizing yield.

  • Catalyst Deactivation: Your catalyst may be losing activity during the run. (See Q3 for more detail).

  • Feed Impurities: The presence of contaminants can poison the catalyst.

    • Cause: Sulfur, chlorine, or heavy metal compounds in the aldehyde or ammonia feeds can irreversibly bind to the catalyst's active sites.

    • Solution: Ensure high-purity reactants. If contamination is suspected, pass the feeds through a guard bed (e.g., activated carbon) before they enter the reactor.

Q2: I am observing significant formation of byproducts. How can I improve selectivity?

Poor selectivity results in a complex product mixture, increasing separation costs and reducing the yield of the desired isomer.

Potential Causes & Recommended Solutions:

  • Non-Optimal Catalyst: The catalyst's acidic and structural properties dictate selectivity.

    • Cause: Amorphous catalysts with a wide distribution of acid site strengths can catalyze numerous side reactions.

    • Solution: Consider switching to a shape-selective catalyst like a medium-pore zeolite (e.g., ZSM-5). The constrained pore environment can sterically hinder the formation of bulkier isomers and byproducts, favoring the desired product.[4]

  • Incorrect Residence Time (Space Velocity): The time reactants spend in contact with the catalyst is crucial.

    • Too Long: A long residence time can lead to secondary reactions, where the desired product isomerizes or cracks into smaller molecules.

    • Too Short: Incomplete reaction occurs, leaving unreacted starting materials and intermediates.

    • Solution: Optimize the Weight Hourly Space Velocity (WHSV) by adjusting the feed flow rate. A higher WHSV reduces residence time. Correlate WHSV with product analysis to find the optimal point for selectivity.

  • Reaction Temperature: As with yield, temperature heavily influences which reaction pathways are kinetically favored. Higher temperatures often lead to more cracking and the formation of light byproducts.

Q3: My catalyst activity is dropping rapidly. What is causing this deactivation and how can I prevent it?

Catalyst deactivation is a major concern in high-temperature gas-phase reactions, impacting process efficiency and cost.

dot

Fig 1. Catalyst Deactivation Pathways cluster_main cluster_coking cluster_poisoning cluster_sintering Deactivation Catalyst Deactivation Coking Coking / Fouling Deactivation->Coking Poisoning Poisoning Deactivation->Poisoning Sintering Sintering Deactivation->Sintering Coking_Cause Cause: High Temperature, Aldehyde Polymerization Poisoning_Cause Cause: Sulfur, Halogens, or Metals in Feed Sintering_Cause Cause: Excessive Temperatures (Thermal Runaway) Coking_Effect Effect: Carbonaceous deposits block pores and active sites Coking_Solution Solution: Periodic regeneration via controlled air burn-off Poisoning_Effect Effect: Irreversible chemical bonding to active sites Poisoning_Solution Solution: Purify feedstocks; Use of guard beds Sintering_Effect Effect: Loss of surface area and crystal structure collapse Sintering_Solution Solution: Strict temperature control; Use thermally stable supports

Caption: Catalyst Deactivation Pathways

Solutions:

  • Preventing Coking: Co-feeding a small amount of water (steam) with the reactants can sometimes suppress coke formation by promoting the gasification of coke precursors. Lowering the reaction temperature, if possible without sacrificing too much activity, is also effective.

  • Catalyst Regeneration: For deactivation by coking, a common industrial practice is to perform an in-situ regeneration. This involves stopping the reactant feed and passing a controlled stream of diluted air over the catalyst bed at high temperatures to carefully burn off the carbon deposits.

  • Feed Purification: As mentioned, preventing poisons from reaching the catalyst is the most effective strategy. This is a critical aspect of process design.[6]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Chichibabin synthesis for this compound?

The mechanism is a complex cascade of classic organic reactions catalyzed on the solid acid surface.

dot

Fig 2. Simplified Chichibabin Mechanism Reactants Acetaldehyde + Valeraldehyde + Ammonia Step1 1. Imine/Enamine Formation Reactants->Step1 Step2 2. Aldol-type Condensation Step1->Step2 Step3 3. Michael Addition Step2->Step3 Step4 4. Cyclization & Dehydration Step3->Step4 Step5 5. Dehydrogenation (Aromatization) Step4->Step5 Product This compound Step5->Product

Caption: Simplified Chichibabin Mechanism

  • Step 1: Aldehydes react with ammonia to form imines and enamines.

  • Step 2 & 3: These intermediates undergo a series of acid-catalyzed aldol-type condensations and Michael additions to build the carbon-nitrogen backbone.

  • Step 4 & 5: The resulting acyclic intermediate cyclizes, dehydrates, and is finally dehydrogenated to form the aromatic pyridine ring.

Q2: What are the critical process parameters I need to control?

Beyond catalyst choice, the following parameters are paramount:

  • Temperature: The single most important variable affecting rate, selectivity, and catalyst lifespan.

  • Pressure: While the reaction is often run at or near atmospheric pressure, pressure can influence residence time and surface concentrations.

  • Feed Ratio: The molar ratio of ammonia to the total aldehydes.

  • Space Velocity (WHSV): Controls the residence time of reactants on the catalyst.

Q3: How do catalyst promoters work in this reaction?

Promoters are substances added in small quantities to a catalyst to improve its performance. In oxide catalysts, promoters can function in several ways:

  • Activity Promoters: Some metal oxides can enhance the intrinsic activity of the catalyst. For example, adding a reducible metal like platinum can facilitate hydrogenation/dehydrogenation steps via hydrogen spillover.[7]

  • Selectivity Modifiers: Promoters can alter the surface acidity, for instance, by neutralizing the strongest acid sites that cause unwanted cracking, thereby improving selectivity to the desired product.

  • Stability Enhancers: Certain promoters can improve the thermal stability of the catalyst support, preventing sintering at high reaction temperatures.

Section 4: Representative Experimental Protocol

This protocol describes a general procedure for the gas-phase synthesis of this compound. Warning: This reaction involves flammable materials and high temperatures and should only be performed by trained personnel with appropriate safety measures in place.

1. Catalyst Loading and Activation: a. A tubular fixed-bed reactor (e.g., stainless steel) is loaded with the chosen catalyst (e.g., 10g of silica-alumina extrudates). b. The catalyst bed is secured with quartz wool plugs. c. The catalyst is pre-treated by heating to the reaction temperature (e.g., 420 °C) under a flow of inert gas (e.g., nitrogen) for 2-4 hours to remove adsorbed water and impurities.

2. Reactant Feed Preparation: a. A liquid feed mixture of acetaldehyde and valeraldehyde is prepared at the desired molar ratio. b. Separate high-pressure pumps are used to deliver the aldehyde mixture and liquid ammonia.

3. Reaction Execution: a. The aldehyde and ammonia feeds are vaporized and pre-heated separately before being mixed with a carrier gas (e.g., N₂) just prior to the reactor inlet. b. The gaseous mixture is passed through the heated catalyst bed. Typical conditions:

  • Temperature: 420 °C
  • Pressure: 1-2 atm
  • WHSV: 0.5 h⁻¹ (based on aldehyde feed)
  • Ammonia/Total Aldehyde Molar Ratio: 3:1

4. Product Collection and Analysis: a. The reactor outlet stream is passed through a series of cold traps (e.g., ice-water bath followed by a dry ice/acetone bath) to condense the liquid products. b. The collected liquid will contain the product, unreacted aldehydes, water, and byproducts. c. The organic phase is separated from the aqueous phase. d. The composition of the organic phase is analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion, selectivity, and yield.

References

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - NIH. (n.d.).
  • Pyridine synthesis - Organic Chemistry Portal. (n.d.).
  • 5-Butyl-2-methyl-pyridine | 702-16-9 | FB52373 - Biosynth. (n.d.).
  • Plausible elementary reaction sequence for catalytic pyridine... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC - NIH. (n.d.).
  • Electronic nature of pyridine and its deactivation via Lewis acid. - ResearchGate. (n.d.).
  • A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine - ResearchGate. (n.d.).
  • C–H alkylation of pyridines with olefins catalyzed by imidazolin-2-iminato-ligated rare-earth alkyl complexes | Request PDF - ResearchGate. (n.d.).
  • US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents. (n.d.).
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (n.d.).
  • 5-Butyl-2-methyl-pyridine - Chem-Impex. (n.d.).
  • A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - RSC Publishing. (n.d.).
  • Chichibabin pyridine synthesis - Wikipedia. (n.d.).
  • 5-Ethyl-2-methylpyridine - Wikipedia. (n.d.).
  • Synthesis of methylpyridines by catalytic method in the gas phase - Semantic Scholar. (n.d.).
  • This compound - Chem-Impex. (n.d.).
  • Insights into the Role of Pt Promoter in Co/TiO 2 Catalysts for CO Hydrogenation - MDPI. (n.d.).

Sources

Technical Support Center: Solvent Effects on 5-Butyl-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in reactions involving 5-Butyl-2-methylpyridine. Our goal is to move beyond simple protocol steps and delve into the causality behind experimental choices, empowering you to optimize your reactions, troubleshoot challenges, and ensure reproducible results.

Part 1: Foundational Concepts in Solvent Selection

Before troubleshooting specific reactions, it is crucial to understand the interplay between the properties of this compound and the characteristics of common laboratory solvents.

FAQ: How does the structure of this compound influence solvent choice?

The structure of this compound presents three key features that dictate its reactivity and interaction with solvents:

  • The Pyridinic Nitrogen: The lone pair of electrons on the nitrogen atom makes it a nucleophilic and basic center. This site is highly sensitive to the solvent environment. Protic solvents can hydrogen-bond with this nitrogen, reducing its nucleophilicity, while polar aprotic solvents can stabilize charged intermediates formed during reactions at this site.

  • The 2-Methyl Group: This group provides significant steric hindrance around the nitrogen atom and the C2 position of the ring. This steric bulk can influence the accessibility of reagents and favor reactions at less hindered positions (e.g., C4 or C6). Solvent molecules themselves can exacerbate this effect; bulkier solvent molecules may further limit access to the nitrogen.

  • The 5-Butyl Group: This nonpolar alkyl chain increases the compound's overall hydrophobicity.[1] Consequently, this compound exhibits enhanced solubility in less polar organic solvents compared to pyridine itself. This property is advantageous for reactions requiring nonpolar media but can pose challenges for reactions in highly polar or aqueous systems.[2]

FAQ: What key solvent properties should I consider, and how do they impact pyridine reactions?

Choosing a solvent is not arbitrary; it's a strategic decision based on established physical and chemical principles. The primary properties to consider are polarity (dielectric constant and dipole moment) and proticity (the ability to donate a proton).

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[3] They excel at stabilizing both cations and anions. However, they can solvate and deactivate strong nucleophiles and may participate in unwanted side reactions.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents possess significant dipole moments but lack O-H or N-H bonds.[4][5] They are poor at solvating anions, which leaves the nucleophile "bare" and highly reactive, making them ideal for SN2 reactions.[5][6]

  • Nonpolar Aprotic Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and are poor at stabilizing charged species. They are often used when reactants are nonpolar or to suppress charge-separated pathways. Ethereal solvents like THF and dioxane are unique in that they are relatively nonpolar but can coordinate to metal cations via their oxygen lone pairs.

The following diagram illustrates the initial decision-making process for solvent selection based on the general reaction mechanism.

G start Reaction Type? sn1 SN1 or Cationic Intermediate? start->sn1  Forms Charged  Intermediates sn2 SN2 or Anionic Nucleophile? start->sn2  Involves  Charged Nucleophile radical Radical or Nonpolar Mechanism? start->radical  Neutral  Reactants protic Use Polar Protic Solvent (e.g., EtOH, H2O) Stabilizes carbocation. sn1->protic aprotic Use Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Maximizes nucleophile reactivity. sn2->aprotic nonpolar Use Nonpolar Solvent (e.g., Toluene, Hexane) Minimizes charge stabilization. radical->nonpolar G start Start: Optimize Lithiation solvent_choice Select Solvent System start->solvent_choice hexane Hexane / Toluene (Non-coordinating) solvent_choice->hexane No thf THF / Diethyl Ether (Coordinating) solvent_choice->thf Yes result_hexane Result: Low Reactivity - Large alkyllithium aggregates - Unstable intermediate - Mixture of products hexane->result_hexane result_thf Result: High Reactivity - Monomeric/dimeric alkyllithium - Stabilized intermediate - Clean reaction thf->result_thf add_tmeda Still sluggish? Add TMEDA to further break aggregates. result_thf->add_tmeda

Sources

Technical Support Center: Managing Exotherms in 5-Butyl-2-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Butyl-2-methylpyridine. Our focus is to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, with a core emphasis on the safe management of exothermic events inherent in its synthesis, particularly when employing Grignar-based methodologies.

Introduction: The Challenge of Pyridine Alkylation

The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications, often involves the formation of a new carbon-carbon bond on the pyridine ring.[1] One of the most common and effective methods for this transformation is the Grignard reaction. However, the formation of the Grignard reagent and its subsequent reaction with a pyridine substrate are notoriously exothermic processes.[2] Uncontrolled exotherms can lead to runaway reactions, compromising safety, reducing yield, and leading to the formation of undesirable byproducts. This guide provides a comprehensive framework for understanding, controlling, and troubleshooting these exothermic events.

Frequently Asked Questions (FAQs)

Q1: What is the most significant safety concern when synthesizing this compound via a Grignard reaction?

The primary safety concern is the potential for a runaway reaction due to the highly exothermic nature of both the Grignard reagent formation and its subsequent reaction with the pyridine substrate.[2] This can lead to a rapid increase in temperature and pressure within the reaction vessel.

Q2: Why is my Grignard reaction not initiating?

Several factors can inhibit the initiation of a Grignard reaction:

  • Presence of moisture: Grignard reagents are highly sensitive to water. Ensure all glassware is flame-dried and solvents are anhydrous.[3]

  • Inactive magnesium surface: The magnesium turnings may have an oxide layer that prevents the reaction. Activation by mechanical crushing or using a small amount of iodine or 1,2-dibromoethane can be effective.[3]

  • Purity of reagents: Impurities in the alkyl halide or solvent can quench the reaction.

Q3: My reaction has started, but the exotherm is too vigorous. What should I do?

Immediate cooling with an ice bath is the first step. The rate of addition of the Grignard reagent or the alkyl halide should be slowed down or stopped until the temperature is under control.[4]

Q4: What are the common side products in this synthesis?

Common side products can include:

  • Wurtz coupling products: Dimerization of the alkyl halide.[5]

  • Homocoupling of the pyridine: Formation of bipyridyl species.

  • Products from reaction with atmospheric CO2: Carboxylic acids can be formed if the reaction is not kept under an inert atmosphere.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common method. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are recommended for identifying and quantifying the product and any impurities.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction Fails to Initiate Moisture in glassware or solvents.Flame-dry all glassware and use anhydrous solvents.[3]
Inactive magnesium surface.Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also initiate the reaction.[3][4]
Impure reagents.Use freshly distilled alkyl halide and high-purity magnesium.
Runaway Exotherm Addition rate of reagent is too fast.Immediately cool the reaction vessel and stop the addition. Resume at a much slower rate once the temperature is controlled.[4]
Insufficient cooling.Ensure the cooling bath is at the appropriate temperature and has sufficient capacity for the scale of the reaction.
Low Yield of this compound Grignard reagent concentration is lower than expected.Titrate the Grignard reagent before use to determine its exact molarity.[3]
Side reactions (e.g., Wurtz coupling).Use a less reactive solvent like 2-methyltetrahydrofuran (2-MeTHF) which has been shown to suppress Wurtz coupling.[5] Maintain a low reaction temperature.
Incomplete reaction.Monitor the reaction by TLC or GC-MS to ensure it has gone to completion before quenching.
Formation of Significant Byproducts Reaction temperature is too high.Maintain a consistent low temperature throughout the addition of the Grignard reagent.
Presence of oxygen or carbon dioxide.Ensure the reaction is carried out under a strict inert atmosphere (e.g., nitrogen or argon).[8]
Improper quenching.Quench the reaction at a low temperature by slowly adding a saturated aqueous solution of ammonium chloride.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is based on the reaction of butylmagnesium bromide with 2-bromo-5-methylpyridine.

Materials:

  • Magnesium turnings

  • 1-Bromobutane

  • 2-Bromo-5-methylpyridine

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere, add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine.[4]

    • Add a small amount of anhydrous THF to just cover the magnesium.

    • In the addition funnel, place a solution of 1-bromobutane (1.1 equivalents) in anhydrous THF.

    • Add a small portion of the 1-bromobutane solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and gentle refluxing.[4]

    • Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. Use an external cooling bath to control the exotherm.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Bromo-5-methylpyridine:

    • Cool the freshly prepared butylmagnesium bromide solution to 0 °C in an ice bath.

    • In a separate flame-dried flask, dissolve 2-bromo-5-methylpyridine (1.0 equivalent) in anhydrous THF.

    • Add the 2-bromo-5-methylpyridine solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.[9] Caution: This is an exothermic process.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Analytical Monitoring by GC-MS

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Parameter Condition Rationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for the separation of aromatic and alkyl compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas compatible with MS detection.
Oven Program Initial temp: 50°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 minProvides good separation of starting materials, product, and potential byproducts.
Injector Temp 250°CEnsures complete volatilization of the sample.
MS Source Temp 230°CStandard temperature for electron ionization.
MS Quad Temp 150°CStandard temperature for the quadrupole mass analyzer.
Scan Range 40-400 m/zCovers the molecular weights of expected compounds.

Visualization of Key Processes

Logical Flow of Exotherm Management

ExothermManagement A Preparation (Anhydrous Conditions) B Grignard Formation (Controlled Addition) A->B C Initiation Check B->C C->B No Initiation (Activate/Warm) D Exotherm Detected C->D Initiation Confirmed E Controlled Reaction (Cooling & Slow Addition) D->E Manage Heat F Reaction Monitoring (TLC/GC-MS) E->F F->E Incomplete G Controlled Quenching (0°C, Slow Addition) F->G Complete H Work-up & Purification G->H

Caption: Workflow for managing exotherms in Grignard synthesis.

Troubleshooting Decision Tree for Low Yield

LowYieldTroubleshooting Start Low Yield of This compound Q1 Was Grignard Reagent Titrated? Start->Q1 A1_Yes Check for Side Reactions (e.g., Wurtz Coupling) Q1->A1_Yes Yes A1_No Titrate Reagent and Repeat Q1->A1_No No Q2 Was Reaction Monitored to Completion? A1_Yes->Q2 A1_No->Start A2_Yes Review Quenching and Work-up Procedure Q2->A2_Yes Yes A2_No Monitor Reaction (TLC/GC-MS) Q2->A2_No No Q3 Was Reaction Kept Under Inert Atmosphere? A2_Yes->Q3 A2_No->Start A3_Yes Investigate Purity of Starting Materials Q3->A3_Yes Yes A3_No Improve Inert Atmosphere Technique Q3->A3_No No

Caption: Decision tree for troubleshooting low product yield.

References

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Trecourt, F., Breton, G., & Bonnet, V. (2010). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ChemInform, 41(25).
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  • Benchchem. (2025). Controlling exothermic reactions in Grignard synthesis.
  • Chemistry LibreTexts. (2021). Quenching Reactions: Grignards.
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  • Reuse, P., & Ubrich, O. (2007).
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  • Benchchem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
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  • Google Patents. (n.d.). CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Triphenylethylene Synthesis.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • ACS Omega. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts.
  • Benchchem. (2025). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
  • National Center for Biotechnology Information. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines.
  • PubMed. (2009).
  • LCGC Europe. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • Defense Technical Information Center. (n.d.).
  • Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • DiVA portal. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides.
  • Global Substance Registration System. (n.d.). This compound.
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89(10), 7148-7155.
  • National Center for Biotechnology Inform
  • Journal of Natural Products. (n.d.).
  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole.
  • ResearchG
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Validation & Comparative

comparing reactivity of 5-Butyl-2-methylpyridine with other picolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 5-Butyl-2-methylpyridine and Other Picoline Isomers

Introduction: Understanding the Reactivity Landscape of Picolines

Picolines, the mono-methyl derivatives of pyridine, are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Their chemical behavior is dictated by the interplay between the electron-deficient pyridine ring and the appended methyl group. The nitrogen heteroatom exerts a strong electron-withdrawing effect, deactivating the ring towards electrophilic substitution compared to benzene, yet activating it for nucleophilic attack.[2] The methyl group, however, offers a reactive handle for transformations such as oxidation and condensation.[3][4]

This guide provides a comparative analysis of this compound against the three primary picoline isomers: 2-picoline (α-picoline), 3-picoline (β-picoline), and 4-picoline (γ-picoline). The introduction of a butyl group at the 5-position significantly modulates the electronic and steric profile of the 2-picoline scaffold, leading to a distinct reactivity profile. Understanding these nuances is paramount for researchers in synthetic route design, enabling predictable control over reaction outcomes and the strategic development of complex molecules.[5]

Structural and Electronic Effects of Alkyl Substitution

The reactivity of any picoline derivative is fundamentally governed by the electronic effects of its substituents. Both the methyl and butyl groups are alkyl substituents, which are generally considered electron-donating groups (EDGs) through an inductive effect (+I). This effect increases the electron density on the pyridine ring.

  • This compound: Possesses two EDGs. The butyl group at the 5-position and the methyl group at the 2-position both contribute to increased electron density in the ring, enhancing its basicity and reactivity towards electrophiles compared to unsubstituted pyridine.

  • 2-Picoline, 3-Picoline, and 4-Picoline: Each has a single electron-donating methyl group, influencing the ring's reactivity based on its position relative to the nitrogen atom.[6]

A critical aspect of picoline chemistry is the reactivity of the methyl group itself. The protons on the methyl groups of 2-picoline and 4-picoline are significantly more acidic than those of 3-picoline. This is due to the ability of the nitrogen atom to stabilize the resulting carbanion (pyridinium methide) through resonance, an effect not possible for the 3-isomer.

G cluster_0 Electronic Effects on Pyridine Ring cluster_1 Reactivity of Methyl Group A Electron-Donating Groups (e.g., -CH3, -C4H9) B Increased Electron Density on Pyridine Ring A->B C Increased Basicity (Higher pKa) B->C D Enhanced Reactivity towards Electrophilic Aromatic Substitution B->D E Decreased Reactivity towards Nucleophilic Aromatic Substitution B->E F Methyl Group at C2 or C4 G Resonance Stabilization of Carbanion by Nitrogen F->G H Increased Acidity of Methyl Protons G->H I Facilitates Deprotonation and Condensation Reactions H->I

Caption: Influence of substituents on picoline reactivity.

Comparative Analysis of Chemical Reactivity

Basicity and pKa Values

The basicity of the pyridine nitrogen is a direct reflection of the electronic effects of the ring substituents. Electron-donating groups increase the electron density on the nitrogen, making it a stronger base and resulting in a higher pKa for its conjugate acid.

Based on established principles, the presence of two electron-donating alkyl groups in this compound would be expected to render it more basic than the single-substituted picolines.[3]

CompoundStructurepKa of Conjugate AcidRationale for Basicity
This compound CCCCC1=CN=C(C=C1)CEstimated > 6.0Two electron-donating groups (+I effect) increase electron density on the nitrogen.
2-Methylpyridine (2-Picoline) CC1=CC=CC=N15.96[6]One electron-donating group increases basicity relative to pyridine (pKa = 5.25).[3]
3-Methylpyridine (3-Picoline) CC1=CN=CC=C15.63[6]The methyl group is meta to the nitrogen, so its electron-donating effect is less pronounced on the nitrogen lone pair.
4-Methylpyridine (4-Picoline) CC1=CC=NC=C15.98[6]The methyl group is para to the nitrogen, effectively donating electron density to the nitrogen.
Reactivity of the Methyl Group: Oxidation

The oxidation of the methyl group to a carboxylic acid is a key transformation for picolines, yielding valuable picolinic, nicotinic, and isonicotinic acids.[4][7] The ease of this oxidation is influenced by the electronic environment of the methyl group.

The electron-donating butyl group in this compound slightly deactivates the methyl group towards oxidation compared to unsubstituted 2-picoline by increasing the electron density at the methyl-bearing carbon. However, this effect is generally less significant than the inherent reactivity of the methyl group in the picoline system. The primary factor remains the ability of the pyridine ring to stabilize radical or anionic intermediates formed during the oxidation process.

CompoundRelative Rate of OxidationProduct
This compound Moderate5-Butylpicolinic acid
2-Picoline Moderate-HighPicolinic Acid[3]
3-Picoline LowNicotinic Acid[8]
4-Picoline HighIsonicotinic Acid

The lower reactivity of 3-picoline is attributed to the lack of direct resonance stabilization for intermediates at the methyl group.[6]

Reactivity of the Pyridine Ring: Electrophilic Aromatic Substitution (EAS)

While the pyridine ring is generally deactivated towards EAS, the presence of activating, electron-donating alkyl groups can facilitate these reactions.[9] The directing effect of the substituents and the nitrogen atom determines the position of substitution.

  • This compound: The two activating groups enhance the ring's reactivity. Substitution would be expected to occur at the C3 or C4 positions, which are ortho/para to the activating groups and not sterically hindered.

  • 2-Picoline: Substitution typically occurs at the 5-position.

  • 3-Picoline: Substitution occurs at the 2- and 6-positions.

  • 4-Picoline: Substitution occurs at the 3- and 5-positions.

The butyl group in this compound, in addition to its electronic effect, introduces significant steric hindrance.[10] This steric bulk would likely disfavor electrophilic attack at the adjacent C4 and C6 positions.

Steric Hindrance Effects

Steric hindrance plays a crucial role in the reactivity of substituted pyridines, influencing the ability of reagents to approach the nitrogen atom or the ring carbons.[10][11]

  • This compound: The 2-methyl group provides steric hindrance around the nitrogen atom, which can affect its coordination with Lewis acids or its role as a nucleophilic catalyst. This is a well-documented effect in 2-substituted pyridines.[11] The 5-butyl group, while further from the nitrogen, can sterically shield the C4 and C6 positions of the ring from attack by bulky reagents.

  • 2-Picoline: Exhibits similar steric hindrance around the nitrogen as this compound.

  • 3-Picoline & 4-Picoline: Lack a substituent adjacent to the nitrogen, making them less sterically hindered and more effective as nucleophilic bases or ligands in many cases.

Experimental Protocols for Reactivity Comparison

To empirically validate the theoretical differences in reactivity, a series of standardized experiments can be performed. The following protocols are designed for a systematic, side-by-side comparison.

Protocol 1: Comparative Oxidation of the Methyl Group

Objective: To compare the relative rates of oxidation of this compound and other picoline isomers to their corresponding carboxylic acids using potassium permanganate.

Methodology:

  • Preparation: For each picoline derivative, prepare a 0.1 M solution in a 1:1 mixture of water and pyridine (the pyridine co-solvent aids solubility).

  • Reaction Setup: In separate round-bottom flasks equipped with reflux condensers and magnetic stirrers, place 50 mL of each picoline solution. Heat the solutions to 80°C in a water bath.

  • Initiation: To each flask, add an equimolar amount of potassium permanganate (KMnO₄) portion-wise over 15 minutes. The purple color of the permanganate will disappear as it is consumed.

  • Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a 1 mL aliquot from each reaction mixture. Quench the reaction in the aliquot with a small amount of sodium bisulfite solution to remove any remaining KMnO₄.

  • Analysis: Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the starting material and the carboxylic acid product.

  • Data Interpretation: Plot the concentration of the product formed versus time for each derivative. The initial slope of this curve will provide a relative measure of the reaction rate.

Caption: Workflow for comparative oxidation of picolines.

Protocol 2: Comparative Analysis of Basicity via Titration

Objective: To experimentally determine and compare the pKa values of the conjugate acids of this compound and other picoline isomers.

Methodology:

  • Solution Preparation: Prepare accurate 0.1 M aqueous solutions of each picoline derivative.

  • Titration Setup: Calibrate a pH meter. Place 25.00 mL of one of the picoline solutions into a beaker with a magnetic stir bar.

  • Titration: Titrate the solution with a standardized 0.1 M solution of hydrochloric acid (HCl), recording the pH after each addition of titrant.

  • Data Collection: Continue the titration well past the equivalence point.

  • Analysis: Plot the pH versus the volume of HCl added. The pH at the half-equivalence point (the point where half of the picoline has been protonated) is equal to the pKa of the conjugate acid.

  • Repetition: Repeat the procedure for each picoline isomer to ensure reproducibility.

Conclusion

The reactivity of this compound is a nuanced interplay of electronic and steric factors. The combined electron-donating effects of the butyl and methyl groups increase the basicity of the nitrogen and activate the ring towards electrophilic substitution more so than single-substituted picolines. Conversely, the methyl group's reactivity, particularly in oxidation and deprotonation-driven reactions, is slightly attenuated by the electron-donating butyl group but remains significant due to its ortho position to the ring nitrogen.

Steric hindrance from the 2-methyl group impacts reactions at the nitrogen center, a feature it shares with 2-picoline. The 5-butyl group further introduces steric shielding at the C4 and C6 positions. For the medicinal or materials chemist, these characteristics make this compound a unique building block. Its enhanced basicity can be leveraged in catalysis, while the specific activation and steric profile of the ring can be exploited to direct synthetic transformations with high regioselectivity. The provided experimental frameworks offer a robust starting point for quantifying these differences and informing rational catalyst and synthetic route design.

References

  • Wikipedia. (n.d.). 2-Methylpyridine.
  • Wikipedia. (n.d.). Picoline.
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  • Chem-Impex International. (n.d.). 5-Butyl-2-methyl-pyridine.
  • Dongguk University. (2013). Unimolecular reactions of gaseous picoline radical cations. A new experimental and computational study. dCollection.
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  • Brown, H. C., & Nakagawa, M. (1956). Steric Effects in Elimination Reactions. VIII. The Effect of the Steric Requirements of Pyridine Bases on the Direction of the Elimination Reaction. Journal of the American Chemical Society, 78(10), 2197–2201.
  • Moseley, J. D., & Kappe, C. O. (2011). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 16(9), 7396–7406.
  • Lisicki, D., et al. (2021). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. Molecules, 26(17), 5343.
  • Oae, S., Kitao, T., & Kitaoka, Y. (1959). The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride. Journal of the American Chemical Society, 81(21), 5655–5659.
  • Primary Information Services. (n.d.). Picoline Report.
  • Semantic Scholar. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW.
  • ResearchGate. (1987). Comparison of pyridine and 4-methyl-pyridine as ligands to cobalt(II) chloride in the gas phase and in solution.
  • ResearchGate. (2021). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Jaffé, H. H. (1953). A Comparison of the Structure and Reactivity of Pyridine and Pyridine-1-oxide. Journal of the American Chemical Society, 75(10), 2521–2525.
  • Movassaghi, M., & Schmidt, M. A. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(40), 12130–12131.
  • ResearchGate. (n.d.). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines.
  • Bull, J. A., et al. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 111(7), 3649–3767.
  • Glusker, D. L., & Miller, A. (1957). Reaction Products of γ Picoline and Iodine. The Journal of Chemical Physics, 26(2), 331–337.
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  • Royal Society of Chemistry. (2020). Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. Chemical Science, 12(3), 1148–1154.
  • Wikipedia. (n.d.). Steric effects.
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  • ResearchGate. (2012). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents.
  • Deady, L. W., et al. (1973). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (6), 782-784.
  • Ashenhurst, J. (2024, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
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The Strategic Advantage of 5-Butyl-2-methylpyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Optimizing Chemical Synthesis and Performance

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts reaction outcomes, scalability, and the ultimate performance of target molecules. Among the vast landscape of heterocyclic intermediates, 2,5-disubstituted pyridines stand out for their utility in constructing complex molecular architectures. This guide provides an in-depth technical comparison of 5-Butyl-2-methylpyridine against its close structural analogs, with a particular focus on 5-Ethyl-2-methylpyridine. By examining their physicochemical properties, synthetic accessibility, and performance in key applications, we aim to furnish researchers with the data-driven insights necessary to make informed decisions in their synthetic endeavors.

Physicochemical Properties: The Impact of Alkyl Chain Length

The seemingly subtle difference in the length of the alkyl substituent at the 5-position—a butyl versus an ethyl group—imparts distinct physicochemical characteristics to these pyridine derivatives. These properties can significantly influence their behavior in various applications, from solubility and reaction kinetics to their efficacy as ligands or corrosion inhibitors.

PropertyThis compound5-Ethyl-2-methylpyridineImpact of Longer Alkyl Chain
Molecular Formula C₁₀H₁₅NC₈H₁₁NIncreased molecular weight and carbon content.
Molecular Weight 149.23 g/mol 121.18 g/mol Higher molecular weight.
Boiling Point 217.80 °C[1]178 °C[2]Significantly higher boiling point, indicating stronger intermolecular van der Waals forces. This can be advantageous in high-temperature reactions.
Density Not readily available0.919 g/mL at 25 °CExpected to be slightly lower than 5-Ethyl-2-methylpyridine due to the increased volume-to-mass ratio of the butyl group.
Solubility in Water Not readily available1.2 g/100 mL[2]Expected to have lower water solubility due to increased hydrophobicity of the butyl group.
Flash Point 85.60 °C[1]~66 °C[3]Higher flash point, suggesting it is less flammable and safer to handle at elevated temperatures.

The increased lipophilicity of this compound, a direct consequence of its longer butyl chain, can be a significant advantage in applications requiring enhanced solubility in organic solvents or for facilitating passage through biological membranes in drug discovery contexts.

Synthesis and Accessibility: A Comparative Overview

Both this compound and 5-Ethyl-2-methylpyridine are accessible through established synthetic methodologies. The classical approach often involves the condensation of aldehydes or ketones with ammonia or amines.

Experimental Protocol: Synthesis of 5-Ethyl-2-methylpyridine

A well-documented procedure for the synthesis of 5-Ethyl-2-methylpyridine is the condensation of paraldehyde with aqueous ammonia.[4]

Reaction Scheme:

A simplified reaction scheme for the synthesis of 5-Ethyl-2-methylpyridine.

Materials:

  • Paraldehyde

  • 28% Aqueous Ammonium Hydroxide

  • Ammonium Acetate

  • Chloroform

  • Steel reaction vessel (autoclave)

  • Distillation apparatus

Procedure:

  • Charge a 2-liter steel reaction vessel with 267 g (296 mL) of 28% aqueous ammonium hydroxide, 207.5 g (209 mL) of paraldehyde, and 5.0 g of ammonium acetate.[4]

  • Seal the vessel and heat to 230°C with continuous agitation for 1 hour.[4]

  • Allow the autoclave to cool to room temperature.

  • Separate the two layers of the reaction mixture.

  • To the non-aqueous layer, add 60 mL of chloroform to precipitate any dissolved water. Combine this water with the aqueous layer.

  • Extract the aqueous layer with three 50-mL portions of chloroform.

  • Combine all chloroform extracts and distill at atmospheric pressure to remove the chloroform.

  • Fractionally distill the residue under reduced pressure to obtain 5-Ethyl-2-methylpyridine (boiling point 65-66°C at 17 mm Hg).[4]

Synthesis of this compound

While a similarly detailed, peer-reviewed protocol for the large-scale synthesis of this compound is not as readily available in the public domain, it is reasonable to assume a similar synthetic strategy employing a butyl-containing aldehyde or ketone precursor would be effective. The principles of pyridine synthesis, such as the Chichibabin reaction, would be applicable.

Performance in Key Applications: A Comparative Analysis

The choice between this compound and its shorter-chain analogs often depends on the specific requirements of the application.

Ligands in Catalysis

Substituted pyridines are widely used as ligands in transition metal catalysis. The electronic and steric properties of the pyridine ring can be fine-tuned by the nature and position of the substituents, which in turn influences the activity and selectivity of the catalyst. The longer, more electron-donating butyl group in this compound, compared to the ethyl group, can enhance the electron density on the pyridine nitrogen. This increased basicity can lead to stronger coordination to a metal center, potentially improving catalyst stability and performance in certain reactions.

Furthermore, both this compound and 5-Ethyl-2-methylpyridine can serve as precursors for the synthesis of more complex ligands, such as bipyridines, which are crucial in various catalytic systems.[5][6]

Logical Workflow for Bipyridine Ligand Synthesis:

Bipyridine_Synthesis_Workflow Start 5-Alkyl-2-methylpyridine (e.g., 5-Butyl- or 5-Ethyl-) Step1 Halogenation (e.g., Bromination) Start->Step1 Introduces a reactive handle Step2 Metal-Catalyzed Cross-Coupling (e.g., Stille, Suzuki, Negishi) Step1->Step2 Forms the C-C bond Product Substituted Bipyridine Ligand Step2->Product

General workflow for the synthesis of bipyridine ligands from 5-alkyl-2-methylpyridines.

While direct comparative catalytic data is scarce, the increased steric bulk of the butyl group may also play a role in influencing the selectivity of catalytic reactions by modifying the geometry of the catalyst's active site.

Intermediates in Pharmaceutical and Agrochemical Synthesis

The pyridine scaffold is a common motif in a wide range of pharmaceuticals and agrochemicals. The lipophilicity of a molecule is a critical parameter in drug design, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. The longer butyl chain in this compound increases its lipophilicity compared to 5-Ethyl-2-methylpyridine. This can be a strategic advantage when designing molecules that need to penetrate lipid-rich environments, such as the blood-brain barrier.

The choice between a butyl and an ethyl substituent allows for fine-tuning of a drug candidate's ADME profile, which is a crucial aspect of the drug discovery and development process.[7][8]

Corrosion Inhibition

Pyridine derivatives are known to be effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[9][10][11][12] Their inhibitory action is attributed to the adsorption of the pyridine molecules onto the metal surface, forming a protective layer that hinders the corrosion process. The efficiency of this inhibition is influenced by the electronic properties of the pyridine ring and the nature of its substituents.

Studies on similar compounds have shown that increasing the length of the alkyl chain can enhance corrosion inhibition efficiency. This is likely due to the larger surface area coverage provided by the longer alkyl chain, leading to a more effective barrier against corrosive agents. Therefore, it is plausible that this compound would exhibit superior corrosion inhibition properties compared to 5-Ethyl-2-methylpyridine under similar conditions.

Conclusion and Future Outlook

While both this compound and 5-Ethyl-2-methylpyridine are valuable 2,5-disubstituted pyridine building blocks, the choice between them should be guided by the specific demands of the intended application.

Key advantages of this compound may include:

  • Enhanced Lipophilicity: Beneficial for applications in medicinal chemistry where increased solubility in organic media or membrane permeability is desired.

  • Potentially Superior Corrosion Inhibition: The longer alkyl chain is likely to provide better surface coverage and protection.

  • Higher Boiling Point and Flash Point: Offering a greater margin of safety and stability in high-temperature applications.

Conversely, 5-Ethyl-2-methylpyridine may be preferred in situations where higher water solubility is required or when the steric bulk of the substituent needs to be minimized.

The lack of direct, head-to-head comparative experimental data in the public domain highlights an opportunity for further research. Systematic studies comparing the performance of a series of 5-alkyl-2-methylpyridines in catalysis, corrosion inhibition, and as pharmaceutical intermediates would be of significant value to the scientific community. Such data would enable a more precise and predictive approach to the selection of these important synthetic building blocks.

References

  • Frank, R. L.; Pilgrim, F. J.; Riener, E. F. 5-Ethyl-2-methylpyridine. Org. Synth.1950, 30, 41. DOI: 10.15227/orgsyn.030.0041. [Link]
  • Smith, A. P.; Savage, S. A.; Love, J. C.; Fraser, C. L. Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-bipyridine. Org. Synth.2002, 78, 51. DOI: 10.15227/orgsyn.078.0051. [Link]
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  • Sallé, M. et al. Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. Request PDF. [Link]
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A Comparative Guide to the Validation of 5-Butyl-2-methylpyridine Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 5-Butyl-2-methylpyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception.[1][2] Its purity profile directly impacts the quality, safety, and efficacy of the final product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity against alternative analytical techniques, grounded in the principles of scientific integrity and regulatory compliance.

The Criticality of Purity Validation

The synthesis of this compound can introduce a variety of impurities, including unreacted starting materials, by-products from side reactions, and degradation products.[3] A robust analytical method must be able to separate, detect, and quantify these impurities to ensure the material meets stringent quality specifications. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[3][4]

This guide will detail a comprehensive, validated Reversed-Phase HPLC (RP-HPLC) method, explain the rationale behind the validation parameters as stipulated by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), and compare its performance to Gas Chromatography-Mass Spectrometry (GC-MS), a common alternative.[5][6][7][8]

Part 1: The Gold Standard - A Validated RP-HPLC Method

The objective of this HPLC method is to provide a reliable, accurate, and precise determination of the purity of this compound and to quantify any potential impurities. The method is designed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products.

Experimental Protocol: RP-HPLC for this compound

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector is suitable.[4]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven ability to separate a wide range of aromatic compounds.[4]

  • Mobile Phase: A gradient elution is employed to ensure the separation of both polar and non-polar impurities.

    • Solvent A: 0.1% Formic Acid in Water. The acidic modifier helps to achieve sharp peak shapes for the basic pyridine nitrogen.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.

  • Detection Wavelength: The PDA detector should be set to monitor across a range of 200-400 nm to capture all potential impurities. For quantification, a specific wavelength, likely the λmax of this compound (around 260-270 nm for pyridine derivatives), should be used.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is a suitable solvent.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filtration: All solutions must be filtered through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

Method Validation: A Self-Validating System

The trustworthiness of an analytical method hinges on its validation.[9] The following parameters, derived from ICH Q2(R2) guidelines, must be assessed to demonstrate the method is fit for its intended purpose.[6][10][11]

Caption: Logical workflow for HPLC method validation based on ICH guidelines.

1. Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]

  • Execution: Forced degradation studies are performed by subjecting the this compound sample to stress conditions (acid, base, oxidation, heat, light). The chromatograms of the stressed samples are then analyzed to ensure that the main peak is well-resolved from any degradation product peaks. Peak purity analysis using a PDA detector is essential here.[12]

2. Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]

  • Execution: A series of at least five concentrations of the reference standard are prepared across a range (e.g., 50% to 150% of the target concentration). The peak area response is plotted against concentration, and the correlation coefficient (r²) is calculated. An r² value of ≥ 0.999 is typically considered acceptable.

3. Accuracy: The closeness of test results obtained by the method to the true value.[10]

  • Execution: Accuracy is assessed by spiking a placebo or a known sample with known amounts of the this compound reference standard at different concentration levels (e.g., 80%, 100%, 120%). The percentage recovery is then calculated. Acceptance criteria are typically between 98.0% and 102.0%.

4. Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assessed by performing at least six replicate injections of the same sample at 100% concentration on the same day, by the same analyst, on the same instrument.[9]

  • Intermediate Precision: Evaluates the effect of random events on the precision of the analytical procedure, such as different days, different analysts, or different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the results should be not more than 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Execution: These are typically determined based on the signal-to-noise ratio (S/N), with a common approach being an S/N of 3:1 for LOD and 10:1 for LOQ.

6. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[10]

  • Execution: The effect of minor changes in flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic) on the results is evaluated. System suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits.

Part 2: Comparative Analysis - HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for identifying and quantifying volatile impurities.[13]

Caption: Head-to-head comparison of HPLC and GC-MS for purity analysis.

Performance Comparison Table
FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on boiling point and interaction with a stationary phase, followed by mass-based detection.[13]
Analyte Scope Excellent for a wide range of compounds, including non-volatile and thermally labile ones.Limited to volatile and thermally stable compounds. This compound is suitable, but less polar impurities are favored.
Specificity High, especially when using a PDA detector for peak purity assessment. Co-elution can be a challenge.Extremely high. The mass spectrometer provides a unique fragmentation pattern (a "fingerprint") for each compound, allowing for positive identification.[14]
Quantitation Considered the gold standard for quantitative analysis due to high precision and accuracy.[4]Good for quantitation, but generally considered less precise than HPLC for routine quality control.
Impurity Identification Indirect. Peaks corresponding to impurities must be isolated (fraction collection) and then analyzed by another technique (like MS or NMR) for structural elucidation.Direct. The mass spectrum of an impurity peak can be compared against libraries (e.g., NIST) for rapid identification.[15]
Throughput High. Modern UHPLC systems can significantly reduce run times.Can be lower due to longer column temperature programs and potential need for derivatization.
Causality Behind Method Choice
  • Why choose HPLC for routine QC? For routine quality control and batch release, the primary goal is to accurately quantify the main component and known impurities against a specification. HPLC provides superior quantitative performance (accuracy and precision) and is robust for this purpose.[16] Its ability to handle non-volatile compounds makes it more versatile for unknown degradation products that may form during stability studies.

  • When is GC-MS the better choice? GC-MS excels during process development and impurity profiling. When an unknown peak appears in the HPLC chromatogram, GC-MS can be used as an orthogonal, confirmatory technique to identify it. It is particularly adept at detecting residual solvents and volatile starting materials that may not be well-retained or resolved by RP-HPLC.

Conclusion

The validation of this compound purity is a critical step in ensuring the quality and consistency required for pharmaceutical and chemical research. A well-validated RP-HPLC method, developed and assessed according to ICH and USP guidelines, stands as the most robust, reliable, and precise technique for routine quality control and purity determination.[9][17][18] It offers a self-validating system that ensures trustworthiness through rigorous testing of specificity, linearity, accuracy, and precision.

While HPLC is the workhorse for quantitative analysis, GC-MS serves as an indispensable tool for the definitive identification of volatile impurities. A comprehensive purity assessment strategy should leverage HPLC for routine quantification and employ GC-MS as a complementary technique for in-depth impurity profiling and structural elucidation. This dual-pronged approach provides the highest level of confidence in the quality of this compound, thereby safeguarding the integrity of downstream research and development.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn.
  • Understanding the Latest Revisions to USP <621> | Agilent. Agilent Technologies.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. AMSbiopharma.
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  • <621> Chromatography - US Pharmacopeia (USP). The United States Pharmacopeial Convention.
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  • Are You Sure You Understand USP <621>? | LCGC International. LCGC International.
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  • HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research.
  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc - SciSpace. SciSpace.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. CUREUS.
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  • This compound | C10H15N | CID 69704 - PubChem. National Center for Biotechnology Information.

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comparative analysis of different synthetic routes to 5-Butyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Synthetic Routes to 5-Butyl-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of various agrochemicals and active pharmaceutical ingredients (APIs).[1] Its versatile properties make it a valuable building block in the development of more complex molecules.[1] This guide provides a , offering insights into the underlying mechanisms and experimental considerations to aid researchers in selecting the most appropriate method for their specific application.

Introduction: The Significance of this compound

This compound, also known as 5-butyl-picoline, is a substituted pyridine derivative with the molecular formula C10H15N.[2][3] Its structure, featuring both a pyridine ring and a butyl group, imparts a unique combination of stability and reactivity, making it a valuable intermediate in organic synthesis.[1] In the pharmaceutical industry, it plays a crucial role in the synthesis of APIs, contributing to the development of effective therapeutic agents.[1] Additionally, it finds application in the agrochemical sector as a building block for herbicides and pesticides, as well as in the flavor and fragrance industry.[1] Given its importance, the efficient and selective synthesis of this compound is a topic of significant interest to the scientific community.

Synthetic Strategies: A Detailed Examination

Several synthetic routes to this compound have been developed, each with its own set of advantages and disadvantages. This section will delve into the most prominent methods, providing mechanistic insights and experimental protocols.

The Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis is a classic and versatile method for constructing pyridine rings.[4] It involves the condensation of aldehydes and ketones with ammonia.[4] In the context of this compound, this reaction would utilize a mixture of acetaldehyde, butyraldehyde, and ammonia.

Mechanism:

The reaction proceeds through a series of aldol condensations, Michael additions, and imine formations, ultimately leading to the cyclization and aromatization of the pyridine ring.[4] The process is typically carried out at high temperatures (350–500 °C) over a solid-phase catalyst, such as modified alumina or silica.[4]

Experimental Protocol (Conceptual):

  • A gaseous mixture of acetaldehyde, butyraldehyde, and ammonia is passed over a heated bed of a suitable catalyst (e.g., alumina or silica).

  • The reaction temperature is maintained between 350-500°C.[4]

  • The product stream is cooled to condense the liquid products.

  • The crude product is then purified by fractional distillation to isolate this compound.

Causality and Considerations:

  • Catalyst Choice: The use of oxide catalysts like alumina or silica facilitates the necessary condensation and dehydration steps.[4] More recently, zeolite-based catalysts have been shown to improve conversion and selectivity.[5]

  • Temperature Control: High temperatures are required to overcome the activation energy for the various reaction steps. However, excessively high temperatures can lead to the formation of undesired byproducts.[6]

  • Reactant Ratios: The stoichiometry of the aldehydes and ammonia will influence the product distribution. Careful control of the reactant feed rates is crucial for maximizing the yield of the desired product.

  • Product Mixture: A significant drawback of this method is the potential for the formation of a mixture of pyridine derivatives, which necessitates careful purification.[7]

Alkylation of 2-Picoline (2-Methylpyridine)

An alternative approach involves the direct alkylation of a pre-formed pyridine ring, specifically 2-picoline (2-methylpyridine). This strategy focuses on introducing the butyl group at the 5-position of the pyridine ring.

Mechanism:

This transformation can be achieved through various methods, including Friedel-Crafts-type alkylations or metal-catalyzed C-H activation/alkylation. For instance, treatment of 2-picoline with butyllithium results in the deprotonation of the methyl group, creating a nucleophilic species that can react with an appropriate electrophile.[8] However, achieving selective alkylation at the 5-position of the ring can be challenging.

More advanced methods involve transition metal-catalyzed C-H activation. For example, rhodium(I) catalysts have been used for the ortho-alkylation of pyridines.[9] While this typically directs alkylation to the position adjacent to the nitrogen, strategic use of directing groups or specific catalyst systems could potentially be adapted for 5-position functionalization.

Experimental Protocol (Conceptual for C-H Alkylation):

  • 2-Picoline is dissolved in a suitable solvent in the presence of a transition metal catalyst (e.g., a rhodium or ruthenium complex) and a ligand.

  • A butylating agent (e.g., 1-butene or a butyl halide) is added.

  • The reaction is heated under an inert atmosphere for a specified period.

  • Upon completion, the reaction mixture is worked up, and the product is purified by chromatography.

Causality and Considerations:

  • Regioselectivity: The primary challenge in this approach is controlling the position of alkylation. The electronic properties of the pyridine ring and the nature of the catalyst are key determinants of the regiochemical outcome.

  • Catalyst System: The choice of metal, ligand, and additives is critical for achieving high catalytic activity and selectivity.[9]

  • Reaction Conditions: Temperature, pressure, and reaction time must be carefully optimized to maximize the yield of the desired product while minimizing side reactions.

Comparative Analysis

To facilitate an objective comparison, the following table summarizes the key aspects of the two primary synthetic routes:

FeatureChichibabin Pyridine SynthesisAlkylation of 2-Picoline
Starting Materials Simple aldehydes (acetaldehyde, butyraldehyde), ammonia2-Picoline, butylating agent
Atom Economy HighVariable, depends on the specific alkylation method
Regioselectivity Can produce a mixture of isomersA significant challenge, requires careful control
Reaction Conditions High temperature, gas phaseMilder conditions may be possible with catalysis
Catalyst Solid-phase catalysts (alumina, silica, zeolites)Transition metal complexes (Rh, Ru, etc.)
Purification Fractional distillation of a complex mixtureChromatographic separation may be required
Scalability Well-suited for industrial-scale productionMay be more suitable for smaller-scale synthesis

Visualization of Synthetic Pathways

To further illustrate the discussed synthetic strategies, the following diagrams outline the core transformations.

G cluster_0 Chichibabin Synthesis Acetaldehyde Acetaldehyde 5-Butyl-2-methylpyridine_C This compound Acetaldehyde->5-Butyl-2-methylpyridine_C Condensation Butyraldehyde Butyraldehyde Butyraldehyde->5-Butyl-2-methylpyridine_C Condensation Ammonia Ammonia Ammonia->5-Butyl-2-methylpyridine_C Condensation

Figure 1: Conceptual workflow of the Chichibabin synthesis route.

G cluster_1 Alkylation of 2-Picoline 2-Picoline 2-Picoline 5-Butyl-2-methylpyridine_A This compound 2-Picoline->5-Butyl-2-methylpyridine_A Alkylation Butylating_Agent Butylating Agent Butylating_Agent->5-Butyl-2-methylpyridine_A

Figure 2: Conceptual workflow of the 2-picoline alkylation route.

Conclusion and Future Outlook

The choice of synthetic route to this compound is highly dependent on the specific requirements of the researcher or organization. The Chichibabin synthesis offers a direct and atom-economical approach from simple starting materials, making it attractive for large-scale industrial production. However, the lack of regioselectivity and the harsh reaction conditions are significant drawbacks.

The alkylation of 2-picoline, while potentially offering milder reaction conditions, faces the critical challenge of controlling regioselectivity. Advances in catalysis, particularly in the area of C-H activation, hold promise for developing highly selective and efficient alkylation methods.

Future research in this area will likely focus on the development of novel catalytic systems that can overcome the limitations of current methods. For the Chichibabin synthesis, this may involve the design of more selective solid-phase catalysts that favor the formation of the desired isomer. For the alkylation approach, the discovery of new transition metal catalysts with tailored ligand environments could enable highly regioselective C-H functionalization of the pyridine ring. Ultimately, the ideal synthetic route will offer a combination of high yield, excellent selectivity, mild reaction conditions, and economic viability.

References

  • Wikipedia. (n.d.). Chichibabin pyridine synthesis.
  • ResearchGate. (n.d.). Chichibabin Pyridine Synthesis.
  • Chemistry Notes. (2022, April 27). Chichibabin pyridine synthesis.
  • Expertsmind.com. (n.d.). Chichibabin Pyridine Synthesis, Chemical Reactions, Assignment Help.
  • Wikipedia. (n.d.). 2-Methylpyridine.
  • Joule, J. A. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Synform, 2021(08), A119-A125.
  • Lewis, J. C., & Bergman, R. G. (2006). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 128(18), 6044-6045.

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Butyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the essential spectroscopic data for 5-Butyl-2-methylpyridine (CAS No. 702-16-9), a key heterocyclic building block. In fields ranging from pharmaceutical development to agrochemical synthesis, the unambiguous identification and quality assessment of such intermediates are paramount.[1] This document moves beyond a simple data repository, offering a comparative perspective and detailed experimental protocols to ensure reliable characterization in a laboratory setting. We will dissect the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, grounding the interpretation in fundamental principles and providing a framework for robust, self-validating analytical work.

Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₁₅N, Mol. Wt. 149.23 g/mol ) is an alkyl-substituted pyridine.[2][3] Its structure comprises a pyridine ring substituted with a methyl group at the 2-position and a butyl group at the 5-position. This asymmetric arrangement means that all ten carbon atoms and all fifteen hydrogen atoms are chemically distinct, a critical fact for interpreting its NMR spectra.

The primary analytical challenge is to confirm the precise substitution pattern and the integrity of the alkyl chains. The following spectroscopic techniques provide complementary information to build a complete structural portrait.

cluster_pyridine Pyridine Core cluster_substituents N N C2 C N->C2 C3 C C2->C3 Me C Methyl (C2) C2->Me σ-bond C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 Bu1 C Butyl (C5) C5->Bu1 σ-bond C6->N Bu2 C Bu1->Bu2 Bu3 C Bu2->Bu3 Bu4 C Bu3->Bu4

Caption: Molecular graph of this compound highlighting the core pyridine ring and alkyl substituents.

Summary of Spectroscopic Data

The following table provides a consolidated overview of the key spectral features of this compound, which will be discussed in detail in the subsequent sections.

Spectroscopic Technique Key Data Points and Assignments
¹H NMR (CDCl₃) Aromatic: δ ~8.2 (s, H6), ~7.3 (d, H4), ~7.0 (d, H3) ppm. Alkyl: δ ~2.5 (s, 2-CH₃), ~2.5 (t, α-CH₂), ~1.6 (m, β-CH₂), ~1.3 (m, γ-CH₂), ~0.9 (t, δ-CH₃) ppm.
¹³C NMR (CDCl₃) Aromatic: δ ~158 (C2), ~149 (C6), ~136 (C4), ~132 (C5), ~121 (C3) ppm. Alkyl: δ ~34 (α-CH₂), ~33 (β-CH₂), ~24 (2-CH₃), ~22 (γ-CH₂), ~14 (δ-CH₃) ppm.
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 149. Base Peak: m/z 106 ([M-C₃H₇]⁺). Other Fragments: m/z 134 ([M-CH₃]⁺), 120 ([M-C₂H₅]⁺), 93, 77.
Infrared (IR) ~3050 cm⁻¹: Aromatic C-H Stretch. ~2950-2850 cm⁻¹: Aliphatic C-H Stretch. ~1600, ~1480 cm⁻¹: Pyridine Ring (C=C, C=N) Stretch. ~1460, ~1380 cm⁻¹: Aliphatic C-H Bend.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise substitution pattern of the pyridine ring. The spectra were obtained from publicly available databases, primarily from Sigma-Aldrich Co. LLC.[2]

¹H NMR Spectrum: The proton NMR provides a direct map of the hydrogen environments.

  • Aromatic Region (δ 7.0-8.5 ppm): Three distinct signals confirm the trisubstituted pyridine ring. The proton at the 6-position (H6), adjacent to the nitrogen and flanked by two substituted carbons, typically appears as a singlet or a narrow triplet (due to long-range coupling) around δ 8.2 ppm. The protons at H3 and H4 form a coupled system, appearing as doublets around δ 7.0 and 7.3 ppm, respectively.

  • Aliphatic Region (δ 0.9-2.6 ppm): The signals for the butyl and methyl groups are well-resolved. The methyl group at the 2-position gives a characteristic sharp singlet at ~δ 2.5 ppm. The butyl chain shows four distinct signals: a triplet for the terminal methyl group (δ ~0.9 ppm), two multiplets for the internal methylene groups (β and γ, δ ~1.3-1.6 ppm), and a triplet for the methylene group attached to the ring (α-CH₂, δ ~2.5 ppm).

¹³C NMR Spectrum: The carbon NMR confirms the presence of ten unique carbon atoms, consistent with the molecule's asymmetry.[2]

  • Aromatic Region (δ 120-160 ppm): Five signals are observed for the pyridine ring carbons. The carbons directly attached to the nitrogen (C2 and C6) are the most deshielded, appearing furthest downfield (~158 ppm and ~149 ppm). The remaining three carbons (C3, C4, C5) appear between 121 and 136 ppm.

  • Aliphatic Region (δ 10-35 ppm): Five signals correspond to the alkyl carbons. The methyl carbon of the butyl group is the most shielded (~14 ppm), while the α-methylene carbon is the most deshielded of the chain (~34 ppm). The methyl group at C2 appears around 24 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, which helps confirm the identity of the alkyl substituents. The data referenced is from the NIST Mass Spectrometry Data Center.[2][4]

The electron ionization (EI) mass spectrum shows a clear molecular ion peak (M⁺) at m/z 149 , confirming the molecular formula C₁₀H₁₅N. The fragmentation pattern is characteristic of alkylpyridines:

  • Base Peak (m/z 106): The most intense peak results from a McLafferty-type rearrangement or benzylic cleavage, involving the loss of a propyl radical (•C₃H₇) from the butyl chain. This is a highly stable fragment and its prominence is a key identifier.

  • Other Significant Fragments: A peak at m/z 134 corresponds to the loss of a methyl radical ([M-CH₃]⁺). Peaks at m/z 120 ([M-C₂H₅]⁺), 93, and 77 are also observed, representing further fragmentation of the alkyl chain and the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[2]

  • C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weak bands above 3000 cm⁻¹ (~3050 cm⁻¹). Stronger bands corresponding to the aliphatic C-H stretching of the methyl and butyl groups are observed in the 2850-2950 cm⁻¹ region.

  • Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) appear as a pair of strong bands around 1600 cm⁻¹ and 1480 cm⁻¹.

  • C-H Bending: Aliphatic C-H bending vibrations for the CH₂ and CH₃ groups are visible around 1460 cm⁻¹ and 1380 cm⁻¹.

Comparative Analysis: 5-Butyl- vs. 5-Ethyl-2-methylpyridine

To highlight how subtle structural changes manifest in the spectra, we compare this compound with its lower homolog, 5-Ethyl-2-methylpyridine. Data for the ethyl analog is widely available.[5][6]

Parameter This compound 5-Ethyl-2-methylpyridine Reason for Difference
Molecular Ion (MS) m/z 149m/z 121Difference of a C₂H₄ unit (28 Da).
Base Peak (MS) m/z 106 ([M-C₃H₇]⁺)m/z 106 ([M-CH₃]⁺)Both cleave at the benzylic position, but lose different fragments to form the same stable ion.
¹H NMR Alkyl Signals Four signals for butyl chainTwo signals for ethyl chainReflects the different number of unique proton environments in the alkyl chains.
¹H NMR Integration Alkyl Protons: 12H (3H+9H)Alkyl Protons: 8H (3H+5H)The total number of protons in the alkyl substituents differs.

This comparison demonstrates that while the core aromatic signals remain similar, MS and ¹H NMR are highly sensitive to the length and structure of the alkyl side chain, allowing for confident differentiation between homologs.

Standard Operating Protocols for Data Acquisition

To ensure data is reproducible and of high quality, standardized protocols are essential. The following sections describe validated workflows for acquiring the spectroscopic data discussed.

Protocol: NMR Analysis

Causality: The choice of solvent (CDCl₃) is critical as it dissolves the nonpolar analyte without contributing interfering proton signals. Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.0 ppm) for calibrating chemical shifts. A concentration of 10-20 mg/mL is optimal for achieving good signal-to-noise in a reasonable time.

Workflow:

  • Sample Preparation: Accurately weigh 15 mg of this compound into a clean vial. Dissolve in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

  • ¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer: 16 scans, 2-second relaxation delay, 16 ppm spectral width.

  • ¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters: 1024 scans, 2-second relaxation delay, 220 ppm spectral width.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.0 ppm.

prep Sample Prep (15mg in 0.7mL CDCl3+TMS) load Load into NMR Tube prep->load spectrometer Insert into Spectrometer load->spectrometer lock_shim Lock & Shim spectrometer->lock_shim acquire_h1 Acquire ¹H Spectrum (16 scans) lock_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum (1024 scans) lock_shim->acquire_c13 process Process Data (FT, Phasing, Baseline) acquire_h1->process acquire_c13->process analyze Analyze & Assign Peaks process->analyze

Caption: Standard workflow for NMR sample preparation and data acquisition.

Protocol: GC-MS Analysis

Causality: Gas Chromatography (GC) is required to separate the analyte from any volatile impurities before it enters the mass spectrometer. A nonpolar column (like a DB-5) is suitable for this compound. Electron Ionization (EI) at 70 eV is the standard method for generating reproducible fragmentation patterns for library matching.

Workflow:

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • GC Separation: Use a suitable temperature program to ensure good separation and peak shape. Example program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: Hold at 250 °C for 5 min.

  • Ionization: As the compound elutes from the GC column, it is bombarded with electrons (70 eV EI source).

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole).

  • Detection & Analysis: A spectrum of m/z vs. relative intensity is generated. Compare the molecular ion and fragmentation pattern to reference data from libraries like NIST.

prep Sample Prep (100 µg/mL in DCM) inject Inject 1 µL prep->inject gc GC Separation (Temperature Program) inject->gc ionize EI Ionization (70 eV) gc->ionize ms_analyze Mass Analysis (Quadrupole) ionize->ms_analyze detect Detection ms_analyze->detect spectrum Generate Mass Spectrum detect->spectrum

Caption: Generalized workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

The spectroscopic profile of this compound is distinct and readily characterizable using standard analytical techniques. NMR spectroscopy confirms the 2,5-substitution pattern and the structure of the alkyl groups. Mass spectrometry validates the molecular weight and provides a characteristic fragmentation pattern, with the base peak at m/z 106 being a key identifier. Finally, IR spectroscopy confirms the presence of the aromatic pyridine core and aliphatic functionalities. By employing the validated protocols described herein, researchers can confidently verify the identity, purity, and structural integrity of this important chemical intermediate, ensuring the reliability of their subsequent research and development efforts.

References

  • Title: this compound Source: PubChem, N
  • Title: this compound Source: GSRS URL:[Link]
  • Title: 2-Methyl-5-butylpyridine Source: NIST WebBook URL:[Link]
  • Title: this compound - Optional[15N NMR] Source: SpectraBase URL:[Link]
  • Title: Synthesis and spectral analysis of pyridine derivates Source: ResearchG
  • Title: 5-Ethyl-2-methylpyridine Source: Wikipedia URL:[Link]

Sources

Navigating Analytical Specificity: A Comparative Guide to the Cross-Reactivity of 5-Butyl-2-methylpyridine in Chemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Understanding 5-Butyl-2-methylpyridine: A Profile

This compound, also known as 5-butyl-2-picoline, is a substituted pyridine with the chemical formula C₁₀H₁₅N.[2][3][4][5] Its structure, characterized by a pyridine ring with methyl and butyl substituents, imparts a combination of aromaticity, basicity, and lipophilicity. These properties are key to its utility as a building block in organic synthesis but also hint at its potential for unintended interactions in various analytical systems.

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₁₀H₁₅N[2][3][4][5]
Molecular Weight149.23 g/mol [2][3]
Boiling Point217.8 °C[2]
Flash Point85.6 °C[2]
AppearanceColorless liquid[6]

The Specter of Cross-Reactivity: Potential Interference Mechanisms

Cross-reactivity occurs when a substance, other than the intended analyte, generates a signal in an assay, leading to inaccurate quantification.[2][4] For this compound, several mechanisms of interference are plausible across different assay platforms.

Immunoassays: The Challenge of Structural Similarity

Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity in this context arises when the antibody recognizes and binds to a molecule that is structurally similar to the intended analyte.[6][7] While specific antibodies for this compound are not commonplace, its presence as a metabolite or impurity in a sample being analyzed for a structurally related therapeutic agent could lead to false-positive results. The pyridine ring and its alkyl substituents present epitopes that could be recognized by antibodies raised against other pyridine-containing molecules.

Enzymatic Assays: The Risk of Unintended Inhibition or Activation

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, rendering it a potential ligand for metal ions that are often cofactors for enzymes. Chelation of these essential metal ions can lead to enzyme inhibition.[2] Furthermore, the overall structure of the molecule might allow it to bind to the active or allosteric sites of enzymes, modulating their activity.

Colorimetric Assays: The Pitfall of Chemical Reactivity

Certain colorimetric assays rely on specific chemical reactions to generate a colored product. Nitrogen-containing heterocyclic compounds can sometimes interfere with these reactions through redox processes or by reacting with the assay reagents themselves, leading to either a false-positive signal or signal quenching.[3][8]

Mass Spectrometry-Based Assays: The Matrix Effect

In liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds from the sample matrix can affect the ionization efficiency of the analyte of interest, a phenomenon known as the matrix effect.[9][10] Pyridine derivatives have been shown to act as matrices themselves in certain mass spectrometry techniques, highlighting their potential to influence the ionization of other molecules.[1] The presence of this compound in a sample could therefore lead to either suppression or enhancement of the analyte's signal, compromising quantitative accuracy.

Experimental Evaluation of Cross-Reactivity: Protocols and Illustrative Data

To rigorously assess the cross-reactivity of this compound, a series of well-designed experiments are necessary. The following protocols are provided as a comprehensive guide for such an evaluation. The accompanying data is illustrative, designed to demonstrate the application of these protocols and the interpretation of potential results.

Immunoassay Cross-Reactivity: A Competitive ELISA Approach

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of a compound against a specific antibody.[5][6][7][11][12]

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection A Coat plate with Target Antigen B Block with BSA solution A->B Wash C Add mixture of Primary Antibody and this compound (or standard) B->C Wash D Add Enzyme-conjugated Secondary Antibody C->D Wash E Add Substrate D->E Wash F Measure Absorbance E->F

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

  • Antigen Coating: Coat the wells of a 96-well microtiter plate with a solution of the target antigen (structurally related to this compound) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Competitive Reaction: Prepare serial dilutions of both the standard (the intended analyte) and this compound. In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody with the various concentrations of the standard or this compound.

  • Incubation: Add the antibody-competitor mixtures to the washed and blocked plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

The results of a competitive ELISA are typically plotted as a sigmoidal dose-response curve, with the signal being inversely proportional to the concentration of the competitor. The IC50 value, the concentration of the competitor that inhibits 50% of the signal, is used to quantify cross-reactivity.

Table 1: Illustrative Cross-Reactivity Data from Competitive ELISA

CompoundIC50 (µM)% Cross-Reactivity*
Standard Analyte0.1100
This compound 15.2 0.66
Structurally Unrelated Negative Control> 1000< 0.01

% Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

In this illustrative example, this compound shows minimal cross-reactivity (0.66%) for the antibody , suggesting that at typical concentrations, it is unlikely to cause significant interference in this specific immunoassay.

Enzymatic Assay Interference: A Kinase Inhibition Model

To assess the potential for this compound to interfere with enzymatic activity, a generic kinase assay can be employed. Many kinases utilize ATP and a metal cofactor (e.g., Mg²⁺), making them susceptible to interference by compounds that chelate metals or compete for the ATP binding site.

Kinase_Inhibition_Workflow cluster_setup Assay Setup cluster_inhibition Inhibition Testing cluster_reaction Enzymatic Reaction cluster_detection Detection A Prepare reaction mixture: Kinase, Substrate, ATP, and Buffer with MgCl₂ B Add serial dilutions of This compound (or control inhibitor) A->B C Incubate at optimal temperature B->C D Add detection reagent (e.g., luminescence-based) C->D E Measure Signal D->E

Caption: Workflow for a kinase inhibition assay.

  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and a known kinase inhibitor (positive control) in an appropriate assay buffer containing MgCl₂.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Plate Preparation: In a 96-well plate, add the kinase, substrate, and either this compound, the positive control, or buffer (negative control).

  • Reaction Initiation: Initiate the enzymatic reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, a luminescence-based assay that measures the amount of ATP remaining in the well.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Table 2: Illustrative Data from Kinase Inhibition Assay

CompoundIC50 (µM)
Known Kinase Inhibitor0.05
This compound > 100
DMSO (Vehicle Control)No inhibition

In this hypothetical scenario, this compound does not show significant inhibition of the kinase activity, suggesting it is unlikely to interfere with this particular enzymatic assay.

Comparative Analysis and Best Practices

The potential for cross-reactivity of this compound is highly dependent on the specific assay system.

Table 3: Comparative Summary of Potential Cross-Reactivity

Assay TypePotential for InterferenceKey ConsiderationsMitigation Strategies
Immunoassays Moderate to High (if structurally similar to target)Antibody specificity, concentration of interfering substance.[6]Use of highly specific monoclonal antibodies, sample dilution, validation with spiked samples.
Enzymatic Assays Low to ModerateEnzyme type, presence of metal cofactors, substrate binding pocket characteristics.Perform inhibitor controls, assess for metal chelation effects.
Colorimetric Assays Low to ModerateAssay chemistry, redox potential of the compound.Run compound-only controls to check for intrinsic color or reactivity with reagents.
Mass Spectrometry Moderate to HighCo-elution with the analyte, ionization efficiency.Optimize chromatographic separation, use of stable isotope-labeled internal standards, matrix-matched calibration curves.[9][10]

Best Practices for Mitigating Cross-Reactivity:

  • Thorough Method Validation: Always validate analytical methods for specificity and selectivity in the presence of potentially interfering substances.[1][11]

  • Use of Controls: Include positive and negative controls in all assays to identify potential interference.

  • Orthogonal Testing: When unexpected results are obtained, confirm them using an alternative analytical method that relies on a different principle of detection.

  • Sample Pre-treatment: Employ sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove potentially interfering compounds.

Conclusion

While this compound is a valuable synthetic intermediate, its potential for cross-reactivity in chemical assays should not be overlooked. This guide provides a framework for understanding and evaluating these potential interferences. By employing the detailed experimental protocols and adhering to best practices in analytical method validation, researchers can ensure the accuracy and reliability of their data, even in the presence of this and other potentially interfering molecules. The illustrative data presented herein, while hypothetical, serves to underscore the importance of empirical testing to determine the actual impact of this compound on a given assay. Ultimately, a proactive and rigorous approach to identifying and mitigating cross-reactivity is essential for maintaining the highest standards of scientific integrity.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • Ismail, R., et al. (2012). Interferences in Immunoassay. The Malaysian journal of medical sciences : MJMS, 19(4), 1–10.
  • GSRS. This compound. Global Substance Registration System.
  • St John's Laboratory. Competitive ELISA protocol.
  • Creative Diagnostics. Competitive ELISA Protocol.
  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?
  • D'Orazio, P. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules (Basel, Switzerland), 26(14), 4296.
  • Al-Tannak, N. M., & Zaia, J. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of analytical & bioanalytical techniques, 5(5), 208.
  • Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 65(12), 1549–1559.
  • Ault, A. P., & Grassian, V. H. (2012). Matrix effects on hydrogen bonding and proton transfer in fluoropyridine-HCl complexes. Physical chemistry chemical physics : PCCP, 14(39), 13735–13744.
  • Wang, L., et al. (2018). Facile and Sensitive Detection of Nitrogen-Containing Organic Bases with Near Infrared C-Dots Derived Assays. Nanomaterials (Basel, Switzerland), 8(12), 1034.

Sources

A Comparative Analysis of the Biological Activity of 5-Butyl-2-methylpyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone for the synthesis of novel bioactive compounds.[1] Its inherent electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. This guide provides a comprehensive comparison of the biological activities of 5-Butyl-2-methylpyridine and its structural analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the antimicrobial, antifungal, and insecticidal properties of these compounds, supported by experimental data and established structure-activity relationships (SAR).

Introduction to 2,5-Disubstituted Pyridines

This compound belongs to the class of 2,5-disubstituted pyridines, characterized by the presence of two substituent groups at the second and fifth positions of the pyridine ring. The nature and size of these substituents can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. The lipophilic butyl group at the 5-position and the methyl group at the 2-position of the parent compound create a specific molecular profile that dictates its interaction with biological targets. Understanding how modifications to these substituents impact efficacy is crucial for the rational design of more potent and selective agents.

Comparative Biological Activities

While direct, side-by-side comparative studies on a complete series of 5-alkyl-2-methylpyridine analogs are limited in publicly available literature, we can construct a comparative overview based on existing data for closely related compounds and established SAR principles for pyridine derivatives.

Antimicrobial Activity

Pyridine derivatives are well-documented for their antibacterial properties.[2] A close analog of our target compound, 5-butyl-2-pyridine carboxylic acid , has demonstrated potent, broad-spectrum antimicrobial activity.[3] This suggests that the this compound core is a promising scaffold for antibacterial agents.

Structure-Activity Relationship Insights:

The antimicrobial activity of alkylpyridines is often linked to their ability to disrupt bacterial cell membranes. The lipophilic alkyl chain can intercalate into the lipid bilayer, leading to increased membrane permeability and cell death. The length of the alkyl chain is a critical determinant of this activity.

  • Optimal Chain Length: Studies on various series of alkylated heterocyclic compounds have shown that antimicrobial activity often peaks at a specific alkyl chain length, typically between 4 and 8 carbon atoms. Shorter chains may not effectively penetrate the cell membrane, while longer chains might decrease water solubility to a point where the compound is no longer bioavailable.

  • Position of Substituents: The relative positions of the alkyl groups on the pyridine ring also play a role in determining the molecule's overall shape and polarity, which can affect its interaction with the bacterial membrane.

Comparative Data Summary (Inferred and Experimental):

The following table summarizes the expected and reported antimicrobial activity of this compound and its analogs. It is important to note that where direct comparative data is unavailable, the relative activity is inferred based on established SAR principles.

CompoundStructureRelative Antibacterial Activity (Inferred)Reported MIC/MBC ValuesCitation(s)
This compound 2-methyl-5-propylpyridine.pngBaselineData not available-
2-Methyl-5-propylpyridine 2-methyl-5-propylpyridine.pngPotentially LowerData not available-
2-Methyl-5-pentylpyridine 2-methyl-5-pentylpyridine.pngPotentially HigherData not available-
2-Methyl-5-hexylpyridine 2-methyl-5-hexylpyridine.pngPotentially HigherData not available-
5-Butyl-2-pyridine Carboxylic Acid 5-butyl-2-pyridine-carboxylic-acid.pngHighMIC: 0.069 - 1.12 mg/mL (Gram-positive), 8.925 - 17.85 mg/mL (Gram-negative); MBC: 8.925 - 17.85 mg/mL (Gram-positive), 0.069 - 0.139 mg/mL (Gram-negative)[3]
Antifungal Activity

The pyridine scaffold is also present in a number of antifungal agents.[2] A recent high-throughput screen identified a 2,5-disubstituted pyridine, CpdLC-6888, as a potent inhibitor of Candida albicans Erg11, a key enzyme in ergosterol biosynthesis.[1][3][4] This finding highlights the potential of the 2,5-disubstituted pyridine core for the development of novel antifungals.

Structure-Activity Relationship Insights:

The antifungal activity of these compounds is likely influenced by factors similar to those affecting antibacterial activity, such as lipophilicity and steric hindrance, which govern their ability to interact with fungal cell membranes and specific enzymes.

Comparative Data Summary (Inferred):

CompoundStructureRelative Antifungal Activity (Inferred)Reported MIC ValuesCitation(s)
This compound 2-methyl-5-propylpyridine.pngBaselineData not available-
2-Methyl-5-propylpyridine 2-methyl-5-propylpyridine.pngPotentially LowerData not available-
2-Methyl-5-pentylpyridine 2-methyl-5-pentylpyridine.pngPotentially HigherData not available-
2-Methyl-5-hexylpyridine 2-methyl-5-hexylpyridine.pngPotentially HigherData not available-
CpdLC-6888 (a 2,5-disubstituted pyridine) cpd-lc-6888.pngHighMIC against C. albicans reported[1][3][4]
Insecticidal Activity

Pyridine-based insecticides, such as the neonicotinoids, are widely used in agriculture.[5] The insecticidal activity of pyridine derivatives is often attributed to their ability to act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death. The specific substitution pattern on the pyridine ring is critical for potent insecticidal activity.

Structure-Activity Relationship Insights:

For insecticidal pyridine derivatives, the overall molecular shape, electronic properties, and the ability to fit into the nAChR binding site are paramount. The nature of the substituents at the 2 and 5 positions can dramatically alter this fit and, therefore, the insecticidal potency.

Comparative Data Summary (Inferred):

CompoundStructureRelative Insecticidal Activity (Inferred)Reported LC50/LD50 ValuesCitation(s)
This compound 2-methyl-5-propylpyridine.pngBaselineData not available-
2-Methyl-5-propylpyridine 2-methyl-5-propylpyridine.pngPotentially LowerData not available-
2-Methyl-5-pentylpyridine 2-methyl-5-pentylpyridine.pngPotentially Similar/HigherData not available-
2-Methyl-5-hexylpyridine 2-methyl-5-hexylpyridine.pngPotentially Similar/HigherData not available-

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities discussed.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually or spectrophotometrically assess bacterial growth D->E F Determine the MIC (lowest concentration with no visible growth) E->F

Caption: Workflow of the Broth Microdilution Assay for MIC Determination.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a known concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). The results can also be read using a microplate reader.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Workflow for MTT Cytotoxicity Assay

MTTAssay cluster_cell_culture Cell Culture & Treatment cluster_incubation_reagent Incubation & Reagent Addition cluster_analysis Analysis A Seed mammalian cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well and incubate for 2-4 hours C->D E Solubilize formazan crystals with a suitable solvent D->E F Measure absorbance at 570 nm E->F

Caption: Workflow of the MTT Assay for Determining Cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Remove the medium and add fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Insecticidal Bioassay: Topical Application

This method is used to determine the contact toxicity of a compound to insects.

Workflow for Topical Application Bioassay

TopicalApplication cluster_prep Preparation cluster_application Application cluster_observation Observation & Analysis A Prepare serial dilutions of the test compound in a suitable solvent (e.g., acetone) C Apply a precise volume (e.g., 1 µL) of the compound solution to the dorsal thorax of each insect A->C B Select insects of a uniform age and size B->C D Place insects in observation containers with food and water C->D E Assess mortality at 24, 48, and 72 hours post-application D->E F Calculate the LD50 (lethal dose for 50% of the population) E->F

Caption: Workflow of the Topical Application Bioassay for Insecticidal Activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compound in a volatile solvent such as acetone.

  • Insect Selection: Use a uniform group of test insects (e.g., third-instar larvae of Spodoptera littoralis or adult Aphis craccivora).

  • Topical Application: Using a micro-applicator, apply a precise volume (typically 1 µL) of the test solution to the dorsal thorax of each insect. A control group should be treated with the solvent alone.

  • Observation: Place the treated insects in clean containers with an appropriate food source and maintain them under controlled environmental conditions (temperature, humidity, and light).

  • Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: Calculate the lethal dose 50 (LD50), the dose required to kill 50% of the test population, using probit analysis.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with the potential for diverse biological activities. The available data, primarily from a close analog, suggests significant antimicrobial properties. Based on established structure-activity relationships for alkylpyridines, it is reasonable to hypothesize that analogs with slightly longer alkyl chains (e.g., pentyl or hexyl) at the 5-position may exhibit enhanced antimicrobial and antifungal activities. However, extensive experimental validation is required to confirm these predictions and to fully elucidate the insecticidal potential of this chemical series.

Future research should focus on the systematic synthesis and biological evaluation of a series of 2-methyl-5-alkylpyridine analogs with varying alkyl chain lengths. Direct comparative studies using standardized protocols will be crucial for establishing definitive structure-activity relationships and identifying lead compounds for further development. Mechanistic studies to elucidate the specific molecular targets and pathways involved in their biological activities will also be essential for their rational optimization as potential therapeutic or agrochemical agents.

References

  • Le, C., et al. (2022). High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11. mSphere, 7(3), e00075-22. [Link]
  • Ghosh, A., et al. (2021). Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01. Scientific Reports, 11(1), 1-16. [Link]
  • Le, C., et al. (2022). High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11. PubMed, 35531664. [Link]
  • Katiyar, P., & Singh, M. P. (2021). Synthesis of Pyridine Clubbed 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives Shows Potent Antimicrobial Activity. Letters in Organic Chemistry, 18(10), 822-829. [Link]
  • Canchola, J. C., et al. (2023). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. International Journal of Molecular Sciences, 24(3), 2349. [Link]
  • Abdel-Raheem, S. A. A., et al. (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(3), 255-262. [Link]
  • Li, J., et al. (2019). Synthesis and Fungicidal Activity of 2,5-Disubstituted- 1,3,4-oxadiazole Derivatives. Journal of Agricultural and Food Chemistry, 67(1), 159-168. [Link]
  • Seo, Y. G., et al. (2020). Structure-activity relationship study. Bioorganic & Medicinal Chemistry, 28(1), 115187. [Link]
  • Bakhite, E. A., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry. [Link]
  • Szychowska, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965. [Link]
  • Marinescu, M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International journal of molecular sciences, 23(10), 5659. [Link]
  • Al-Ghorbani, M., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(19), 6537. [Link]
  • Gümüş, M., et al. (2012). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 17(11), 13481-13494. [Link]
  • Kim, J. S., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 2122-2127. [Link]
  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. [Link]
  • Wang, Y., et al. (2021). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 26(23), 7177. [Link]
  • Richardson, D. R., et al. (2016). Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance. Journal of Medicinal Chemistry, 59(18), 8465-8480. [Link]
  • Perez-Gonzalez, A., et al. (2023).
  • Kim, J. S., et al. (2010). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. Bioorganic & Medicinal Chemistry, 18(2), 702-712. [Link]
  • El-Sayed, W. A., et al. (2017). A series of pyridines and pyridine based sulfa-drugs as antimicrobial agents: Design, synthesis and antimicrobial activity. Russian Journal of General Chemistry, 87(10), 2403-2411. [Link]
  • Popiołek, Ł., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(16), 4983. [Link]
  • El-Gazzar, A. B. A., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(48), 30235-30253. [Link]
  • Bakhite, E. A., et al. (2014). Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis Craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry, 62(41), 9982-9986. [Link]
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A Comparative Guide to the Synthesis of 5-Butyl-2-methylpyridine: An Environmental Impact Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Butyl-2-methylpyridine, a valuable pyridine derivative in the pharmaceutical and agrochemical industries, can be approached through various chemical pathways. As the chemical industry increasingly embraces the principles of green chemistry, a critical evaluation of the environmental impact of these synthetic routes is paramount. This guide provides an in-depth technical comparison of the most common methods for synthesizing this compound, with a focus on their environmental footprint, supported by experimental data and green chemistry metrics.

Introduction: The Green Imperative in Pyridine Synthesis

Pyridine and its derivatives are ubiquitous in chemical synthesis, but their production can involve hazardous materials and generate significant waste.[1][2][3][4] The pursuit of more sustainable synthetic methods is not merely an ethical consideration but a scientific and economic necessity. This guide will dissect two primary strategies for the synthesis of this compound: the classical approach of direct alkylation of 2-picoline and the more modern palladium-catalyzed cross-coupling reactions. By analyzing the core principles, experimental protocols, and environmental metrics of each, we aim to provide a comprehensive resource for selecting the most sustainable route for your research and development needs.

Route 1: Direct Alkylation via Deprotonation of 2-Picoline

A long-standing method for the synthesis of 2-alkylpyridines involves the deprotonation of the methyl group of 2-picoline (2-methylpyridine) followed by quenching with an appropriate alkyl halide. This approach is often favored for its simplicity and the low cost of the starting material, 2-picoline.

Reaction Principle

The acidity of the methyl protons of 2-picoline is enhanced by the electron-withdrawing effect of the pyridine ring. Treatment with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), generates a nucleophilic picolyl anion. This anion then undergoes a nucleophilic substitution reaction with an alkyl halide, in this case, a butyl halide, to form the desired this compound.

2-Picoline 2-Picoline Picolyl Anion Picolyl Anion 2-Picoline->Picolyl Anion + n-BuLi - Butane This compound This compound Picolyl Anion->this compound + Butyl Halide Butyl Halide Butyl Halide

Caption: Deprotonation of 2-picoline and subsequent alkylation.

Experimental Protocol: Synthesis of this compound via Lithiation

Materials:

  • 2-Picoline (2-methylpyridine)

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Bromobutane (Butyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (10 volumes based on 2-picoline).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add 2-picoline (1.0 equivalent) to the cooled THF.

  • Add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. The solution will typically turn a deep red or orange color, indicating the formation of the picolyl anion. Stir for 1 hour at this temperature.

  • Slowly add 1-bromobutane (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Environmental Impact Assessment: Direct Alkylation
Green MetricAssessmentRationale
Atom Economy PoorThe reaction generates a stoichiometric amount of lithium halide salt and butane as byproducts, which are not incorporated into the final product.[5]
E-Factor HighThe use of stoichiometric amounts of a strong base, a large volume of organic solvents for the reaction and purification, and the generation of salt waste contribute to a high E-factor, indicating significant waste generation per unit of product.[6][7]
Solvent Usage HighAnhydrous THF is required for the reaction, and large volumes of diethyl ether and other solvents are used for extraction and chromatography. These are volatile organic compounds (VOCs) with their own environmental and health concerns.
Reagent Toxicity Highn-Butyllithium is a pyrophoric and highly reactive reagent, requiring specialized handling procedures.[8][9][10] Organolithium compounds can also have ecotoxicological effects.[11]
Energy Consumption ModerateThe reaction requires cryogenic temperatures (-78 °C) for the deprotonation step, which is energy-intensive.

Route 2: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions. These methods offer a more versatile and often more selective approach to forming carbon-carbon bonds.

Reaction Principle

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., butylboronic acid) with an organic halide (e.g., 5-bromo-2-methylpyridine) in the presence of a palladium catalyst and a base.[12][13]

Negishi Coupling: This reaction utilizes an organozinc reagent (e.g., butylzinc chloride) as the coupling partner for the organic halide, also catalyzed by a palladium or nickel complex.

cluster_suzuki Suzuki Coupling cluster_negishi Negishi Coupling 5-Bromo-2-methylpyridine_S 5-Bromo-2-methylpyridine Product_S This compound 5-Bromo-2-methylpyridine_S->Product_S + Butylboronic Acid Pd Catalyst, Base Butylboronic Acid Butylboronic Acid 5-Bromo-2-methylpyridine_N 5-Bromo-2-methylpyridine Product_N This compound 5-Bromo-2-methylpyridine_N->Product_N + Butylzinc Chloride Pd Catalyst Butylzinc Chloride Butylzinc Chloride

Caption: General schemes for Suzuki and Negishi cross-coupling reactions.

Precursor Synthesis: 5-Bromo-2-methylpyridine

A key starting material for the cross-coupling routes is 5-bromo-2-methylpyridine. An efficient synthesis of this precursor is crucial for the overall viability and environmental impact of the process. A common laboratory-scale synthesis involves the diazotization of 5-amino-2-methylpyridine followed by a Sandmeyer-type reaction with a bromide source. A more industrial-friendly approach involves the direct bromination of 2-picoline, though this can lead to isomeric mixtures requiring separation.[14][15] A multi-step synthesis starting from diethyl malonate and 5-nitro-2-chloropyridine has also been reported to produce 5-bromo-2-methylpyridine in high yield.[15]

Experimental Protocol: Suzuki Coupling for this compound

Materials:

  • 5-Bromo-2-methylpyridine

  • n-Butylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene

  • Water

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 5-bromo-2-methylpyridine (1.0 equivalent), n-butylboronic acid (1.5 equivalents), and potassium carbonate (2.0 equivalents).

  • Add toluene (10 volumes) and water (2 volumes).

  • Bubble argon through the mixture for 15-20 minutes to degas the solution.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Experimental Protocol: Negishi Coupling for this compound

Materials:

  • 5-Bromo-2-methylpyridine

  • n-Butylzinc chloride (prepared in situ or from a commercial source)

  • Zinc chloride (ZnCl₂)

  • n-Butyllithium (n-BuLi)

  • 1-Bromobutane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of n-Butylzinc chloride (in situ): To a flame-dried flask under an inert atmosphere, add anhydrous THF and cool to -78 °C. Slowly add n-butyllithium followed by a solution of zinc chloride in THF. Allow the mixture to warm to room temperature to form the organozinc reagent.

  • In a separate flask, dissolve 5-bromo-2-methylpyridine (1.0 equivalent) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) in anhydrous THF under an inert atmosphere.

  • Slowly add the prepared n-butylzinc chloride solution to the pyridine solution at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Environmental Impact Assessment: Cross-Coupling Reactions
Green MetricAssessment (Suzuki)Assessment (Negishi)Rationale
Atom Economy ModerateModerateBoth reactions generate stoichiometric salt byproducts (boron and zinc salts, respectively), which are not incorporated into the final product.[5]
E-Factor Moderate to HighModerate to HighThe E-factor is influenced by the multi-step synthesis of the starting materials (e.g., 5-bromo-2-methylpyridine and the organometallic reagent) and the use of solvents for reaction and purification. However, the use of catalytic palladium reduces waste compared to stoichiometric reagents.[6][7]
Solvent Usage Moderate to HighHighSuzuki reactions can often be performed in more environmentally benign solvent systems, including water, which significantly improves their green profile.[12] Negishi reactions typically require anhydrous organic solvents like THF.
Reagent Toxicity ModerateHighBoronic acids are generally less toxic and more stable than organozinc and organolithium reagents. Organozinc reagents are moisture-sensitive, and their preparation often involves pyrophoric organolithium precursors.[8][9]
Catalyst Toxicity and Recyclability High ConcernHigh ConcernPalladium is a precious and toxic heavy metal.[1][16][17] While used in catalytic amounts, its removal from the final product is critical, especially for pharmaceutical applications. Catalyst leaching and the environmental impact of palladium mining are significant concerns.[1][16][17][18][19] Research into catalyst recycling and the use of more earth-abundant metals is ongoing.[1]
Energy Consumption ModerateModerateBoth reactions typically require heating to achieve reasonable reaction rates.

Comparative Summary and Future Outlook

Synthesis RouteKey AdvantagesKey DisadvantagesGreener Alternative Potential
Direct Alkylation of 2-Picoline Low-cost starting material, simple procedure.Poor atom economy, high E-factor, use of pyrophoric reagents, cryogenic temperatures.Use of alternative, less hazardous bases and solvent-free conditions could improve the profile.
Suzuki Coupling Good functional group tolerance, potential for using greener solvents (water).Multi-step synthesis of starting materials, palladium catalyst toxicity and cost.Development of highly active catalysts for room temperature reactions and efficient catalyst recycling systems.
Negishi Coupling High reactivity and yields.Requires anhydrous conditions, use of moisture-sensitive and often pyrophoric organometallic reagents, palladium catalyst concerns.Development of more stable organozinc reagents and catalyst systems that operate under milder conditions.

The choice of a synthesis route for this compound involves a trade-off between classical simplicity and modern efficiency, with significant implications for environmental impact. While the direct alkylation of 2-picoline is atom-inefficient and utilizes hazardous reagents, its low cost and straightforward procedure remain attractive for some applications.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, offer a more sustainable path forward. The ability to perform these reactions in aqueous media is a significant step towards greener chemical synthesis. However, the environmental "cost" of the palladium catalyst, from its mining to its eventual fate, cannot be overlooked. A comprehensive life cycle assessment reveals that the solvent choice and the catalyst's environmental footprint are major contributors to the overall impact.[1][16][17]

For researchers and drug development professionals, the selection of a synthetic route should be guided by a holistic assessment that considers not only yield and cost but also the principles of green chemistry. Future research should focus on developing robust, recyclable catalysts from earth-abundant metals, designing reactions that proceed in benign solvents or under solvent-free conditions, and utilizing starting materials derived from renewable feedstocks. By embracing these principles, the chemical community can continue to innovate while minimizing its environmental impact.

References

  • The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. (n.d.). Royal Society of Chemistry.
  • Degradation of Pyridines in the Environment. (n.d.).
  • Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. (2025).
  • The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions. (2023). RSC Publishing.
  • What are the effects of Pyridine on human health and the environment?. (2024). ChemicalBook.
  • Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. (2022). RSC Publishing.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025). Frontiers.
  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf. (n.d.).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
  • Atom Economy and Reaction Mass Efficiency. (n.d.). SpringerLink.
  • Organolithium Reagents in Pharmaceutical Asymmetric Processes. (2025).
  • Pyridine: general inform
  • Using life cycle assessment to measure the environmental performance of catalysts and directing research in the conversion of CO2 into commodity chemicals: A look at the potential for fuels
  • ATSDR Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry.
  • METRICS - Green Chemistry Toolkit. (n.d.). Beyond Benign.
  • Learn how to find atom economy , Percentage yield and E factor. (2021). YouTube.
  • Green chemistry metrics. (n.d.). Wikipedia.
  • Reimagining safe lithium applications in the living environment and its impacts on human, animal, and plant system. (n.d.). PubMed Central.
  • How to Calculate E-factor (Green Chem). (2022). YouTube.
  • 7-indolinecarboxaldehyde - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • 5-methyl-2,2'-bipyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Str
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025).
  • Organolithium reagent. (n.d.). Wikipedia.
  • How to Prepare 5-Bromo-2-methylpyridine?. (n.d.). Guidechem.
  • Synthesis of 20 24 via lithiation and substitution of 5 and 6. (n.d.).
  • Application Notes and Protocols: Negishi Cross-Coupling of 2-Butyl-5-iodofuran. (n.d.). BenchChem.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). BenchChem.
  • Method for preparing 5-bromo-2-methylpyridine. (n.d.).
  • How to synthesis 2-methyl pyridin (2-Picoline)
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • Environmental Impacts of Pyro- and Hydrometallurgical Recycling for Lithium-Ion Batteries - A Review. (n.d.). Journal of Business Chemistry.
  • 7-indolinecarboxaldehyde. (n.d.). Organic Syntheses.

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A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Butyl-2-methylpyridine in Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Butyl-2-methylpyridine

This compound, a substituted pyridine derivative, is a versatile building block in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its precise quantification in reaction mixtures, final products, and environmental samples is critical for quality control, process optimization, and regulatory compliance. This guide presents a comparative overview of the two primary chromatographic techniques applicable to the analysis of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The choice between GC and HPLC is contingent upon several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, the required sensitivity, and the available instrumentation. As a relatively volatile and thermally stable compound, this compound is amenable to analysis by both techniques. This guide will delve into the causality behind experimental choices for each method, providing detailed protocols and comparative performance data based on established methods for structurally similar alkyl-substituted pyridines.

Gas Chromatography (GC): The Preferred Method for Volatile Analytes

Gas Chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[3] For this compound, GC offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (MS) or a flame ionization detector (FID).

GC Method Development and Experimental Protocol

The following protocol is a robust starting point for the quantitative analysis of this compound.

1. Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

2. Chromatographic Conditions:

  • Column: A non-polar or mid-polarity capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: 5 minutes at 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Injection Mode: Split (e.g., 50:1 ratio) for routine analysis. A splitless injection may be employed for trace analysis to enhance sensitivity.

3. Standard and Sample Preparation:

  • Standard Preparation:

    • Prepare a stock solution of this compound (certified reference material) in a suitable volatile solvent such as methanol or dichloromethane at a concentration of 1000 µg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

    • An internal standard (e.g., n-alkane or a structurally similar pyridine derivative not present in the sample) can be added to all standards and samples to improve precision.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the chosen solvent to achieve a concentration of this compound within the calibration range.

    • For complex matrices, a sample cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a versatile approach for sample preparation in complex matrices.[5]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the this compound peak based on its retention time.

  • For GC-FID, create a calibration curve by plotting the peak area against the concentration of the standards.

  • For GC-MS, confirm the identity of the peak by its mass spectrum.[6] Quantification is typically performed using the peak area of a characteristic ion in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

  • Quantify the amount of this compound in the samples using the generated calibration curve.

Diagram of the GC Analysis Workflow:

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards Inject Inject into GC Standards->Inject Sample Prepare Sample Solution Cleanup Sample Cleanup (if needed) Sample->Cleanup Filter Filter Cleanup->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID or MS) Separate->Detect Identify Peak Identification Detect->Identify Calibrate Generate Calibration Curve Identify->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: A typical experimental workflow for the quantitative analysis of this compound by Gas Chromatography.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

High-Performance Liquid Chromatography is a highly versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile.[7] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most common approach.

HPLC Method Development and Experimental Protocol

The following protocol provides a solid foundation for developing a quantitative HPLC method for this compound.

1. Instrumentation:

  • An HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70% B

    • 25-26 min: 70-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV absorbance maximum for this compound should be determined by scanning a standard solution. A wavelength around 260 nm is a reasonable starting point based on the analysis of similar pyridine alkaloids.[8]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Preparation:

    • Prepare a stock solution of this compound (certified reference material) in the mobile phase at a concentration of 1000 µg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration of this compound within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the this compound peak based on its retention time and UV spectrum (if using a PDA detector).

  • Create a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the samples using the generated calibration curve.

Diagram of the HPLC Analysis Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Prepare Stock Solution in Mobile Phase Standards Prepare Calibration Standards Stock->Standards Inject Inject into HPLC Standards->Inject Sample Prepare Sample Solution in Mobile Phase Filter Filter through 0.45 µm filter Sample->Filter Filter->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect UV/PDA Detection Separate->Detect Identify Peak Identification Detect->Identify Calibrate Generate Calibration Curve Identify->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: A typical experimental workflow for the quantitative analysis of this compound by High-Performance Liquid Chromatography.

Comparative Performance of GC and HPLC

The choice between GC and HPLC will ultimately depend on the specific requirements of the analysis. The following table summarizes the expected performance characteristics of each technique for the analysis of this compound, based on data from the analysis of similar pyridine derivatives.

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV)Rationale & Causality
Applicability Ideal for volatile and thermally stable compounds.Versatile for a wide range of compounds, including less volatile and thermally labile ones.This compound's properties make it suitable for both, but GC is often preferred for its simplicity with such compounds.
Selectivity High, especially with MS detection.Moderate to high, depending on the complexity of the matrix and the detector.GC-MS provides structural information, enhancing selectivity. HPLC selectivity can be improved with gradient elution and PDA detection.
Sensitivity High, especially with MS in SIM mode.Moderate, dependent on the chromophore of the analyte.GC-MS can achieve lower detection limits than HPLC-UV for many compounds.
Limit of Detection (LOD) Expected to be in the low ng/mL to pg/mL range.[1][9]Typically in the µg/mL range.[8][10]The inherent sensitivity of MS detection contributes to lower LODs in GC.
Limit of Quantitation (LOQ) Expected to be in the ng/mL range.[11][12]Typically in the µg/mL range.[8][10]LOQ is generally 3-5 times the LOD.
Linearity (R²) Typically > 0.99.[13][14]Typically > 0.99.[8][15]Both techniques can achieve excellent linearity over a defined concentration range.
Precision (%RSD) < 5% for repeatability and intermediate precision.[13][16]< 2% for repeatability and intermediate precision.[8][15]HPLC systems often exhibit slightly better precision due to the nature of liquid-phase injections.
Sample Preparation May require derivatization for polar compounds, but not for this compound. Extraction into a volatile solvent is necessary.Often simpler, involving dissolution in the mobile phase and filtration.The direct injection of a liquid sample in HPLC can simplify the workflow.

Method Validation: Ensuring Trustworthiness and Reliability

Regardless of the chosen technique, a thorough method validation is imperative to ensure the reliability and reproducibility of the results. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines and should encompass the following parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and reliable techniques for the quantitative analysis of this compound in various mixtures.

  • Gas Chromatography (GC) , particularly when coupled with a Mass Spectrometer (MS), is recommended for its high sensitivity and selectivity, making it ideal for trace analysis and for samples in complex matrices. The volatility of this compound makes it an excellent candidate for GC analysis without the need for derivatization.

  • High-Performance Liquid Chromatography (HPLC) with UV detection offers a versatile and robust alternative, especially in quality control laboratories where it is a commonly available instrument. The method is generally straightforward and can provide excellent precision.

The ultimate choice of method should be guided by the specific analytical requirements, the nature of the sample matrix, and the available instrumentation. It is crucial to perform a comprehensive method validation to ensure the generated data is accurate, reliable, and fit for its intended purpose.

References

  • Dhal, S. K., & Sharma, R. (n.d.). Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • SIELC Technologies. (2018, February 19). 5-Ethyl-2-methylpyridine.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Analytice. (n.d.). 5-Ethyl-2-methylpyridine – analysis.
  • SIELC Technologies. (n.d.). Separation of 5-Ethyl-2-methylpyridine on Newcrom R1 HPLC column.
  • Losada, S., Pitchers, E. P., Potter, K., Katsiadaki, I., & Law, R. J. (n.d.). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online.
  • Global Substance Registration System. (n.d.). This compound.
  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542.
  • Shoji, T., & Molyneux, R. J. (2015). A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp. Journal of Pharmaceutical and Biomedical Analysis, 112, 136-141.
  • Kochkin, D. A., Al-Tammemi, S. H., & Shikov, A. N. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(19), 6539.
  • Ishii, A., Watanabe, K., & Seno, H. (2016). Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. Journal of Health Science, 52(6), 774-781.
  • Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(4), 1823-1830.
  • Dashtiev, M., & Armstrong, D. W. (2019). High Information Spectroscopic Detection Techniques for Gas Chromatography.
  • Losada, S., Pitchers, E. P., Potter, K., Katsiadaki, I., & Law, R. J. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Journal of the American Society for Mass Spectrometry, 35(2), 263-271.
  • Ferreira, B., et al. (2016). Qualitative and quantitative analysis of a group of volatile organic compounds in biological samples by HS-GC/FID: application in practical cases.
  • Al-Shehri, M. M., et al. (2021). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Journal of King Saud University - Science, 33(5), 101469.
  • Preprints.org. (2023). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography.
  • Moreno-Sarmiento, N. C., et al. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Revista Colombiana de Química, 49(2), 26-32.

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A Guide to Establishing a Reference Standard for 5-Butyl-2-methylpyridine: Analytical Protocols and Comparative Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Butyl-2-methylpyridine (CAS: 702-16-9), a substituted pyridine derivative, is a critical building block in numerous value chains, from pharmaceuticals to agrochemicals and the flavor and fragrance industry.[1] In pharmaceutical development, it serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), where its purity and structural integrity are paramount to the safety and efficacy of the final drug product.[1] The establishment of a highly purified and rigorously characterized reference standard is, therefore, not a mere procedural step but the foundational cornerstone of quality control, ensuring analytical accuracy, batch-to-batch consistency, and regulatory compliance.[2][3]

This guide provides a comprehensive framework for the qualification of this compound as a chemical reference standard. It is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but the underlying scientific rationale for a multi-technique, orthogonal approach to characterization and purity assignment.

The Reference Standard Qualification Workflow

Establishing a reference standard is a systematic process of confirming its chemical identity and quantifying its purity with a high degree of confidence. This involves a suite of analytical techniques, each providing a unique piece of evidence. A primary reference standard should ideally possess a purity of 99.5% or higher.[4] The overall workflow is designed to be a self-validating system where data from orthogonal methods corroborates the final assigned purity.

cluster_0 Phase 1: Candidate Material cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity Assessment (Orthogonal Methods) cluster_3 Phase 4: Finalization A Synthesize or Procure High-Purity Batch of This compound B Structural Elucidation A->B Characterize Structure C NMR (1H, 13C) B->C D Mass Spectrometry (GC-MS) B->D E FTIR Spectroscopy B->E F Quantification of Impurities B->F Assess Purity G Organic Impurities (GC-FID, HPLC) F->G H Water Content (Karl Fischer Titration) F->H I Residual Solvents (Headspace GC-MS) F->I J Inorganic Impurities (Sulphated Ash) F->J K Purity Assignment (Mass Balance Calculation) F->K Calculate Purity L Generate Certificate of Analysis (CoA) K->L M Stability Testing & Retest Date Assignment L->M

Caption: Overall workflow for qualifying a reference standard.

Part 1: Unambiguous Identity Confirmation

Before assessing purity, it is imperative to confirm that the candidate material is unequivocally this compound. This is achieved by probing the molecular structure using spectroscopic techniques that provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the gold standard for structural elucidation of organic molecules, 1H and 13C NMR provide detailed information about the chemical environment of each proton and carbon atom. The expected spectra for this compound (Structure: CCCCC1=CN=C(C=C1)C) will confirm the butyl group, the methyl group, and their substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS): GC-MS is ideal for confirming the identity of volatile compounds like this compound.[5] It provides two key pieces of evidence: the molecular weight from the molecular ion peak and a unique fragmentation pattern that serves as a chemical fingerprint. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion ([M]+) at m/z 149, corresponding to its molecular weight.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present in the molecule. The spectrum for this compound will exhibit characteristic C-H stretching vibrations for the alkyl groups and C=C and C=N stretching vibrations characteristic of the pyridine ring.

Part 2: Rigorous Purity Assessment

Purity cannot be determined by a single method. An orthogonal approach, using techniques with different separation and detection principles, is essential for a comprehensive impurity profile.[3]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is the primary technique for assessing the purity and quantifying organic impurities in volatile substances. The FID detector provides a response that is proportional to the mass of carbon, allowing for accurate quantification of organic compounds.

  • High-Performance Liquid Chromatography (HPLC): While this compound is volatile, HPLC with UV detection is a crucial complementary technique.[7] It is particularly effective for detecting any potential non-volatile or thermally unstable impurities that would not be amenable to GC analysis.[8]

  • Karl Fischer Titration: This method is specific for the determination of water content, a common impurity that can affect the true purity of the material.[7]

  • Headspace GC-MS for Residual Solvents: This analysis identifies and quantifies any volatile solvents remaining from the synthesis and purification processes.

  • Sulphated Ash: This pharmacopeial method determines the content of inorganic impurities by burning off the organic material and weighing the residue.[9]

Part 3: Purity Assignment and Comparative Analysis

The final purity of the reference standard is determined using a mass balance approach, which is considered the most accurate method.

Purity Calculation: Purity (%) = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Inorganic Impurities)

This calculated value, along with all supporting data, is documented in the Certificate of Analysis (CoA), which is the official document attesting to the identity, purity, and quality of the reference standard.[7]

Data Presentation: Summary of Analytical Characterization
Analytical Test Method Specification Example Result
Identity
Structure Confirmation¹H NMR, ¹³C NMRConforms to structureConforms
Molecular WeightGC-MS149.23 amum/z 149.1 [M]⁺
Functional GroupsFTIRConforms to structureConforms
Purity & Impurities
Assay (Organic Purity)GC-FID≥ 99.5%99.85%
Non-Volatile ImpuritiesHPLC-UVReport results< 0.05%
Water ContentKarl Fischer Titration≤ 0.2%0.08%
Residual SolventsHeadspace GC-MSPh. Eur. / USP <467>Meets requirements
Inorganic ImpuritiesSulphated Ash≤ 0.1%0.02%
Final Purity Mass Balance Report Value 99.7%
Comparative Guide: Analytical Signatures of Substituted Pyridines

To aid researchers in method development and peak identification, the following table compares the key analytical properties of this compound with structurally related compounds. This data is essential for ensuring specificity in analytical methods.

Compound Structure Molecular Weight GC Retention Index (Non-polar column) Key Mass Fragments (m/z)
This compound C₁₀H₁₅N149.23~1140149 , 106, 93, 77[6]
5-Ethyl-2-methylpyridineC₈H₁₁N121.18~1030121 , 106, 77[10]
3-ButylpyridineC₉H₁₃N135.21~1105135 , 92, 65[5]
Pyridine (for reference)C₅H₅N79.10~69079 , 52[11]

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of this compound. Method validation according to ICH guidelines is required before implementation.

Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
  • Objective: To determine the area percent purity of this compound and quantify related organic impurities.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Parameters:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Split ratio 50:1)

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: Initial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

    • Detector Temperature: 300°C

  • Sample Preparation: Accurately weigh ~25 mg of the reference standard candidate and dissolve in 25.0 mL of dichloromethane or methanol to prepare a 1 mg/mL solution.

  • Analysis: Inject the sample and integrate all peaks. Calculate the area percentage of the main peak relative to the total area of all peaks detected.

Protocol 2: Impurity Profiling by HPLC
  • Objective: To detect any non-volatile impurities.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) may be used as a starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for maxima; 260 nm is a reasonable starting point for the pyridine ring.

  • Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase. Filter through a 0.45 µm filter before injection.

cluster_0 Sample Preparation cluster_1 GC-FID Analysis cluster_2 Data Analysis A Accurately weigh ~25 mg of sample B Dissolve in 25.0 mL of solvent (e.g., CH2Cl2) A->B C Vortex to mix B->C D Inject 1 µL into GC-FID system C->D Transfer to vial E Separate compounds based on volatility D->E F Detect by Flame Ionization Detector E->F G Integrate all peaks in the chromatogram F->G H Calculate Area % of main peak G->H I Assign Purity Value H->I

Caption: Analytical workflow for GC-FID purity assessment.

Conclusion

The establishment of a reference standard for this compound is a rigorous, evidence-based process that underpins the quality and reliability of scientific research and product development. By employing a suite of orthogonal analytical techniques for both identity confirmation and purity assessment, a well-characterized standard can be qualified. This guide provides the necessary protocols and comparative data to empower scientists to establish a robust and trustworthy reference standard, thereby ensuring data integrity and supporting the development of safe and effective products.

References

  • A&A Pharmachem. (2026, January 6). Quality Assurance in Chemical Intermediates: A Focus on Pyridine Derivatives.
  • Intertek. (n.d.). Reference Standard Materials Program.
  • Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.
  • PharmaCompass. (n.d.). Reference Standard Qualification, Primary & Secondary Standards.
  • Wilcox, H. E. (n.d.). The ABC's of Reference Standard Management. Eurofins BioPharma Product Testing.
  • ChemSynthesis. (2025, May 20). This compound.
  • Global Substance Registration System. (n.d.). This compound.
  • Mordor Intelligence. (2025, September 30). Pyridine & Pyridine Derivatives Market.
  • National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Database.
  • SIELC Technologies. (2018, February 19). 5-Ethyl-2-methylpyridine.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Butyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 5-Butyl-2-methylpyridine (CAS No. 702-16-9). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in the laboratory.

While specific hazard data for this compound is not extensively published, the protocols herein are grounded in the established safety profiles of structurally similar alkylated pyridines and pyridine itself.[1][2] Adherence to these guidelines is critical for minimizing risk to personnel and the environment.

Hazard Identification and Characterization

Understanding the inherent risks of a compound is the foundation of its safe management. This compound, like other pyridine derivatives, presents a multi-faceted hazard profile that must be respected at all times.

  • Health Hazards: This compound is presumed to be harmful if swallowed or inhaled and toxic upon contact with skin.[2] It is classified as a corrosive material that can cause severe skin burns and serious eye damage.[2][3] Inhalation may lead to respiratory irritation.[2]

  • Flammability Hazards: It is a combustible liquid with a flash point of 85.6°C.[4] Its vapors are heavier than air and can travel to an ignition source, potentially causing a flashback.[2] Vapors can form explosive mixtures with air, especially at elevated temperatures.[2]

  • Environmental Hazards: Pyridine-based compounds are recognized as being harmful to aquatic life with the potential for long-lasting adverse effects.[3][5] Therefore, release into the environment via drains or other means must be strictly avoided.[2]

Table 1: Physical and Chemical Properties of this compound

Property Value Source
CAS Number 702-16-9 [6]
Molecular Formula C₁₀H₁₅N [4][7]
Molecular Weight 149.24 g/mol [7]
Boiling Point 217.8 °C [4]
Flash Point 85.6 °C [4]

| Synonyms | 2-Methyl-5-butyl pyridine, 5-Butyl-picoline |[4][7] |

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or generating waste, establishing a robust barrier between the researcher and the chemical is a non-negotiable first step. The selection of PPE is dictated by the compound's reactivity and toxicity profile. All handling of this compound and its waste must be conducted within a certified chemical fume hood.[1][2]

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Rationale & Causality
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended. Prevents skin contact and absorption.[1] Nitrile gloves offer insufficient protection against pyridine-class compounds and are not recommended.[8]
Eye Protection Chemical splash goggles or safety glasses with side-shields worn with a full-face shield. Protects eyes from splashes of this corrosive liquid, which can cause severe damage.[1][3]
Body Protection Flame-retardant, antistatic laboratory coat. Protects clothing and skin from contamination and provides a degree of protection from fire hazards.[2]

| Respiratory Protection | Work must be performed in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of harmful vapors.[1] A NIOSH-approved respirator with an organic vapor cartridge is required if work outside a hood is unavoidable or in case of ventilation failure.[3] |

Spill Management Protocol

Accidents can occur, and a prepared response is critical to mitigating harm. The scale of the spill dictates the appropriate reaction.

  • Small Spill (manageable within 10 minutes by trained personnel):

    • Alert personnel in the immediate area.

    • Wearing the full PPE described in Table 2, contain the spill.

    • Absorb the liquid with an inert, non-combustible material such as vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®).[1][2]

    • Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable hazardous waste container.

    • Clean the spill area with an appropriate decontaminating solution and wipe dry.

    • Dispose of all contaminated cleaning materials as hazardous waste.

  • Large Spill (not manageable within 10 minutes or any spill outside a fume hood):

    • EVACUATE IMMEDIATELY. Alert all personnel in the laboratory and activate the fire alarm if there is an ignition risk.

    • Secure the area by closing doors and restricting access.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[1][8]

    • Provide them with the chemical name and approximate quantity spilled. Do not re-enter the area.

The Core Disposal Workflow: A Step-by-Step Guide

The fundamental principle of disposal is that all materials contaminated with this compound must be treated as hazardous waste.[1] This includes the pure chemical, reaction mixtures, dilute solutions, and contaminated labware.

DisposalWorkflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposition gen Generation of This compound Waste pure Unused/Expired Pure Chemical solutions Aqueous/Organic Solutions labware Contaminated Labware (pipettes, vials, gloves) spill Spill Cleanup Debris segregate Step 1: Segregate as Pyridine Hazardous Waste pure->segregate solutions->segregate labware->segregate spill->segregate container Step 2: Use Designated, Compatible Waste Container segregate->container labeling Step 3: Attach Hazardous Waste Label Immediately container->labeling storage Step 4: Store in Satellite Accumulation Area labeling->storage ehs Step 5: Request Pickup by EHS Department storage->ehs transport Transport to Licensed Hazardous Waste Facility ehs->transport incinerate Final Disposal via High-Temperature Incineration transport->incinerate caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

Protocol Steps:

  • Waste Segregation: All waste streams containing this compound must be collected as a dedicated hazardous waste stream.[1] Crucially, do not mix this waste with incompatible materials such as strong acids (especially nitric acid), strong oxidizers, or bases.[8] This segregation prevents potentially violent chemical reactions within the waste container.

  • Container Selection and Labeling:

    • Use a sealable, airtight container made of a compatible material (e.g., glass or polyethylene).

    • The container must be in good condition, with no leaks or cracks.

    • As soon as the first drop of waste is added, the container must be labeled with a completed "Hazardous Waste" tag, clearly identifying the contents as "Hazardous Waste: this compound" and listing all components and their approximate concentrations.[8]

  • Waste Accumulation and Storage:

    • Keep the waste container tightly sealed when not actively adding waste.[2]

    • Store the container in a designated satellite accumulation area within the lab. This area should be in a well-ventilated location, away from heat or ignition sources, and within secondary containment to control any potential leaks.[8]

  • Arranging for Final Disposal:

    • Once the container is full or the project is complete, submit a chemical collection request to your institution's EHS department.[8] Do not attempt to transport or dispose of the waste yourself.

Approved Disposal Methodologies

The ultimate fate of chemical waste is determined by regulatory requirements designed for maximum safety and environmental protection.

  • Primary Recommended Method: High-Temperature Incineration The universally accepted and regulatory-compliant method for disposing of pyridine and its derivatives is controlled incineration in a licensed hazardous waste facility.[9][10][11] This process, often involving a rotary kiln or liquid injection incinerator at temperatures between 820°C and 1,600°C, ensures the complete thermal destruction of the organic molecule.[9][10] These facilities are equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides (NOx).[10]

  • Inadvisable and Prohibited Methods

    • Drain Disposal: It is illegal and environmentally irresponsible to dispose of this compound down the drain. Its aquatic toxicity can cause significant harm to ecosystems.[3][5]

    • In-Lab Neutralization: While pyridine is a weak base, attempting to neutralize it with acid in the lab as a disposal method is not recommended. The reaction can be exothermic, and the resulting pyridinium salt is still a chemical waste product that requires proper disposal and may retain significant toxicity. This practice does not eliminate the need for professional hazardous waste management.

Regulatory Compliance

This guide provides a framework for safe handling and disposal. However, all procedures must be executed in strict accordance with local, state, and federal regulations.[1][9] Always consult your institution's Environmental Health and Safety (EHS) department as the final authority on waste management policies and procedures.

References

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • Standard Operating Procedure for Pyridine. (n.d.). Washington State University.
  • 5-ethyl-2-methyl pyridine, 104-90-5. (n.d.). The Good Scents Company.
  • Neutralization (chemistry). (n.d.). Wikipedia.

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Navigating the Safe Handling of 5-Butyl-2-methylpyridine: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. 5-Butyl-2-methylpyridine, a substituted pyridine derivative, presents unique opportunities in various synthetic pathways. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, focusing on personal protective equipment (PPE) and compliant disposal, to ensure the well-being of laboratory personnel and the protection of our environment.

Understanding the Risks: A Proactive Stance on Safety

While a specific comprehensive toxicological profile for this compound is not widely documented, its structural similarity to pyridine and other alkylated pyridines warrants a cautious approach. Pyridine and its derivatives are known to be hazardous, with potential health effects including irritation to the skin, eyes, and respiratory tract.[1] More severe exposures can lead to dizziness, headaches, and potential damage to the liver and kidneys.[1] An SDS for alkyl pyridine derivatives classifies them as combustible liquids that are harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[2] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Principles of Protection: Selecting the Appropriate PPE

The selection of PPE is a nuanced process that must account for the specific laboratory operations being performed. The following recommendations are based on a risk assessment approach, from routine handling of small quantities to managing larger volumes or potential spills.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, it is imperative to utilize engineering controls to minimize exposure. All work with this compound should be conducted within a properly functioning chemical fume hood to control vapor inhalation.[2] Ensure that an eyewash station and safety shower are readily accessible.[2]

Personal Protective Equipment: A Multi-Layered Approach

1. Hand Protection: A Critical Barrier

The choice of gloves is paramount, as dermal contact is a primary route of exposure. There is a degree of variability in recommendations for pyridine and its derivatives. For incidental contact , such as when transferring small quantities, high-quality nitrile gloves (minimum 5-mil thickness) can provide adequate splash protection.[3] However, it is crucial to understand that nitrile gloves offer poor resistance to prolonged contact with some pyridines, with breakthrough times potentially being less than a minute.[3]

For extended contact or when handling larger volumes, more robust glove materials are required. Butyl rubber or neoprene gloves are recommended for their superior chemical resistance to a broader range of chemicals, including many pyridines.[4][5][6]

Glove MaterialRecommended UseKey Considerations
Nitrile Incidental splash protection (small quantities)Immediately replace if contact occurs. Not suitable for immersion or prolonged handling. Check manufacturer's compatibility data.[3][7]
Butyl Rubber Extended contact, handling larger volumesOffers excellent resistance to a wide variety of chemicals, including many pyridines.[4][6]
Neoprene Extended contact, good alternative to butylProvides good chemical and wear resistance.[5]

It is imperative to consult the glove manufacturer's specific chemical resistance data for this compound or a close structural analog.

2. Eye and Face Protection: Shielding from Splashes and Vapors

Chemical splash goggles are mandatory whenever handling this compound.[2] For operations with a higher risk of splashing, such as when transferring large volumes or working under pressure, a face shield should be worn in conjunction with goggles.[2]

3. Protective Clothing: Minimizing Skin Exposure

A flame-retardant lab coat should be worn and fully buttoned to protect against accidental spills.[8] For larger-scale operations, impervious clothing and boots may be necessary.[2]

4. Respiratory Protection: Safeguarding Against Inhalation

Given that alkyl pyridines can be toxic if inhaled, respiratory protection is a critical consideration, especially when engineering controls may not be sufficient to maintain exposure below occupational exposure limits (OELs). The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for pyridine at 5 parts per million (ppm) over an 8-hour time-weighted average.[1][9]

The selection of a respirator depends on the airborne concentration of the chemical. For concentrations up to 50 ppm of pyridine, a full-facepiece respirator with organic vapor cartridges is recommended.[1] For higher concentrations or in situations where the concentration is unknown, a supplied-air respirator is necessary.[1] All personnel required to wear respirators must be part of a respiratory protection program that includes medical clearance, fit testing, and training, in accordance with OSHA regulations (29 CFR 1910.134).[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to provide a clear, procedural approach to working with this compound, integrating the PPE recommendations outlined above.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE: - Lab Coat - Chemical Goggles - Task-Specific Gloves prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Reagents and Equipment prep_hood->prep_materials handling_transfer Transfer this compound Inside Fume Hood prep_materials->handling_transfer handling_reaction Perform Chemical Reaction handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_ppe Doff PPE in Correct Order cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_collect Collect Waste in a Labeled, Compatible Container cleanup_wash->disposal_collect disposal_store Store Waste in a Designated Satellite Accumulation Area disposal_collect->disposal_store disposal_request Submit Hazardous Waste Pickup Request disposal_store->disposal_request

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental Compliance and Safety

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility. Pyridine and many of its derivatives are classified as hazardous waste.

1. Waste Characterization

Waste containing pyridine is often categorized under the EPA hazardous waste code F005 for spent non-halogenated solvents.[10][11] It is the responsibility of the waste generator to properly characterize the waste stream.

2. Waste Collection and Storage

  • All waste containing this compound, including spent solvent, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, leak-proof, and compatible container.

  • The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound."

  • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

3. Disposal Method

The recommended disposal method for pyridine-containing waste is incineration in a licensed hazardous waste facility.[1][4] This high-temperature process ensures the complete destruction of the chemical.[12] Some facilities may utilize a rotary kiln incinerator operating at temperatures between 820°C and 1,600°C.[1]

Never dispose of this compound down the drain or in regular trash.

Disposal Workflow start Generation of This compound Waste collect Collect in Labeled, Compatible Hazardous Waste Container start->collect store Store in Designated Satellite Accumulation Area collect->store pickup Arrange for Pickup by Certified Hazardous Waste Vendor store->pickup transport Transport to a Licensed Hazardous Waste Facility pickup->transport incinerate Incineration at High Temperature transport->incinerate end Complete Destruction of Hazardous Waste incinerate->end

Caption: A compliant workflow for the disposal of this compound waste.

By adhering to these rigorous safety and disposal protocols, researchers can confidently and responsibly advance their scientific endeavors while prioritizing the safety of themselves, their colleagues, and the environment.

References

  • JLSNV-1 (ALKYL PYRIDINE DERIVATIVES)
  • NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention.
  • SAFETY D
  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS.
  • SAFETY D
  • This compound. gsrs.
  • SAFETY D
  • 3M Respir
  • 2 - SAFETY D
  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • 3M Respir
  • SAFETY D
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly Clark.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • 2-Methyl-5-ethylpyridine Safety D
  • POLY ALKYL PYRIDINES (CORROSIVE LIQUIDS, N.O.S.). CAMEO Chemicals.
  • PYRIDINE.
  • Gloves Chemical Resistance Chart. Gloves By Web.
  • Chemical Resistance of Gloves.pdf.
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • Chemical Special Waste Incinerator for Waste Oil / Solvents / Ash Dust Burning Disposal. Made-in-China.com.
  • What is the Best Material for Chemical Resistant Gloves?. (2016, July 7). SafetyGloves.co.uk.
  • Guide to Nitrile Gloves Chemical Resistance | Glove Comp
  • Glove Selection Chart - Chemical Breakthrough Times. All Safety Products.
  • Glove Recommendation Chart.
  • PERME
  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
  • Hazardous Waste Inciner
  • EPA HAZARDOUS WASTE CODES.
  • EPA Hazardous Waste Codes. My Alfred University.
  • This compound. gsrs.
  • 5-Butyl-2-methyl-pyridine | 702-16-9 | FB52373. Biosynth.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.